St 93
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
56360-29-3 |
|---|---|
Molecular Formula |
C10H13ClN4O3 |
Molecular Weight |
272.69 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine;nitric acid |
InChI |
InChI=1S/C10H12ClN3.HNO3/c1-7-3-2-4-8(11)9(7)14-10-12-5-6-13-10;2-1(3)4/h2-4H,5-6H2,1H3,(H2,12,13,14);(H,2,3,4) |
InChI Key |
LJEDXOCEUUUSGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)NC2=NCCN2.[N+](=O)(O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC2=NCCN2.[N+](=O)(O)[O-] |
Synonyms |
N-(2-chloro-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-amine St 93 St 93 hydrochloride St-93 |
Origin of Product |
United States |
Foundational & Exploratory
The Origin and Emergence of Staphylococcus aureus ST93: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a versatile and formidable pathogen, capable of causing a wide spectrum of diseases from minor skin infections to life-threatening systemic conditions. The emergence of community-associated methicillin-resistant S. aureus (CA-MRSA) strains has posed a significant global health challenge. In Australia, the ST93 lineage has rapidly risen to prominence, becoming the dominant CA-MRSA clone. This technical guide provides an in-depth exploration of the origin, evolution, genetic characteristics, and virulence of S. aureus ST93, tailored for the scientific community.
Emergence and Geographic Origin
Staphylococcus aureus ST93 is believed to have emerged from a methicillin-susceptible (MSSA) progenitor in a remote region of Northern Australia.[1][2] Phylogenetic analyses date the most recent common ancestor of the extant ST93 population to approximately 1977.[2][3] The initial emergence is thought to have occurred within isolated and sparsely populated areas, with factors such as overcrowded housing and a high burden of skin infections in these communities potentially contributing to its establishment.[1][2]
Timeline and Spread
Following its emergence, ST93 began to spread, with a significant event being the acquisition of methicillin resistance. A clade carrying the staphylococcal cassette chromosome mec (SCCmec) type IVa expanded and disseminated to Australia's east coast by the year 2000.[1][2][3] The spread of ST93 has not been confined to Australia; sporadic and non-sustained introductions of ST93-MRSA-IVa have been observed in the United Kingdom.[1][2] In contrast, sustained transmission and clonal expansion have been documented in New Zealand, particularly within the Pacific Islander population.[1][2]
Table 1: Timeline of Key Events in the Emergence and Spread of S. aureus ST93
| Date/Period | Event | Geographic Location | Reference(s) |
| ~1977 | Emergence of the most recent common ancestor of the extant ST93 population from a methicillin-susceptible progenitor. | Remote Northern Australia | [2][3] |
| Early 1990s | First description of the ST93 lineage. | Australia | [1][2] |
| By 2000 | A clade of ST93 acquires SCCmec IVa and spreads to Australia's east coast. | Australia | [1][2][3] |
| Post-2000 | Becomes the dominant CA-MRSA clone in Australia. | Australia | [4] |
| Post-2000 | Sporadic introductions observed. | United Kingdom | [1][2] |
| Post-2000 | Sustained transmission and clonal expansion. | New Zealand | [1][2] |
Prevalence Data
S. aureus ST93 has become the most prevalent CA-MRSA clone in Australia. In 2018, it was the dominant MRSA clone nationwide, accounting for 22% of all MRSA bacteraemias and one in four community-onset infections.[5] The prevalence of ST93 varies geographically across Australia, with a disproportionate burden in the northern regions.[5][6]
Table 2: Prevalence of S. aureus ST93 in Australia
| Year | Region/State | Prevalence | Notes | Reference(s) |
| 2006 | New South Wales/Australian Capital Territory | 55.7% of CA-MRSA | Predominant CA-MRSA clone | [7] |
| 2006 | Queensland/Northern Territory | 30.3% of CA-MRSA | Predominant CA-MRSA clone | [7] |
| 2006 | Western Australia | 48.7% of CA-MRSA | WA MRSA-1 (ST1-MRSA-IV) was predominant | [7] |
| 2006 | South Australia | 55.6% of CA-MRSA | WA MRSA-1 (ST1-MRSA-IV) was predominant | [7] |
| 2013-2018 | Australia (National) | 22% of all MRSA bacteraemias | Dominant MRSA clone | [5] |
| Mid-1990s | Remote Western Australian Indigenous communities | Most prevalent MSSA lineage | ST93 MRSA was not found at this time | [4] |
Genetic and Evolutionary Characteristics
S. aureus ST93 possesses a unique and highly recombinant genome.[1][2] Whole-genome sequencing studies have revealed that it is an early diverging lineage within the S. aureus population structure.[1][2] Its genome is a mosaic, with segments derived from the ST59/ST121 lineage and another, as yet unsampled, divergent staphylococcal population.[1][2]
Virulence Factors
A key characteristic of ST93 is its association with the Panton-Valentine leukocidin (PVL) toxin, a virulence factor linked to severe skin and soft tissue infections and necrotizing pneumonia.[4][8] All PVL-positive ST93 isolates studied have been found to carry the PVL-encoding phage ΦSa2USA.[4]
Furthermore, studies have shown that ST93 strains, such as the JKD6159 isolate, exhibit enhanced virulence, which is attributed to the hyperexpression of alpha-hemolysin (Hla).[9] The quorum-sensing agr system is the master regulator of toxin expression and virulence in ST93, similar to other S. aureus clones.[9]
Table 3: Key Virulence Factors of S. aureus ST93
| Virulence Factor | Gene(s) | Function | Expression Profile in ST93 | Reference(s) |
| Panton-Valentine Leukocidin (PVL) | lukS-PV / lukF-PV | Pore-forming toxin, lyses leukocytes | Commonly present | [4][8] |
| Alpha-hemolysin (Hla) | hla | Pore-forming toxin, lyses various cell types | Hyperexpression observed in virulent strains | [9] |
| Alpha-type Phenol Soluble Modulins (PSMs) | psmα | Pro-inflammatory and cytolytic peptides | Similar expression to other CA-MRSA clones | [9] |
Antibiotic Resistance Profile
The emergence of methicillin resistance in ST93 is a result of the acquisition of the SCCmec element.[1][2] Methicillin resistance is conferred by the mecA gene, which is part of this mobile genetic element.[10] Studies have shown that methicillin resistance has been acquired on at least three separate occasions within the ST93 lineage.[1][2] While ST93 is primarily known as a CA-MRSA, methicillin-susceptible ST93 (MSSA) strains are also prevalent, particularly in remote communities.[4]
The resistance profile of ST93 can vary, but like many MRSA strains, it often exhibits resistance to multiple classes of antibiotics.
Table 4: General Antibiotic Resistance Profile of MRSA (including ST93)
| Antibiotic Class | Antibiotic | General Resistance Rate in MRSA | Notes | Reference(s) |
| Beta-lactams | Penicillin | >80% | High prevalence of beta-lactamase production. | [11][12] |
| Cefoxitin/Oxacillin | Defining characteristic of MRSA | Due to the presence of the mecA gene. | [10][12] | |
| Macrolides | Erythromycin | ~30-50% | Resistance is common. | [11][13] |
| Lincosamides | Clindamycin | Inducible resistance is a concern. | Often tested for inducible resistance (D-test). | [12] |
| Fluoroquinolones | Ciprofloxacin | ~36% | Resistance rates can be significant. | [13] |
| Tetracyclines | Tetracycline | ~13-15% | Resistance is observed. | [13] |
| Aminoglycosides | Gentamicin | ~9-16% | Resistance rates vary. | [13] |
| Glycopeptides | Vancomycin | Resistance is rare but of high concern. | Vancomycin-intermediate and -resistant strains (VISA/VRSA) are monitored closely. | [11][12] |
Experimental Protocols
The characterization of S. aureus ST93 relies on a suite of molecular typing and virulence factor detection methods. The following sections provide detailed methodologies for key experiments.
Multilocus Sequence Typing (MLST)
MLST is a definitive, sequence-based method for typing bacterial isolates by analyzing the sequences of internal fragments of several housekeeping genes.[14][15]
Methodology:
-
DNA Extraction:
-
Culture S. aureus overnight on a suitable medium (e.g., blood agar).
-
Prepare a bacterial suspension and lyse the cells using lysostaphin and/or lysozyme.
-
Extract genomic DNA using a commercial kit or a standard phenol-chloroform protocol.
-
-
PCR Amplification:
-
Amplify internal fragments of seven S. aureus housekeeping genes (arcC, aroE, glpF, gmk, pta, tpi, yqiL) using established primer pairs.
-
Perform PCR with an annealing temperature typically around 55°C and an extension time of approximately 30 seconds.
-
-
PCR Product Purification and Sequencing:
-
Verify the amplification of a single DNA fragment of the correct size by agarose gel electrophoresis.
-
Purify the PCR products to remove primers and unincorporated nucleotides.
-
Sequence both strands of the purified PCR products using the same primers as for amplification.
-
-
Allele and Sequence Type (ST) Assignment:
-
Submit the sequences of the seven gene fragments to the S. aureus MLST database (e.g., PubMLST).
-
The database software will assign allele numbers for each locus and determine the sequence type (ST) of the isolate based on the allelic profile.
-
Pulsed-Field Gel Electrophoresis (PFGE)
PFGE is a molecular typing technique used to separate large DNA fragments by periodically changing the direction of the electric field, providing a high-resolution "fingerprint" of the bacterial genome.[1][16]
Methodology:
-
Preparation of Agarose Plugs:
-
Grow S. aureus cultures overnight in a suitable broth (e.g., Brain Heart Infusion).
-
Harvest and wash the bacterial cells.
-
Embed the cell suspension in low-melting-point agarose to form plugs.
-
-
Cell Lysis:
-
Incubate the agarose plugs in a lysis buffer containing lysostaphin and proteinase K to lyse the bacterial cells and release the chromosomal DNA.
-
-
Washing:
-
Thoroughly wash the plugs in a buffer (e.g., TE buffer) to remove cell debris and residual lysis reagents.
-
-
Restriction Enzyme Digestion:
-
Equilibrate the plugs in the appropriate restriction enzyme buffer.
-
Digest the chromosomal DNA within the plugs with a rare-cutting restriction enzyme, such as SmaI.
-
-
Pulsed-Field Gel Electrophoresis:
-
Load the digested agarose plugs into the wells of a 1% agarose gel.
-
Perform electrophoresis using a CHEF (Contour-clamped Homogeneous Electric Field) system with appropriate switch times and run duration to resolve the large DNA fragments.
-
-
Staining and Analysis:
-
Stain the gel with ethidium bromide or a safer alternative.
-
Visualize the DNA fragments under UV light and capture an image.
-
Analyze the banding patterns to determine the genetic relatedness of the isolates.
-
Panton-Valentine Leukocidin (PVL) Detection
Detection of the PVL toxin can be achieved through genetic or immunological methods.
Methodology (PCR-based):
-
DNA Extraction:
-
Extract genomic DNA from the S. aureus isolate as described for MLST.
-
-
PCR Amplification:
-
Perform a conventional or real-time PCR using primers specific for the lukS-PV and lukF-PV genes.
-
Include positive and negative controls in the PCR run.
-
-
Detection of Amplification:
-
For conventional PCR, analyze the PCR products by agarose gel electrophoresis for the presence of bands of the expected size.
-
For real-time PCR, monitor the amplification in real-time using a fluorescent probe or dye.
-
Methodology (Immunological):
-
Sample Preparation:
-
Culture the S. aureus isolate in a suitable broth to allow for toxin expression.
-
Prepare a culture supernatant by centrifugation.
-
-
Immunoassay:
-
Use a lateral flow assay (immunochromatographic test) or an ELISA (Enzyme-Linked Immunosorbent Assay) designed to detect the LukS-PV or LukF-PV protein components.
-
Follow the manufacturer's instructions for the specific assay. These tests provide a rapid, phenotypic confirmation of PVL production.[17][18]
-
Visualizations
Logical and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key relationships and workflows pertinent to the study of S. aureus ST93.
Caption: Evolutionary pathway of Staphylococcus aureus ST93.
Caption: Workflow for Multilocus Sequence Typing (MLST).
Caption: Workflow for Pulsed-Field Gel Electrophoresis (PFGE).
Conclusion
Staphylococcus aureus ST93 represents a significant and highly successful CA-MRSA lineage that emerged from a geographically isolated region to become a major public health concern in Australia and beyond. Its unique recombinant genome, coupled with key virulence factors like PVL and the hyperexpression of alpha-hemolysin, underscores its pathogenic potential. Understanding the origin, evolution, and genetic makeup of ST93 is crucial for the development of effective surveillance strategies, infection control measures, and novel therapeutic interventions. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this and other emerging antibiotic-resistant pathogens.
References
- 1. cdc.gov [cdc.gov]
- 2. Global Scale Dissemination of ST93: A Divergent Staphylococcus aureus Epidemic Lineage That Has Recently Emerged From Remote Northern Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The Molecular Epidemiology of the Highly Virulent ST93 Australian Community Staphylococcus aureus Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. safetyandquality.gov.au [safetyandquality.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. www1.health.gov.au [www1.health.gov.au]
- 8. The Dominant Australian Community-Acquired Methicillin-Resistant Staphylococcus aureus Clone ST93-IV [2B] Is Highly Virulent and Genetically Distinct - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyperexpression of α-hemolysin explains enhanced virulence of sequence type 93 community-associated methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevalence and antibiotic resistance of Staphylococcus aureus associated with a college-aged cohort: life-style factors that contribute to nasal carriage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Resistance of Staphylococcus aureus Isolated between 2017 and 2022 from Infections at a Tertiary Care Hospital in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic resistance pattern of Staphylococcus aureus with reference to MRSA isolates from pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multilocus Sequence Typing Scheme for Staphylococcus aureus: Revision of the gmk Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multilocus sequence typing (MLST) of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pulsed-Field Gel Electrophoresis Typing of Staphylococcus aureus Strains | Springer Nature Experiments [experiments.springernature.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Rapid Detection of Panton-Valentine Leukocidin in Staphylococcus aureus Cultures by Use of a Lateral Flow Assay Based on Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence and Proliferation of the Hypervirulent ST93 MRSA Clone in Australia: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the rise and spread of the community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) clone, Sequence Type 93 (ST93), in Australia. This document provides an in-depth analysis of its molecular epidemiology, virulence characteristics, and antimicrobial resistance profile, intended for researchers, scientists, and professionals in drug development.
Executive Summary
Since its initial identification in the early 2000s, the ST93 clone of methicillin-resistant Staphylococcus aureus (MRSA), colloquially known as the "Queensland clone," has rapidly emerged to become the predominant and most virulent community-associated MRSA (CA-MRSA) strain across Australia.[1][2] Characterized by the presence of the Panton-Valentine leukocidin (PVL) toxin and high-level expression of alpha-hemolysin, ST93 is associated with severe skin and soft tissue infections, as well as life-threatening invasive diseases such as necrotizing pneumonia and sepsis.[1][2] Genomic analyses have revealed that ST93 is a genetically distinct clone, unrelated to other globally prevalent CA-MRSA lineages like USA300.[1] This guide synthesizes current knowledge on ST93, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to provide a thorough understanding of this significant public health threat.
Molecular Epidemiology and Spread
First described in Queensland in 2000, the ST93-MRSA-IV clone has since disseminated throughout Australia, becoming a major cause of community-onset MRSA infections.[2][3] Molecular typing has been crucial in tracking its spread and evolution.
Key Molecular Typing Methods
Several molecular techniques are employed to characterize and track the ST93 clone:
-
Pulsed-Field Gel Electrophoresis (PFGE): A high-resolution method for analyzing the relatedness of bacterial isolates by examining DNA restriction fragment length polymorphisms.[4][5]
-
spa Typing: A sequence-based method that targets the polymorphic X region of the staphylococcal protein A gene (spa), offering good discriminatory power and reproducibility.[4]
-
Multilocus Sequence Typing (MLST): A definitive sequence-based method that analyzes the alleles of seven housekeeping genes to provide a precise genetic profile, or sequence type (ST).[3][6]
-
Whole-Genome Sequencing (WGS): Provides the ultimate resolution for tracking transmission pathways, identifying virulence and resistance genes, and understanding the evolutionary history of the clone.[7][8]
Virulence and Pathogenesis
The heightened virulence of the ST93 clone is a key factor in its clinical impact. This is attributed to a combination of virulence factors, with the agr quorum-sensing system playing a central regulatory role.
Major Virulence Factors
-
Panton-Valentine Leukocidin (PVL): A pore-forming cytotoxin that targets leukocytes, leading to their destruction and contributing to tissue necrosis.[9] The genes encoding PVL, lukS-PV and lukF-PV, are a hallmark of the ST93 clone.[10]
-
Alpha-Hemolysin (Hla): A potent cytolysin that forms pores in a variety of host cell membranes, contributing to tissue damage and immune evasion.[11] ST93 strains have been shown to hyperexpress Hla, which is a major contributor to their enhanced virulence.[12]
-
Phenol-Soluble Modulins (PSMs): A family of small, amphipathic peptides with cytolytic activity against various host cells, including neutrophils.[9]
The agr Quorum-Sensing System
The expression of many of S. aureus's key virulence factors, including alpha-hemolysin and PSMs, is regulated by the accessory gene regulator (agr) quorum-sensing system.[13] This system allows the bacteria to coordinate gene expression in a cell-density-dependent manner, upregulating the production of toxins and other virulence factors during infection.
Antimicrobial Resistance Profile
While defined by its resistance to methicillin, the ST93 clone's resistance to other antimicrobial agents is also a critical consideration for treatment. The Australian Group on Antimicrobial Resistance (AGAR) provides ongoing surveillance of these trends.
Quantitative Data on Antimicrobial Resistance
The following tables summarize the prevalence of ST93 among MRSA isolates causing bacteraemia and their resistance profiles, based on data from AGAR reports.
Table 1: Prevalence of ST93 among Community-Associated MRSA (CA-MRSA) Bacteraemia Isolates in Australia
| Year | Percentage of CA-MRSA Bacteraemia caused by ST93 |
| 2018 | 22% of all MRSA bacteraemias[14] |
| 2021 | A major component of the 68% of CA-MRSA clones characterized[15] |
| 2022 | A major component of the 72% of CA-MRSA clones characterized[16] |
Table 2: Antimicrobial Resistance Profile of MRSA in Australia (AGAR 2023 Data)
| Antimicrobial Agent | Percentage of MRSA Isolates Resistant (%) |
| Ciprofloxacin | ~33%[17] |
| Erythromycin | ~30%[17] |
| Tetracycline | ~13%[17] |
| Gentamicin | ~13%[17] |
| Co-trimoxazole | ~3%[17] |
| Vancomycin | 0%[17] |
| Linezolid | 0%[17] |
Note: These figures represent all MRSA and are not specific to ST93, but provide a general overview of resistance patterns in the Australian context where ST93 is a dominant clone.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the characterization of ST93 MRSA.
Molecular Typing: Pulsed-Field Gel Electrophoresis (PFGE)
Protocol:
-
Bacterial Culture: Inoculate a single colony of the MRSA isolate into brain heart infusion (BHI) broth and incubate overnight.
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash with a suitable buffer (e.g., SE buffer: 75 mM NaCl, 25 mM EDTA, pH 7.5), and resuspend to a standardized optical density.
-
Agarose Plugs: Mix the cell suspension with low-melting-point agarose and dispense into plug molds to solidify.
-
Lysis: Incubate the plugs in a lysis buffer containing lysostaphin to break down the bacterial cell walls.
-
Protein Digestion: Treat the plugs with Proteinase K to digest cellular proteins.
-
Washing: Thoroughly wash the plugs to remove cellular debris.
-
Restriction Digestion: Equilibrate the plugs in the appropriate restriction buffer and incubate with the SmaI restriction enzyme.
-
Electrophoresis: Load the digested plugs into an agarose gel and perform electrophoresis using a CHEF (clamped homogeneous electric field) system with defined parameters for voltage, switch times, and run duration.
-
Staining and Visualization: Stain the gel with ethidium bromide and visualize the DNA banding patterns under UV illumination.
-
Analysis: Compare the banding patterns of different isolates to determine their genetic relatedness.
PVL Gene Detection by PCR
Protocol:
-
DNA Extraction: Isolate high-quality genomic DNA from the MRSA culture using a commercial DNA extraction kit or a standard phenol-chloroform method.
-
PCR Amplification: Perform a polymerase chain reaction (PCR) using primers specific for the lukS-PV and lukF-PV genes.[10] The reaction mixture should contain the template DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Thermal Cycling: Use a thermal cycler with an appropriate program, typically including an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Agarose Gel Electrophoresis: Separate the PCR products by size on an agarose gel.
-
Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe) and visualize the bands under UV light. The presence of bands of the expected size indicates the presence of the PVL genes.
Antimicrobial Susceptibility Testing
Protocol (Broth Microdilution):
-
Inoculum Preparation: Prepare a standardized inoculum of the MRSA isolate equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Inoculate a microtiter plate containing serial dilutions of various antimicrobial agents with the prepared inoculum.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: Determine the minimum inhibitory concentration (MIC) for each antibiotic, which is the lowest concentration that completely inhibits visible growth of the bacteria.
-
Interpretation: Interpret the MIC values as susceptible, intermediate, or resistant according to established breakpoints from guidelines such as those provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][19]
Conclusion and Future Directions
The ST93 MRSA clone represents a significant and ongoing public health challenge in Australia. Its high virulence and capacity for rapid dissemination underscore the need for continued surveillance, robust infection control measures, and the development of novel therapeutic strategies. Future research should focus on understanding the precise molecular mechanisms that contribute to the hypervirulence of ST93, exploring the role of host factors in susceptibility to infection, and identifying new drug targets to combat this formidable pathogen. The methodologies and data presented in this guide provide a foundational resource for these critical endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. The Dominant Australian Community-Acquired Methicillin-Resistant Staphylococcus aureus Clone ST93-IV [2B] Is Highly Virulent and Genetically Distinct - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular characterization of methicillin-resistant Staphylococcus aureus strains by spa typing and pulsed field gel electrophoresis methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of Pulsed-Field Gel Electrophoresis and spa Typing for Long-Term, Nationwide Epidemiological Surveillance Studies of Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Methodology for Whole-Genome Sequencing of Methicillin-Resistant Staphylococcus aureus Isolates in a Routine Hospital Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining metrics for whole-genome sequence analysis of MRSA in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. Development of a Triplex Real-Time PCR Assay for Detection of Panton-Valentine Leukocidin Toxin Genes in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]
- 14. safetyandquality.gov.au [safetyandquality.gov.au]
- 15. Australian Group on Antimicrobial Resistance (AGAR) Australian Staphylococcus aureus Surveillance Outcome Program (ASSOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. www1.health.gov.au [www1.health.gov.au]
- 17. Australian Group on Antimicrobial Resistance (AGAR) Australian Staphylococcus aureus Surveillance Outcome Program (ASSOP) Bloodstream Infection Annual Report 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
A Deep Dive into the Genetic Landscape of Staphylococcus aureus ST93: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus sequence type 93 (ST93) has emerged as a dominant and highly virulent community-associated methicillin-resistant S. aureus (CA-MRSA) lineage, particularly in Australia.[1][2][3][4] Its rapid rise to prominence and association with severe clinical manifestations, including skin and soft tissue infections, necrotizing pneumonia, and septicemia, have made it a significant public health concern.[1][3][4] This technical guide provides an in-depth exploration of the core genetic characteristics of the S. aureus ST93 lineage, offering valuable insights for researchers and professionals involved in infectious disease and drug development.
Core Genetic Characteristics
Genomic analyses have revealed that S. aureus ST93 is a genetically distinct and early diverging lineage with a highly recombinant genome.[2][5][6] It is considered a singleton by multilocus sequence typing (MLST) eBURST analysis, highlighting its distinctness from other S. aureus clones.[3][4]
Genomic Features
The genome of the representative S. aureus ST93 strain, JKD6159, provides a blueprint for understanding the genetic makeup of this lineage.
| Genomic Feature | JKD6159 | Reference |
| Chromosome Size (bp) | 2,811,435 | [7] |
| G+C Content (%) | 33 | [7] |
| Coding Regions | 2,605 | [7] |
| tRNA Genes | 57 | [7] |
| rRNA Loci | 5 | [7] |
| Plasmid (pJKD6159) Size (bp) | 20,730 | [7] |
Core and Accessory Genome
Comparative genomic studies have delineated the core and accessory genome of ST93. The core genome, shared among all ST93 isolates, has a high degree of nucleotide identity, while the accessory genome comprises mobile genetic elements that contribute to the diversity and adaptability of the lineage.[8]
| Genomic Component | Size (Mb) | Nucleotide Identity (%) | Key Features | Reference |
| Core Genome | 2.6 | >99.7 | Contains essential genes for survival and core virulence factors. | [8] |
| Accessory Genome | 0.45 | Variable | Includes mobile DNA elements conferring resistance to antibiotics like erythromycin, trimethoprim, and tetracycline. | [8] |
Key Virulence Determinants
Despite its high virulence, the accessory genome of ST93 is noted for the relative absence of many common virulence-associated factors like toxic shock syndrome toxin and exfoliative toxins.[4] However, it consistently harbors a specific repertoire of potent virulence factors.
| Virulence Factor | Gene(s) | Function | Prevalence in ST93 | Reference |
| Panton-Valentine Leukocidin (PVL) | lukS-PV/lukF-PV | Pore-forming toxin that targets and destroys leukocytes. | High | [3][4][9] |
| Alpha-hemolysin (Hla) | hla | Lyses a variety of host cells, including red and white blood cells. | High (often hyperexpressed) | [4][9][10] |
| Phenol-Soluble Modulins (PSMs) | psmα genes | A family of cytolytic peptides with roles in inflammation and biofilm formation. | High | [3] |
| Gamma-hemolysin | hlg genes | A two-component toxin that lyses erythrocytes and leukocytes. | Present | [4] |
The hyperexpression of α-hemolysin is considered a key determinant of the enhanced virulence observed in the ST93 clone.[10]
Antibiotic Resistance Profile
The methicillin resistance in ST93 is conferred by the staphylococcal cassette chromosome mec (SCCmec). The ST93 lineage is predominantly associated with SCCmec type IV.[3][4] The acquisition of methicillin resistance in the ST93 background is thought to have occurred on at least three separate occasions.[2][5] The accessory genome can also carry resistance determinants for other classes of antibiotics.[8]
Regulatory Mechanisms: The agr Quorum Sensing System
The expression of many of S. aureus's key virulence factors is tightly controlled by the accessory gene regulator (agr) quorum-sensing system.[10][11][12] In ST93, an intact and functional agr system is essential for its virulence.[10] The agr system operates via a cell-density-dependent mechanism, utilizing an autoinducing peptide (AIP) to coordinate gene expression within the bacterial population. There are four main agr specificity groups (I-IV) in S. aureus.[11][12][13]
Caption: The S. aureus agr quorum-sensing pathway.
Experimental Protocols
The characterization of S. aureus ST93 relies on a combination of molecular typing and sequencing techniques. Below are detailed methodologies for two key experiments.
Multi-Locus Sequence Typing (MLST)
MLST is a definitive method for assigning S. aureus isolates to a specific sequence type based on the sequences of internal fragments of seven housekeeping genes.[14][15]
1. DNA Extraction:
-
Culture S. aureus isolate overnight on a non-selective agar medium (e.g., Trypticase Soy Agar with 5% sheep's blood).
-
Harvest bacterial cells and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
2. PCR Amplification:
-
Amplify internal fragments of the seven S. aureus housekeeping genes (arcC, aroE, glpF, gmk, pta, tpi, and yqiL) using established primer pairs.[15]
-
A typical PCR reaction mixture (50 µL) contains: 5 µL of 10x PCR buffer, 1 µL of dNTP mix (10 mM), 1 µL of each primer (10 µM), 0.5 µL of Taq polymerase (5 U/µL), 1-2 µL of genomic DNA (50-100 ng), and nuclease-free water to the final volume.
-
PCR cycling conditions are generally: initial denaturation at 95°C for 5 minutes, followed by 30-35 cycles of denaturation at 95°C for 30 seconds, annealing at 55-60°C for 30 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 7 minutes.
3. PCR Product Purification and Sequencing:
-
Verify the size of the PCR products by agarose gel electrophoresis.
-
Purify the PCR products using a commercial purification kit.
-
Sequence the purified amplicons on both strands using the same primers used for amplification.
4. Allele and Sequence Type Assignment:
-
Trim and assemble the forward and reverse sequences for each gene fragment.
-
Compare the sequences to the S. aureus MLST database (e.g., PubMLST) to identify the allele number for each of the seven loci.[16]
-
The combination of the seven allele numbers defines the sequence type (ST) of the isolate.
Pulsed-Field Gel Electrophoresis (PFGE)
PFGE is a high-resolution method for the molecular subtyping of bacteria based on the restriction fragment patterns of their genomic DNA.[17][18][19]
1. Preparation of Agarose Plugs:
-
Grow S. aureus isolates in Brain Heart Infusion (BHI) broth overnight.[17]
-
Adjust the cell suspension to a specific turbidity.
-
Mix the cell suspension with molten low-melting-point agarose and dispense into plug molds.[18]
-
Allow the plugs to solidify.
2. Cell Lysis:
-
Transfer the plugs to a lysis buffer containing lysostaphin and incubate to degrade the bacterial cell wall.[20]
-
Treat the plugs with proteinase K to digest cellular proteins.[21]
-
Wash the plugs extensively with TE buffer.[17]
3. Restriction Enzyme Digestion:
-
Equilibrate the agarose plugs in the appropriate restriction enzyme buffer.
-
Incubate the plugs with a rare-cutting restriction enzyme, such as SmaI, overnight at the optimal temperature (e.g., 25°C for SmaI).[18]
4. Electrophoresis:
-
Load the digested plugs into the wells of a 1% agarose gel.
-
Perform electrophoresis using a CHEF (Contour-Clamped Homogeneous Electric Field) apparatus.[17]
-
Run parameters are critical and typically involve switching the electric field at defined intervals (e.g., initial switch time of 5 seconds, final switch time of 40 seconds) for a prolonged period (e.g., 21 hours) at a constant voltage and temperature.[17]
5. Staining and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA fragments under UV light.[18]
-
Capture an image of the gel.
-
Analyze the banding patterns to determine the genetic relatedness of the isolates.
Caption: General workflow for genetic characterization of S. aureus.
Conclusion
The S. aureus ST93 lineage represents a significant and highly virulent clone with a unique genetic architecture. Its core genome is stable, yet its accessory genome allows for the acquisition of resistance and adaptation. The consistent presence of key virulence factors, particularly the hyperexpression of alpha-hemolysin, under the control of the agr quorum-sensing system, contributes to its pathogenic potential. A thorough understanding of the genetic characteristics of ST93, facilitated by the experimental approaches outlined in this guide, is crucial for the development of effective strategies to combat the infections it causes and to monitor its ongoing evolution.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Global Scale Dissemination of ST93: A Divergent Staphylococcus aureus Epidemic Lineage That Has Recently Emerged From Remote Northern Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Epidemiology of the Highly Virulent ST93 Australian Community Staphylococcus aureus Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dominant Australian Community-Acquired Methicillin-Resistant Staphylococcus aureus Clone ST93-IV [2B] Is Highly Virulent and Genetically Distinct - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global Scale Dissemination of ST93: A Divergent Staphylococcus aureus Epidemic Lineage That Has Recently Emerged From Remote Northern Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Complete Genome Sequence of Staphylococcus aureus Strain JKD6159, a Unique Australian Clone of ST93-IV Community Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adaptive change inferred from genomic population analysis of the ST93 epidemic clone of community-associated methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Hyperexpression of α-hemolysin explains enhanced virulence of sequence type 93 community-associated methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]
- 12. Frontiers | Accessory Gene Regulator (agr) Allelic Variants in Cognate Staphylococcus aureus Strain Display Similar Phenotypes [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Multilocus sequence typing (MLST) of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multilocus Sequence Typing for Characterization of Methicillin-Resistant and Methicillin-Susceptible Clones of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Staphylococcus aureus | PubMLST [pubmlst.org]
- 17. cdc.gov [cdc.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Harmonization of Pulsed-Field Gel Electrophoresis Protocols for Epidemiological Typing of Strains of Methicillin-Resistant Staphylococcus aureus: a Single Approach Developed by Consensus in 10 European Laboratories and Its Application for Tracing the Spread of Related Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. cdc.gov [cdc.gov]
The Evolving Mechanism of KN-93: A Technical Guide to a Widely Used CaMKII Inhibitor
Introduction: KN-93 is a cell-permeable compound that has been extensively utilized for decades as a research tool to investigate the myriad cellular processes regulated by Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[1][2] As a multifunctional serine/threonine kinase, CaMKII is a critical transducer of intracellular calcium signals, playing pivotal roles in synaptic plasticity, gene expression, and cell cycle regulation.[3][4] While initially characterized as a direct, competitive inhibitor of CaMKII, recent evidence has compelled a re-evaluation of its mechanism, revealing a more nuanced interaction with the CaMKII signaling axis and significant off-target activities that are critical for researchers to consider.[3][5] This guide provides an in-depth examination of the contemporary understanding of KN-93's mechanism of action, its off-target profile, and detailed experimental protocols for its use.
The Core Mechanism: An Indirect Inhibition of CaMKII
The activation of CaMKII is a cornerstone of calcium signaling. An increase in intracellular Ca²⁺ leads to its binding with calmodulin (CaM). The resulting Ca²⁺/CaM complex then binds to the regulatory domain of an inactive CaMKII, causing a conformational change that relieves autoinhibition and activates the kinase domain.[6]
Historically, KN-93 was believed to directly bind to CaMKII, competitively inhibiting the binding of the Ca²⁺/CaM complex.[1][3] However, compelling recent studies utilizing techniques such as surface plasmon resonance, NMR, and isothermal titration calorimetry have demonstrated that KN-93 does not bind directly to CaMKII .[3][5] Instead, KN-93 binds directly to the Ca²⁺/calmodulin complex .[3][5][7] This binding sequesters Ca²⁺/CaM, preventing its interaction with CaMKII and thereby blocking the kinase's activation.[3][5] This revised understanding underscores that KN-93 is an indirect inhibitor of CaMKII activation. It is important to note that at least two KN-93 molecules can bind to a single Ca²⁺/CaM complex.[3]
This primary mechanism means that any cellular process dependent on the formation of the Ca²⁺/CaM complex could potentially be affected by KN-93, a crucial consideration for interpreting experimental outcomes.[3]
Quantitative Data: Potency and Selectivity Profile
The inhibitory concentration of KN-93 is a critical parameter in experimental design. However, its potency against its intended target, CaMKII, overlaps with its effects on numerous off-target proteins.
| Parameter | Value | Conditions | Reference(s) |
| Kᵢ (Inhibition Constant) | 370 nM | Cell-free assay | [1] |
| IC₅₀ (Half-maximal inhibitory concentration) | 0.37 µM | Cell-free assay | [8] |
| IC₅₀ | ~1–4 µM | Dependent on CaM and other assay conditions | [9] |
| IC₅₀ | 399 ± 66 nM | HPLC-MS based assay | |
| EC₅₀ (for Ca²⁺ release from CaM) | 5.1 - 6.3 µM | Stopped-flow kinetic measurements | [10][11] |
| Off-Target Class | Specific Target | Parameter | Value | Reference(s) |
| Kinases | CaMKI, CaMKIV | Inhibition | Potent inhibition | [9] |
| Fyn, Haspin, Hck, Lck, MLCK, Tec, TrkA | % Inhibition at 1 µM | > 80% | [9][12] | |
| Ion Channels | Voltage-gated K⁺ channel (Kᵥ1.5) | IC₅₀ | 307 nM | [8][12] |
| Rapid delayed rectifier K⁺ current (Iₖᵣ) | IC₅₀ | 102.6 nM | [8][12][13] | |
| L-type Ca²⁺ channels | Inhibition | Direct, dose-dependent | [9][14] | |
| Cardiac Na⁺ channel (Naᵥ1.5) | Functional Alteration | Disrupts CaM interaction | [10][15] | |
| Ryanodine receptor (RyR2) | Functional Alteration | Disrupts CaM interaction | [10][15] |
Off-Target Effects: A Critical Consideration
A significant body of evidence demonstrates that KN-93 interacts with a range of cellular targets other than the CaMKII pathway, complicating the interpretation of experimental data.[9][14] These off-target effects often occur at concentrations similar to those required for CaMKII inhibition.[16]
1. Ion Channel Blockade: The most well-documented off-target effects of KN-93 are on voltage-gated ion channels. It is a direct blocker of several potassium (K⁺) channels, including Kᵥ1.5 and the hERG channel responsible for the IKr current, a critical component of cardiac repolarization.[8][13][16] Furthermore, KN-93 and its inactive analog KN-92 both directly inhibit L-type calcium channels, an effect entirely independent of CaMKII.[9][14]
2. Other Kinases: While considered selective for CaMKII over PKA and PKC, KN-93 also potently inhibits other CaM Kinase family members, including CaMKI and CaMKIV.[9] A broader kinase screen revealed that KN-93 can also inhibit several other kinases, such as Fyn, Lck, and Tec, with high potency.[9][12]
The Role of the Negative Control, KN-92: KN-92 is a structural analog of KN-93 that does not inhibit CaMKII and is therefore frequently used as a negative control.[14][17] However, KN-92 is not biologically inert. It shares some of KN-93's off-target effects, notably the inhibition of L-type calcium channels.[9][18] Therefore, while an indispensable tool, observing an effect with KN-93 that is absent with KN-92 can more confidently attribute the result to the inhibition of the Ca²⁺/CaM-CaMKII axis, but caution is still warranted.[14]
Experimental Protocols
To rigorously investigate the effects of KN-93, specific and well-controlled experimental designs are essential. Below are detailed methodologies for key assays.
Protocol 1: In Vitro CaMKII Kinase Assay (Luminescence-Based)
This protocol is adapted for a 96-well plate format and uses a non-radioactive method, such as ADP-Glo™, to quantify kinase activity.
I. Materials and Reagents
-
Enzyme: High-purity recombinant human CaMKII.
-
Substrate: CaMKII-specific substrate peptide (e.g., Autocamtide-2).[4]
-
Inhibitor: KN-93 hydrochloride (10 mM stock in 100% DMSO).[4]
-
Activators: CaCl₂ and Calmodulin (CaM).[4]
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer (1X): 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄.[4]
-
Detection Reagent: ADP-Glo™ Kinase Assay kit or similar.
-
Microplates: White, opaque 96-well plates.
II. Procedure
-
Inhibitor Preparation: Prepare serial dilutions of the KN-93 stock solution in Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%. Include a vehicle-only (DMSO) control.[4]
-
Reaction Setup: In each well of the 96-well plate, add the components in the following order:
-
5 µL of serially diluted KN-93 or vehicle control.
-
10 µL of diluted CaMKII enzyme.
-
5 µL of Activator solution (CaCl₂ and CaM).
-
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the Ca²⁺/CaM complex.[4]
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of a Substrate/ATP mixture. The final concentrations should be optimized, but typically are 5-20 µM for the substrate and near the Kₘ of ATP for CaMKII (e.g., 10-100 µM).[4]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. This time should be optimized to ensure the reaction remains in the linear range.
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer’s protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis:
-
Subtract the background luminescence (from wells with no enzyme).
-
Calculate the percentage of inhibition for each KN-93 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of KN-93 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[4]
-
Protocol 2: Western Blot Analysis of CaMKII Pathway Inhibition in Cultured Cells
This protocol allows for the assessment of KN-93's effect on the autophosphorylation of CaMKII and its downstream targets in a cellular context.
I. Materials and Reagents
-
Complete cell culture medium.
-
KN-93 hydrochloride (10 mM stock in DMSO).
-
KN-92 (inactive analog, 10 mM stock in DMSO).
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Protein Assay Reagent (e.g., BCA kit).
-
Primary antibodies: anti-p-CaMKII (Thr286), anti-total CaMKII, anti-p-CREB, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
II. Procedure
-
Cell Culture and Treatment: Plate cells at an appropriate density and grow to 70-80% confluency. Treat cells with varying concentrations of KN-93 (e.g., 1, 5, 10 µM) or an equivalent concentration of KN-92 for a predetermined time (e.g., 1-12 hours).[1][17] Always include a vehicle (DMSO) control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Denature the protein by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-CaMKII) overnight at 4°C, using the manufacturer's recommended dilution.[2]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[2]
-
-
Detection and Analysis: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system. Quantify band intensity using densitometry software and normalize the phosphorylated protein signal to the total protein and/or loading control.[2]
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Effects
This protocol is a general guide to assess the direct effects of KN-93 on a specific ion current (e.g., IKr) in a cell line expressing the relevant channel (e.g., HEK293 cells stable expressing hERG).
I. Materials and Reagents
-
Cell line expressing the ion channel of interest.
-
External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): e.g., 130 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
KN-93 and KN-92 prepared as concentrated stocks for dilution into the external solution.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
II. Procedure
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a giga-ohm seal with a single cell and then rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol: Clamp the cell at a holding potential (e.g., -80 mV). Apply a specific voltage protocol to elicit the current of interest. For IKr, this typically involves a depolarizing step (e.g., to +20 mV) followed by a repolarizing step (e.g., to -50 mV) to record the characteristic tail current.[13]
-
Baseline Recording: Record the baseline current for several minutes to ensure stability.
-
Drug Application: Perfuse the chamber with the external solution containing KN-93 at the desired concentration (e.g., 100 nM - 1 µM).[13] Allow the drug effect to reach a steady state (typically 1-3 minutes) and record the current again.[13]
-
Washout: Perfuse the chamber with the drug-free external solution to check for the reversibility of the effect.
-
Control Experiment: Repeat the entire procedure using KN-92 to determine if the observed effect is independent of CaMKII inhibition.
-
Data Analysis: Measure the current amplitude (e.g., peak tail current for IKr) before, during, and after drug application. Calculate the percentage of inhibition and, if multiple concentrations are tested, generate a dose-response curve to determine the IC₅₀.[13]
Conclusion
KN-93 remains a valuable pharmacological tool, but its utility is predicated on a sophisticated understanding of its true mechanism and its promiscuous bioactivity. The contemporary model of KN-93 acting on the Ca²⁺/CaM complex, rather than directly on CaMKII, necessitates a re-evaluation of historical data and informs the design of future experiments. Researchers must account for its potent off-target effects, particularly on ion channels, by employing the lowest effective concentrations, using the inactive analog KN-92 as a control, and complementing pharmacological approaches with molecular techniques like siRNA to validate CaMKII-specific roles. By adhering to these rigorous practices, the scientific community can continue to effectively leverage KN-93 to unravel the complexities of Ca²⁺/CaM-mediated signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 10. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. KN-93 inhibits IKr in mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of calmodulin-dependent protein kinase II inhibitor, KN-93, on electrophysiological features of rabbit hypertrophic cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of CaMKII in Cellular Signaling: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium/Calmodulin-dependent protein kinase II (CaMKII), a ubiquitous and highly conserved serine/threonine kinase, stands as a critical interpreter of intracellular calcium signals. Its unique molecular architecture and complex regulation allow it to translate transient fluctuations in calcium concentration into a diverse array of sustained cellular responses. This technical guide provides a comprehensive overview of the core functions of CaMKII in cellular signaling pathways, with a particular focus on its roles in synaptic plasticity, cardiac function, and cancer progression. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the molecular mechanisms of CaMKII, quantitative data for experimental design, detailed methodologies for key assays, and visual representations of its intricate signaling networks.
Introduction: The Molecular Architecture and Activation of CaMKII
CaMKII is a multifunctional enzyme that plays a pivotal role in decoding intracellular calcium signals.[1][2][3][4] Dysregulation of CaMKII activity is implicated in a variety of pathologies, making it a significant therapeutic target.[4]
Holoenzyme Structure
The CaMKII holoenzyme is a large, multimeric complex typically composed of 12 subunits, arranged in two stacked hexameric rings.[5][6] Each subunit consists of three primary domains: an N-terminal catalytic domain, a C-terminal association domain responsible for oligomerization, and a central regulatory domain that links the other two.[1][5][7] The four main isoforms of CaMKII (α, β, γ, and δ) are encoded by distinct genes, and alternative splicing further increases their diversity.[8][9] The α and β isoforms are predominantly found in the brain, while the γ and δ isoforms are more ubiquitously expressed, with CaMKIIδ being the primary isoform in the heart.[2][8][10]
Activation Mechanism: A Two-Step Process
The activation of CaMKII is a sophisticated process initiated by an increase in intracellular calcium levels.[11][12]
-
Calcium/Calmodulin Binding: In its inactive state, the regulatory domain of each CaMKII subunit acts as an autoinhibitory domain, binding to the catalytic domain and blocking its activity.[5][13][14] An influx of calcium leads to the formation of the Ca²⁺/Calmodulin (CaM) complex. This complex then binds to the regulatory domain of CaMKII, causing a conformational change that displaces the autoinhibitory segment and exposes the catalytic site.[13][14][15]
-
Autophosphorylation and Autonomous Activity: Once activated by Ca²⁺/CaM, adjacent CaMKII subunits within the holoenzyme can phosphorylate each other on a key threonine residue (Thr286 in the α isoform).[3][12][13] This autophosphorylation event has two critical consequences: it prevents the rebinding of the autoinhibitory domain even after calcium levels decrease, and it significantly increases the affinity of the kinase for Ca²⁺/CaM.[3] This process endows CaMKII with a molecular "memory" of the initial calcium signal, allowing it to remain active, or "autonomous," long after the initial stimulus has subsided.[12]
Quantitative Data on CaMKII Interactions and Activity
The following tables summarize key quantitative parameters related to CaMKII function. These values are essential for designing and interpreting experiments, as well as for computational modeling of CaMKII-dependent signaling pathways.
Table 1: Binding Affinities and Concentrations
| Interacting Molecules | Parameter | Value | Cell/System Type | Reference(s) |
| Ca²⁺/Calmodulin to CaMKIIδ | Kd | 34 nM | In vitro | [16] |
| CaMKII to GluN2B | - | ~1-2% of total spine CaMKII bound basally | Hippocampal neurons | [1] |
| CaMKIIα subunit concentration | Concentration | 103 µM | Dendritic spines of hippocampal pyramidal neurons | [12] |
| Total CaMKII (α + β) concentration | Concentration | 138 µM | Dendritic spines of hippocampal pyramidal neurons | [12] |
| ATPγS to CaMKII | Ka | 8.29 x 10⁴ M⁻¹ | In vitro | [17] |
| ATPγS to CaMKII (in presence of GST-NR2B) | Ka | ~11-fold higher than without NR2B | In vitro | [17] |
Table 2: Kinetic Parameters of CaMKII Phosphorylation
| Substrate | Parameter | Value | Conditions | Reference(s) |
| Syntide-2 | Km | 3-10 µM | In vitro | [18][19] |
| ATP | Km | 8-15 µM | In vitro | [19] |
| Autocamtide-2 | Km | 4-8 µM | In vitro | [19] |
| GluA1 (Ser831) | - | Phosphorylation increases single-channel conductance | Hippocampal neurons | [8][20][21] |
| Phospholamban (Thr17) | - | Phosphorylation relieves inhibition of SERCA2a | Cardiac myocytes | [7][22] |
Table 3: Inhibitor Potency
| Inhibitor | Parameter | Value | Target | Reference(s) |
| KN-93 | IC₅₀ | 399 ± 66 nM | CaMKII | [23] |
Role of CaMKII in Major Signaling Pathways
CaMKII's influence extends across a wide spectrum of cellular processes. Here, we detail its roles in three critical areas: synaptic plasticity, cardiac signaling, and cancer biology.
Synaptic Plasticity and Memory Formation
CaMKII is a cornerstone of synaptic plasticity, particularly in the mechanism of long-term potentiation (LTP), a cellular correlate of learning and memory.[11][12][16]
-
Induction of LTP: Following high-frequency stimulation, a large influx of Ca²⁺ through NMDA receptors activates CaMKII.[11][12]
-
Translocation and Targeting: Activated CaMKII translocates to the postsynaptic density (PSD), where it binds with high affinity to the GluN2B subunit of the NMDA receptor.[3][16] This binding is crucial for LTP and helps to anchor CaMKII at the potentiated synapse.[1][3]
-
Phosphorylation of AMPA Receptors: CaMKII phosphorylates the GluA1 subunit of AMPA receptors at Serine 831, which increases their single-channel conductance.[8][20][24]
-
Trafficking of AMPA Receptors: CaMKII also facilitates the trafficking and insertion of AMPA receptors into the postsynaptic membrane, further strengthening the synapse.[11]
References
- 1. Quantitative estimates of the cytoplasmic, PSD, and NMDAR-bound pools of CaMKII in dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of CaMKII in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. CaMKII in myocardial hypertrophy and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Charting calcium-regulated apoptosis pathways using chemical biology: role of calmodulin kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Frontiers | The role of CaMKII regulation of phospholamban activity in heart disease [frontiersin.org]
- 8. Mechanism of CaMKII regulation of AMPA receptor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. promega.com [promega.com]
- 11. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+- and CaMKII-mediated processes in early LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synaptic memory requires CaMKII | eLife [elifesciences.org]
- 14. In Gel Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Synaptic memory and CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium/Calmodulin Dependent Protein Kinase II Bound to NMDA Receptor 2B Subunit Exhibits Increased ATP Affinity and Attenuated Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. benchchem.com [benchchem.com]
- 20. Phosphorylation of the AMPA receptor subunit GluA1 regulates clathrin-mediated receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Phosphorylation-Dependent Regulation of Ca2+-Permeable AMPA Receptors During Hippocampal Synaptic Plasticity [frontiersin.org]
- 22. CAMKII REGULATION OF PHOSPHOLAMBAN AND SR Ca2+ LOAD - PMC [pmc.ncbi.nlm.nih.gov]
- 23. THE SIGNALLING PATHWAY OF CAMKII-MEDIATED APOPTOSIS AND NECROSIS IN THE ISCHEMIA/REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phosphorylation of GluA1-Ser831 by CaMKII Activation in the Caudate and Putamen Is Required for Behavioral Sensitization After Challenge Nicotine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Virulence Factors of Staphylococcus aureus ST93: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus sequence type 93 (ST93) has emerged as a significant community-associated methicillin-resistant S. aureus (CA-MRSA) clone, particularly in Australia, where it is a dominant and highly virulent strain.[1][2] Associated with severe skin and soft tissue infections, necrotizing pneumonia, and invasive diseases, the heightened virulence of ST93 is attributed to a specific repertoire of virulence factors.[1][3][4] This technical guide provides an in-depth analysis of the key virulence factors associated with S. aureus ST93, detailing their prevalence, the experimental protocols for their identification, and the regulatory pathways governing their expression.
Core Virulence Factors of S. aureus ST93
The pathogenicity of S. aureus ST93 is a multifactorial process involving a combination of toxins, adhesins, and immune evasion molecules. The most well-characterized virulence factors in this lineage are the Panton-Valentine Leukocidin (PVL) and alpha-hemolysin.
Toxins
Panton-Valentine Leukocidin (PVL): A bicomponent cytotoxin that creates pores in the membranes of leukocytes, leading to their lysis.[3] The genes encoding PVL, lukS-PV and lukF-PV, are frequently present in ST93 isolates.[5][6]
Alpha-Hemolysin (Hla): A pore-forming toxin that lyses a variety of host cells, contributing significantly to tissue damage. Studies have shown that ST93 strains often hyperexpress Hla, which is a key contributor to their enhanced virulence.[3][7]
Enterotoxins: A family of superantigens that can cause food poisoning and toxic shock syndrome. While less defining than PVL for ST93, various enterotoxin genes can be present in the genomic background of this clone.
Quantitative Data on Virulence Factor Prevalence in S. aureus ST93
The following tables summarize the prevalence of key virulence factor genes in S. aureus ST93 isolates based on available literature.
| Virulence Factor Gene | Prevalence in ST93 Isolates (%) | Reference |
| lukS-PV/lukF-PV (PVL) | 54.3 - 95.1 | [5] |
| Toxin Gene | Function |
| hla | Alpha-hemolysin, pore-forming toxin |
| lukS-PV/lukF-PV | Panton-Valentine Leukocidin, pore-forming cytotoxin |
| sea, seb, sec, etc. | Staphylococcal enterotoxins, superantigens |
| tst | Toxic shock syndrome toxin-1, superantigen |
Experimental Protocols
This section details the methodologies for the identification and quantification of virulence factors in S. aureus ST93.
Multiplex PCR for Detection of Virulence Factor Genes
This protocol allows for the simultaneous detection of multiple virulence genes.
a. DNA Extraction:
-
Culture S. aureus isolates on a suitable medium (e.g., Tryptic Soy Agar) overnight at 37°C.
-
Harvest a single colony and suspend it in 100 µl of sterile nuclease-free water.
-
Lyse the bacterial cells by heating at 100°C for 10 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet the cell debris.
-
Use 1-2 µl of the supernatant containing the genomic DNA as the template for the PCR reaction.
b. PCR Amplification:
-
Prepare a PCR master mix containing:
-
10x PCR Buffer
-
dNTPs (10 mM each)
-
Forward and reverse primers for each target gene (10 µM each) (Refer to literature for specific primer sequences)
-
Taq DNA Polymerase
-
Nuclease-free water
-
-
Add 1-2 µl of the DNA template to the master mix.
-
Perform PCR with the following cycling conditions (example):
-
Initial denaturation: 94°C for 5 minutes
-
30 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
c. Gel Electrophoresis:
-
Analyze the PCR products on a 1.5-2% agarose gel stained with a suitable DNA stain.
-
Visualize the DNA bands under UV light and compare their sizes to a DNA ladder to confirm the presence of the target genes.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol quantifies the expression levels of virulence genes.
a. RNA Extraction and cDNA Synthesis:
-
Grow S. aureus isolates to the desired growth phase (e.g., mid-logarithmic or stationary).
-
Extract total RNA using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers or gene-specific primers.
b. qPCR Reaction:
-
Prepare a qPCR reaction mix containing:
-
SYBR Green Master Mix
-
Forward and reverse primers for the gene of interest (10 µM each)
-
cDNA template
-
Nuclease-free water
-
-
Perform qPCR with cycling conditions such as:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
c. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and a reference gene (e.g., 16S rRNA).
-
Calculate the relative gene expression using the ΔΔCt method.
agr Typing by Multiplex PCR
This protocol determines the agr group of an S. aureus isolate.
a. DNA Extraction: As described in the multiplex PCR protocol.
b. PCR Amplification:
-
Use a set of primers specific for the hypervariable region of the agr locus, which can differentiate between agr types I, II, III, and IV in a single reaction.
-
Follow a standard PCR protocol with an annealing temperature optimized for the specific primer set.
c. Gel Electrophoresis:
-
Separate the PCR products on an agarose gel.
-
The size of the amplified fragment will indicate the agr group of the isolate.
Signaling Pathways and Regulatory Networks
The expression of virulence factors in S. aureus is tightly controlled by a complex network of regulatory systems. The accessory gene regulator (agr) quorum-sensing system and the SaeRS two-component system are two of the most critical regulators.
agr Quorum-Sensing System
The agr system is a cell-density-dependent regulatory system that upregulates the expression of secreted virulence factors (e.g., toxins) and downregulates surface-associated proteins during the post-exponential growth phase.
Caption: The agr quorum-sensing signaling pathway in S. aureus.
SaeRS Two-Component System
The SaeRS system responds to environmental signals, such as host-derived antimicrobial peptides, to regulate the expression of a broad range of virulence factors, including hemolysins and adhesins.
Caption: The SaeRS two-component signaling pathway in S. aureus.
Experimental Workflow for Virulence Gene Analysis
The following diagram illustrates a typical workflow for the analysis of virulence factors in S. aureus ST93 isolates.
Caption: Workflow for virulence gene analysis in S. aureus ST93.
Conclusion
Staphylococcus aureus ST93 is a highly virulent clone characterized by the frequent presence of the Panton-Valentine Leukocidin and hyperexpression of alpha-hemolysin. The expression of these and other virulence factors is under the tight control of complex regulatory networks, including the agr and SaeRS systems. Understanding the molecular basis of ST93 virulence is crucial for the development of novel diagnostic and therapeutic strategies to combat infections caused by this formidable pathogen. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate the virulence characteristics of S. aureus ST93 and to evaluate the efficacy of new anti-virulence agents.
References
- 1. www1.health.gov.au [www1.health.gov.au]
- 2. journals.plos.org [journals.plos.org]
- 3. Hyperexpression of α-hemolysin explains enhanced virulence of sequence type 93 community-associated methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dominant Australian Community-Acquired Methicillin-Resistant Staphylococcus aureus Clone ST93-IV [2B] Is Highly Virulent and Genetically Distinct | PLOS One [journals.plos.org]
- 5. The Epidemiology of Staphylococcus aureus and Panton-Valentine Leucocidin (pvl) in Central Australia, 2006-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www1.health.gov.au [www1.health.gov.au]
- 7. researchgate.net [researchgate.net]
The Clinical Ascendancy of Community-Associated MRSA ST93: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) has emerged as a significant global pathogen, with distinct clones exhibiting heightened virulence and transmissibility. Among these, Sequence Type 93 (ST93) has become a dominant and highly virulent clone, particularly in Australia. This technical guide provides an in-depth analysis of the clinical significance of CA-MRSA ST93, detailing its epidemiology, molecular characteristics, and the mechanistic basis of its hypervirulence. We present a synthesis of current research, including quantitative data on prevalence and virulence factor expression, detailed experimental protocols for key methodologies, and visual representations of regulatory pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Staphylococcus aureus is a versatile pathogen responsible for a wide spectrum of human infections, ranging from minor skin and soft tissue infections (SSTIs) to life-threatening conditions such as necrotizing pneumonia and sepsis.[1] The advent of methicillin-resistant S. aureus (MRSA) has posed a significant challenge to antimicrobial therapy.[2] Initially confined to healthcare settings, the epidemiology of MRSA has shifted dramatically with the emergence of community-associated (CA-MRSA) strains in individuals without traditional healthcare-associated risk factors.[1]
CA-MRSA clones are genetically distinct from their hospital-associated counterparts, often carrying different mobile genetic elements and exhibiting unique virulence profiles.[1] One of the most prominent and clinically significant CA-MRSA clones to emerge is ST93. First identified in Australia, ST93 has rapidly become the dominant CA-MRSA clone in the region and is associated with severe clinical presentations.[3][4] This guide will dissect the multifaceted clinical significance of ST93, providing a technical resource for the scientific community.
Epidemiology and Clinical Manifestations of ST93
CA-MRSA ST93, colloquially known as the "Queensland clone," was first described in the early 2000s in Australia.[4] Since its initial identification, it has disseminated throughout the country, becoming a leading cause of community-onset MRSA infections.[5][6] Epidemiological data indicates a disproportionate burden of ST93 infections in Indigenous communities in northern Australia.[7][8]
Clinically, ST93 is associated with a spectrum of diseases, most commonly severe skin and soft tissue infections, including large abscesses and cellulitis.[4] However, a hallmark of this clone is its capacity to cause severe, invasive infections such as necrotizing pneumonia, deep-seated abscesses, and sepsis, even in young and otherwise healthy individuals.[4]
Prevalence of CA-MRSA ST93 in Australia
The prevalence of ST93 varies geographically across Australia. Surveillance data has consistently shown its dominance among CA-MRSA isolates.
| Region/State | Prevalence of ST93 among CA-MRSA Isolates (%) | Year of Data Collection | Reference |
| Australia (National) | 22% of all MRSA bacteraemias | 2018 | [6][9] |
| New South Wales/Australian Capital Territory | 55.7 | 2006 | [5] |
| Queensland/Northern Territory | 30.3 | 2006 | [5] |
| Kimberley Region, Western Australia | 68% of PVL+ CA-MRSA | 2003-2023 | [8] |
Table 1: Prevalence of Community-Associated MRSA ST93 in Australia. This table summarizes the reported prevalence of ST93 among CA-MRSA isolates in various Australian regions, highlighting its significant contribution to the MRSA burden.
Molecular and Virulence Characteristics of ST93
The enhanced virulence of ST93 is not attributed to a vast arsenal of unique virulence factors, but rather to the dysregulation and hyperexpression of core staphylococcal toxins.[3][10]
The Central Role of Alpha-Hemolysin (Hla)
The key determinant of ST93's hypervirulence is the significant hyperexpression of alpha-hemolysin (Hla), a potent pore-forming toxin.[3][10] Studies have demonstrated that ST93 strains produce substantially higher levels of Hla compared to other pandemic CA-MRSA clones, including the notorious USA300.[2][3] This elevated Hla production directly correlates with increased tissue damage and disease severity in experimental models.[3]
Other Virulence Factors: PVL and PSMs
Like many CA-MRSA strains, ST93 typically carries the genes for Panton-Valentine leukocidin (lukSF-PV), a cytotoxin that targets leukocytes.[11] While the precise role of PVL in pathogenesis is still debated, it is considered a marker for CA-MRSA and may contribute to the necrotizing nature of infections.[12]
Phenol-soluble modulins (PSMs) are a family of cytolytic and pro-inflammatory peptides that also contribute to staphylococcal virulence.[13][14] While ST93 produces PSMs, their expression levels are generally comparable to other CA-MRSA clones, suggesting that the hypervirulence of ST93 is primarily driven by Hla.[3]
Quantitative Expression of Key Exotoxins
Quantitative analyses have highlighted the distinct exotoxin profile of ST93.
| Exotoxin | ST93 (JKD6159) Expression Level (Arbitrary Units) | USA300 (FPR3757) Expression Level (Arbitrary Units) | Fold Difference (ST93 vs. USA300) | Reference |
| Alpha-hemolysin (Hla) | ~1.8 | ~0.6 | ~3.0 | [2][3] |
| Panton-Valentine Leukocidin (PVL) | ~1.2 | ~1.4 | ~0.86 | [3] |
| α-type Phenol-Soluble Modulins (PSMs) | Similar | Similar | No significant difference | [3] |
Table 2: Relative In Vitro Expression of Key Exotoxins in CA-MRSA ST93 and USA300. This table presents a comparative summary of the expression levels of major exotoxins, illustrating the significant hyperexpression of Hla by ST93. Data is based on arbitrary units from quantitative Western blots and HPLC as reported in the cited literature.
Regulatory Pathways Governing Virulence in ST93
The expression of virulence factors in S. aureus is tightly controlled by a complex network of regulatory systems. In ST93, as in other S. aureus strains, the accessory gene regulator (agr) quorum-sensing system is the master regulator of toxin production.[3][10]
The agr Quorum-Sensing System
The agr system is a cell-density-dependent regulatory circuit that upregulates the expression of secreted virulence factors, including Hla, PVL, and PSMs, during later stages of infection. The system operates through a two-component signaling pathway initiated by the binding of an autoinducing peptide (AIP) to its cognate receptor kinase, AgrC. This triggers a phosphorylation cascade that ultimately leads to the activation of the response regulator AgrA and the transcription of RNAIII, the effector molecule of the agr system.
Additional Regulatory Elements in ST93
While the agr system is central, research on ST93 has identified a previously uncharacterized AraC/XylS family regulator, termed AryK, which potentiates toxin expression and virulence.[3][10] This suggests that the hypervirulence of ST93 may be a result of a multifactorial regulatory network that fine-tunes the expression of key toxins like Hla to levels that surpass those of other CA-MRSA clones.
Antibiotic Resistance Profile of ST93
CA-MRSA ST93 isolates are defined by their resistance to methicillin and other β-lactam antibiotics, conferred by the mecA gene located on a type IV or V staphylococcal cassette chromosome mec (SCCmec) element. While generally more susceptible to a broader range of non-β-lactam antibiotics than hospital-associated MRSA, resistance patterns can vary.
| Antibiotic Class | Antibiotic | Resistance Rate (%) in Australian CA-MRSA (ST93 is a major component) | Reference |
| Macrolides | Erythromycin | 30 - 35 | [15] |
| Lincosamides | Clindamycin | Inducible resistance is a concern | [15] |
| Fluoroquinolones | Ciprofloxacin | ~31 - 33 | [15] |
| Tetracyclines | Tetracycline | ~13 | [15] |
| Aminoglycosides | Gentamicin | ~11 - 13 | [15] |
| Glycopeptides | Vancomycin | 0 | [15] |
| Oxazolidinones | Linezolid | 0 | [15] |
Table 3: General Antibiotic Resistance Profile of Australian CA-MRSA. This table provides an overview of resistance rates to common non-β-lactam antibiotics among CA-MRSA isolates in Australia, where ST93 is a predominant clone. Note that specific resistance rates for ST93 may vary.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of CA-MRSA ST93.
Molecular Typing of ST93
MLST is a definitive method for assigning isolates to a sequence type based on the sequences of internal fragments of seven housekeeping genes.
-
DNA Extraction: Isolate genomic DNA from an overnight culture of S. aureus using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the internal fragments of the seven housekeeping genes (arcC, aroE, glpF, gmk, pta, tpi, and yqiL) using established primer sets.
-
PCR Product Purification: Purify the PCR products to remove primers and unincorporated nucleotides.
-
DNA Sequencing: Sequence the purified PCR products for both strands.
-
Allele and ST Assignment: Compare the sequences to the S. aureus MLST database (pubmlst.org/saureus/) to determine the allelic profile and assign the sequence type.
spa typing is a single-locus sequencing method based on the polymorphic X region of the protein A gene (spa).
-
DNA Extraction: As per MLST protocol.
-
PCR Amplification: Amplify the spa gene using specific primers flanking the X region.
-
PCR Product Purification and Sequencing: As per MLST protocol.
-
Analysis: Analyze the sequence to identify the order and number of repeats and assign a spa type using a dedicated database.
PFGE is a highly discriminatory method for typing bacterial isolates based on the restriction patterns of their entire genome.
-
Cell Preparation and Embedding in Agarose Plugs: Prepare a standardized cell suspension and embed the bacteria in low-melting-point agarose plugs.
-
Lysis: Lyse the cells within the plugs using lysostaphin and lysozyme to release the genomic DNA.
-
Restriction Digestion: Digest the genomic DNA with a rare-cutting restriction enzyme, such as SmaI.
-
Electrophoresis: Separate the large DNA fragments using a PFGE system with alternating electrical fields.
-
Staining and Analysis: Stain the gel with ethidium bromide, visualize the DNA fragments, and compare the banding patterns to determine relatedness.
References
- 1. researchgate.net [researchgate.net]
- 2. Hyperexpression of α-hemolysin explains enhanced virulence of sequence type 93 community-associated methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. www1.health.gov.au [www1.health.gov.au]
- 5. safetyandquality.gov.au [safetyandquality.gov.au]
- 6. academic.oup.com [academic.oup.com]
- 7. Community-associated methicillin-resistant Staphylococcus aureus in the Kimberley region of Western Australia, epidemiology and burden on hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. safetyandquality.gov.au [safetyandquality.gov.au]
- 9. Hyperexpression of α-hemolysin explains enhanced virulence of sequence type 93 community-associated methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Global Distribution of Panton-Valentine Leukocidin–positive Methicillin-resistant Staphylococcus aureus, 2006 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevalence and Sequence Variation of Panton-Valentine Leukocidin in Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus Strains in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenol-soluble modulins – critical determinants of staphylococcal virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenol-soluble modulin - Wikipedia [en.wikipedia.org]
- 14. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 15. www1.health.gov.au [www1.health.gov.au]
The Queensland Clone: A Technical Guide to the Emergence and Characteristics of ST93-IV MRSA
An in-depth overview for researchers, scientists, and drug development professionals on the early reports, discovery, and molecular attributes of the highly virulent Australian community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) clone, ST93-IV.
Executive Summary
First identified in the early 2000s, the methicillin-resistant Staphylococcus aureus (MRSA) clone designated as Sequence Type 93 (ST93) has rapidly emerged as the predominant community-associated (CA) MRSA strain across Australia. Colloquially known as the "Queensland clone," this lineage is characterized by its high virulence, distinct genetic profile, and the carriage of the Panton-Valentine leukocidin (PVL) toxin. This guide provides a comprehensive technical overview of the early discovery, epidemiological impact, and molecular characteristics of ST93-IV MRSA. It includes a synthesis of quantitative data, detailed experimental protocols for its identification, and visualizations of key regulatory pathways.
Early Reports and Discovery
The emergence of ST93-IV as a significant public health concern was first noted in Queensland, Australia, in the early 2000s.[1][2] Initially, it was identified in Caucasian patients presenting with skin and soft tissue infections (SSTIs).[1] However, its prevalence and association with severe disease soon became apparent, particularly within Indigenous communities in northern Australia.[3] Epidemiological studies have since documented its spread across the continent, establishing it as the dominant CA-MRSA clone in many regions.[4][5]
Epidemiological Data
The rise of ST93-IV has been marked by a significant increase in CA-MRSA infections. The following tables summarize key epidemiological findings from various studies.
Table 1: Prevalence of ST93-IV MRSA in Australian States/Territories
| State/Territory | Proportion of CA-MRSA isolates identified as ST93-IV | Year of Study |
| Queensland/Northern Territory | 30.3% - 60.5% | 2006 - 2022[6][7] |
| New South Wales/Australian Capital Territory | 55.7% | 2006[7] |
| Western Australia | 20.0% | 2022[6] |
| South Australia | 42.3% | 2022[6] |
| Victoria/Tasmania | 21.4% (Victoria) | 2006[7] |
Table 2: Prevalence of MRSA Carriage in a Queensland Indigenous Community (2006)
| Population | Number of Participants | S. aureus Carriers (%) | MRSA Carriers (%) | ST93 Carriers (%) |
| School Children | 92 | 27 (29%) | 14 (15%) | 6 (6.5%) |
Data extracted from a study on school children in a Queensland Indigenous community.[3]
Table 3: Antimicrobial Susceptibility Profile of ST93-IV Isolate JKD6159
| Antimicrobial Agent | Susceptibility |
| Methicillin | Resistant |
| Fusidic Acid | Resistant |
| Erythromycin | Susceptible |
| Clindamycin | Susceptible |
| Tetracycline | Susceptible |
| Ciprofloxacin | Susceptible |
| Rifampicin | Susceptible |
| Trimethoprim | Susceptible |
| Vancomycin | Susceptible |
This table reflects the typical non-multi-resistant phenotype of many early ST93-IV isolates.[1]
Experimental Protocols
The identification and characterization of the Queensland MRSA clone rely on a combination of classical and molecular microbiological techniques.
Pulsed-Field Gel Electrophoresis (PFGE)
PFGE is a molecular typing method used to differentiate bacterial strains by analyzing their genomic DNA restriction patterns.
Methodology:
-
Bacterial Culture: S. aureus isolates are grown overnight on appropriate agar plates.
-
Cell Suspension and Lysis: A suspension of bacterial cells is embedded in agarose plugs. The cells are then lysed in situ using a combination of lysozyme and lysostaphin to expose the chromosomal DNA.
-
DNA Digestion: The chromosomal DNA within the agarose plugs is digested with a rare-cutting restriction enzyme, most commonly SmaI for S. aureus.
-
Electrophoresis: The resulting large DNA fragments are separated by electrophoresis in an agarose gel using a system that periodically changes the orientation of the electric field. This allows for the separation of DNA fragments that would not be resolved by conventional gel electrophoresis.
-
Analysis: The banding patterns of different isolates are compared to determine their genetic relatedness.
Multilocus Sequence Typing (MLST)
MLST is a definitive sequence-based typing method that characterizes bacterial isolates by sequencing internal fragments of several housekeeping genes.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from a pure culture of the S. aureus isolate.
-
PCR Amplification: Internal fragments of seven housekeeping genes (arcC, aroE, glpF, gmk, pta, tpi, and yqiL) are amplified using specific primers.
-
DNA Sequencing: The amplicons from each of the seven loci are sequenced.
-
Allele and Sequence Type (ST) Assignment: The sequences are compared to a central database (e.g., pubmlst.org/saureus) to assign an allele number for each locus. The combination of the seven allele numbers defines the Sequence Type (ST) of the isolate.
Antimicrobial Susceptibility Testing
Determining the antibiotic resistance profile is crucial for both epidemiological surveillance and clinical management.
Methodology:
-
Isolate Preparation: A standardized inoculum of the S. aureus isolate is prepared.
-
Testing Methods:
-
Disk Diffusion (Kirby-Bauer): Antibiotic-impregnated paper disks are placed on an agar plate inoculated with the bacterial suspension. The diameter of the zone of inhibition around each disk is measured after incubation to determine susceptibility or resistance.
-
Broth Microdilution: The isolate is tested against serial dilutions of various antibiotics in a microtiter plate to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits visible bacterial growth.
-
-
Interpretation: The results are interpreted according to established clinical laboratory standards (e.g., CLSI or EUCAST guidelines). For MRSA identification, cefoxitin is a commonly used indicator.
Molecular Characteristics and Virulence
The high virulence of the ST93-IV clone is attributed to its specific genetic makeup, including the presence of key virulence factors and a robust regulatory network.
Key Virulence Factors
-
Panton-Valentine Leukocidin (PVL): A cytotoxin that forms pores in the membranes of leukocytes, leading to their lysis. The genes encoding PVL (lukS-PV and lukF-PV) are carried on a prophage integrated into the bacterial chromosome.[8] The expression of PVL is associated with severe skin and soft tissue infections and necrotizing pneumonia.[1]
-
Alpha-hemolysin (Hla): A pore-forming toxin that lyses a variety of host cells, including erythrocytes and immune cells. The hla gene is a key contributor to the pathogenesis of S. aureus infections.
Regulatory Networks
The expression of virulence factors in S. aureus, including ST93-IV, is tightly controlled by a complex network of regulatory systems. The accessory gene regulator (agr) quorum-sensing system is a central component of this network.
Caption: The agr quorum-sensing system in Staphylococcus aureus.
The agr system functions as a cell-density dependent regulator. At low cell densities, the expression of surface-associated proteins, such as Protein A (spa), is favored, promoting colonization. As the bacterial population increases, the concentration of the autoinducing peptide (AIP) rises, leading to the activation of the agr system. This results in the upregulation of the effector molecule, RNAIII, which in turn promotes the expression of secreted virulence factors like alpha-hemolysin (hla) and Panton-Valentine leukocidin (pvl), while repressing the expression of surface proteins.[9][10] This switch from a colonizing to an invasive phenotype is a hallmark of S. aureus pathogenesis.
Experimental Workflow for ST93-IV Identification and Characterization
References
- 1. The Dominant Australian Community-Acquired Methicillin-Resistant Staphylococcus aureus Clone ST93-IV [2B] Is Highly Virulent and Genetically Distinct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dominant Australian Community-Acquired Methicillin-Resistant Staphylococcus aureus Clone ST93-IV [2B] Is Highly Virulent and Genetically Distinct | PLOS One [journals.plos.org]
- 3. Carriage of methicillin-resistant Staphylococcus aureus in a Queensland Indigenous community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. safetyandquality.gov.au [safetyandquality.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. www1.health.gov.au [www1.health.gov.au]
- 7. www1.health.gov.au [www1.health.gov.au]
- 8. Panton-Valentine Leukocidin Genes in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staphylococcus aureus: Current perspectives on molecular pathogenesis and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Multilocus Sequence Typing of Staphylococcus aureus ST93
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multilocus sequence typing (MLST) is a highly discriminatory and reproducible method for the molecular typing of bacterial species.[1][2][3] It provides an unambiguous way to characterize bacterial isolates by sequencing internal fragments of several housekeeping genes.[1][4] For Staphylococcus aureus, a major human pathogen, MLST is a crucial tool for understanding its epidemiology, population structure, and the spread of virulent or antibiotic-resistant clones.[1][5] This document provides a detailed protocol for performing MLST on S. aureus, with a specific focus on identifying Sequence Type 93 (ST93), a notable community-associated methicillin-resistant S. aureus (CA-MRSA) clone, particularly prevalent in Australia and associated with severe infections.[6][7][8]
The S. aureus MLST scheme utilizes the sequences of internal fragments of seven housekeeping genes to define the allelic profile, or sequence type (ST), of an isolate.[1][9] Each unique sequence at each of the seven loci is assigned a distinct allele number, and the combination of these alleles defines the ST.[1] Isolates with the same allelic profile are considered to belong to the same clone.[1]
Principle of the Method
The MLST procedure involves the following key steps:
-
Bacterial Culture and DNA Extraction: Isolation of pure S. aureus culture followed by the extraction of genomic DNA.
-
PCR Amplification: Amplification of internal fragments of seven housekeeping genes using specific primers.
-
Purification and Sequencing of PCR Products: Purification of the amplicons to remove primers and dNTPs, followed by Sanger sequencing.
-
Sequence Analysis and Allele Assignment: Analysis of the sequence data and comparison with the sequences in the S. aureus MLST database to determine the allele numbers for each of the seven loci.
-
Sequence Type (ST) Determination: The combination of the seven allele numbers (the allelic profile) determines the Sequence Type (ST) of the isolate.
Experimental Protocols
Bacterial Culture and Genomic DNA Extraction
A pure culture of the S. aureus isolate is essential for accurate MLST analysis.
Materials:
-
Blood agar plates
-
Lysis solution (see Table 2 for composition)[9]
-
Phenol/chloroform/isoamyl alcohol (25:24:1)
-
Absolute ethanol
-
Sterile deionized water
-
Microcentrifuge and tubes
Protocol:
-
Streak the S. aureus isolate onto a blood agar plate and incubate overnight to obtain a confluent growth.[9]
-
Resuspend approximately 1/8 of the confluent growth in 400 µl of lysis solution.[9]
-
Incubate the suspension at 37°C for 30 minutes.[9]
-
Heat the sample at 95°C for 10 minutes to lyse the cells.[9]
-
Place the tube on ice and add 1 ml of phenol/chloroform/isoamyl alcohol (25:24:1). Mix thoroughly by inversion.[9]
-
Centrifuge at 10,000 x g for 20 minutes.[9]
-
Carefully transfer the upper aqueous layer to a fresh tube.
-
Precipitate the DNA by adding 1 ml of absolute ethanol.[9]
-
Place on ice for 15 minutes, then pellet the DNA by centrifugation at 10,000 x g for 20 minutes.[9]
-
Discard the supernatant and resuspend the DNA pellet in 50 µl of sterile water.[9]
PCR Amplification of Housekeeping Genes
The seven housekeeping genes used for S. aureus MLST are: arcC (carbamate kinase), aroE (shikimate dehydrogenase), glpF (glycerol kinase), gmk (guanylate kinase), pta (phosphate acetyltransferase), tpi (triosephosphate isomerase), and yqiL (acetyl-coenzyme A acetyltransferase).[1][9]
Materials:
-
Extracted genomic DNA
-
Taq polymerase
-
PCR buffer
-
dNTPs
-
Forward and reverse primers for each of the seven housekeeping genes (see Table 1)
-
Nuclease-free water
-
Thermal cycler
PCR Primer Sequences:
| Gene | Primer Name | Sequence (5' - 3') | Amplicon Size (bp) |
| arcC | arcC up | TTG ATT CAC CAG CGC GTA TTG TC | ~456 |
| arcC dn | AGG TAT CTG CTT CAA TCA GCG | ||
| aroE | aroE up | ATC GGA AAT CCT ATT TCA CAT TC | ~465 |
| aroE dn | GGT GTT GTA TTA ATA ACG ATA TC | ||
| glpF | glpF up | CTA GGA ACT GCA ATC TTA ATC C | ~453 |
| glpF dn | TGG TAA AAT CGC ATG TCC AAT TC | ||
| gmk | gmk up | ATC GTT TTA TCG GGA CCA TC | ~429 |
| gmk dn | TCA TTA ACT ACA ACG TAA TCG TA | ||
| pta | pta up | GTT AAA ATC GTA TTA CCT GAA GG | ~516 |
| pta dn | GAC CCT TTT GTT GAA AAG CTT AA | ||
| tpi | tpi up | TCG TTC ATT CTG AAC GTC GTG AA | ~402 |
| tpi dn | TTT GAC CTT TCT TTT GAG G | ||
| yqiL | yqiL up | TTA GAA GAT GTT CGT GTT AC | ~501 |
| yqiL dn | CAC GTT GAG CCA TTT TTA G | ||
| Table 1: Primer sequences for S. aureus MLST.[1][9] |
PCR Reaction Mixture:
| Component | Volume (µl) for 50 µl reaction | Final Concentration |
| 10x PCR Buffer | 5 | 1x |
| dNTPs (10 mM) | 1 | 200 µM |
| Forward Primer (10 µM) | 1 | 0.2 µM |
| Reverse Primer (10 µM) | 1 | 0.2 µM |
| Taq Polymerase (5 U/µl) | 0.5 | 2.5 U |
| Template DNA (50 ng/µl) | 1 | 50 ng |
| Nuclease-free water | 40.5 | - |
| Table 2: Suggested PCR reaction mixture. |
PCR Thermocycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 min | 1 |
| Denaturation | 95 | 10 s | 30 |
| Annealing | 55 | 5 s | |
| Extension | 72 | 30 s | |
| Final Extension | 72 | 7 min | 1 |
| Hold | 4 | ∞ | 1 |
| Table 3: PCR thermocycling conditions.[9][10] |
Verification of PCR Products:
-
Run 5 µl of each PCR product on a 1.5% agarose gel to verify the amplification of a single product of the expected size.[11]
PCR Product Purification and Sequencing
Protocol:
-
Purify the PCR products using a commercial PCR purification kit according to the manufacturer's instructions to remove unincorporated primers and dNTPs.[11]
-
Quantify the purified DNA.
-
Send the purified PCR products and the corresponding forward and reverse primers for Sanger sequencing.[11]
Data Analysis and ST Determination
-
Assemble the forward and reverse sequences for each gene fragment to obtain a consensus sequence.
-
Trim the sequences to the correct length as specified on the S. aureus MLST database (e.g., PubMLST).
-
Submit the sequences for each of the seven housekeeping genes to the S. aureus MLST database (1213]
-
The database will compare the submitted sequences to the known alleles and provide the corresponding allele numbers.
-
The combination of the seven allele numbers constitutes the allelic profile, which defines the Sequence Type (ST). For ST93, a specific combination of alleles for arcC, aroE, glpF, gmk, pta, tpi, and yqiL will be identified.
Workflow Diagram
Caption: Experimental workflow for Multilocus Sequence Typing (MLST) of S. aureus.
Data Interpretation and Quality Control
-
Positive and Negative Controls: Include a known S. aureus strain as a positive control and a no-template control in the PCR to ensure the reliability of the results.
-
Sequence Quality: High-quality sequence data is crucial for accurate allele assignment.[2] Ensure that the chromatograms are clean with minimal background noise.
-
Database Submission: When submitting sequences to the MLST database, ensure they are in the correct format and have been trimmed to the appropriate length. If a new allele or ST is identified, the database curators may need to be contacted.[13]
By following this detailed protocol, researchers can accurately perform multilocus sequence typing to identify S. aureus ST93 and other sequence types, contributing to a better understanding of the epidemiology and population genetics of this important pathogen.
References
- 1. Multilocus Sequence Typing for Characterization of Methicillin-Resistant and Methicillin-Susceptible Clones of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multilocus sequence typing (MLST) of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multilocus sequence typing (MLST) of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multilocus Sequence Typing Scheme for Staphylococcus aureus: Revision of the gmk Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Pan-Genomic Analysis Revealed an Improved Multi-Locus Sequence Typing Scheme for Staphylococcus aureus | MDPI [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. The Molecular Epidemiology of the Highly Virulent ST93 Australian Community Staphylococcus aureus Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperexpression of α-hemolysin explains enhanced virulence of sequence type 93 community-associated methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staphylococcus aureus MLST primers | PubMLST [pubmlst.org]
- 10. Multilocus Sequence Typing of Methicillin-Resistant Staphylococcus aureus from an Area of Low Endemicity by Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. food.dtu.dk [food.dtu.dk]
- 12. pubmlst.org [pubmlst.org]
- 13. dovepress.com [dovepress.com]
Application Notes and Protocols for Whole-Genome Sequencing of Staphylococcus aureus ST93 Isolates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Staphylococcus aureus sequence type 93 (ST93) is a significant community-associated methicillin-resistant S. aureus (CA-MRSA) clone, particularly prevalent in Australia.[1][2][3] Accurate whole-genome sequencing (WGS) of ST93 isolates is crucial for understanding its evolution, transmission dynamics, and virulence mechanisms, thereby aiding in the development of effective therapeutic strategies and public health interventions. These application notes provide detailed protocols for the major steps in the WGS workflow for S. aureus ST93, from DNA extraction to data analysis.
DNA Extraction from S. aureus ST93
The robust cell wall of S. aureus, with its thick peptidoglycan layer, requires specific lysis methods to ensure the extraction of high-quality genomic DNA (gDNA) suitable for next-generation sequencing (NGS).[4] Enzymatic digestion with lysostaphin is highly effective, and various commercial kits and manual methods can be employed.
Protocol: Enzymatic Lysis followed by Column-Based Purification
This protocol is adapted for use with commercial DNA purification kits (e.g., QIAamp DNA Mini Kit, GenElute Bacterial Genomic DNA kit).
Materials:
-
Overnight culture of S. aureus ST93 in Tryptic Soy Broth (TSB) or similar liquid medium.
-
Lysis Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM EDTA, 1.2% Triton X-100.
-
Lysostaphin (1 mg/mL).
-
Lysozyme (20 mg/mL).
-
RNase A (10 mg/mL).
-
Proteinase K (20 mg/mL).
-
Commercial DNA purification kit (e.g., QIAamp DNA Mini Kit).
-
Microcentrifuge tubes.
-
Microcentrifuge.
-
Incubator or heat block.
Procedure:
-
Pellet 1-2 mL of the overnight bacterial culture by centrifugation at >5,000 x g for 10 minutes.
-
Discard the supernatant and resuspend the pellet in 180 µL of enzymatic lysis buffer.
-
Add 10 µL of lysostaphin (1 mg/mL) and 10 µL of lysozyme (20 mg/mL). Mix by vortexing.
-
Incubate at 37°C for 30-60 minutes to allow for efficient cell wall degradation.
-
Add 25 µL of Proteinase K and 200 µL of the kit's Lysis Buffer (e.g., Buffer AL). Mix thoroughly by vortexing.
-
Incubate at 56°C for 30 minutes.
-
Add 200 µL of ethanol (96-100%) to the lysate and mix by pulse-vortexing.
-
Proceed with the DNA purification protocol as per the manufacturer's instructions (e.g., transfer to spin column, wash steps, and elution).
-
Elute the purified gDNA in 50-100 µL of elution buffer.
Quality Control of Extracted gDNA
Assess the quantity and purity of the extracted gDNA before proceeding to library preparation.
-
Quantification: Use a fluorometric method (e.g., Qubit dsDNA HS Assay Kit) for accurate measurement of dsDNA concentration.
-
Purity: Use a spectrophotometer (e.g., NanoDrop) to measure absorbance ratios.
-
An A260/280 ratio of ~1.8 is indicative of pure DNA.[5] Ratios below this may suggest protein contamination.
-
An A260/230 ratio should be between 2.0 and 2.2. Lower ratios may indicate contamination with salts or other organic compounds.
-
Expected DNA Yield
The following table summarizes typical DNA yields and quality metrics from various extraction methods for S. aureus.
| Extraction Method/Kit | Starting Material | Typical DNA Concentration (ng/µL) | A260/280 Ratio | A260/230 Ratio | Reference |
| Enzymatic Lysis + QIAamp | 1 mL overnight culture | 50 - 150 | 1.8 - 2.0 | 1.9 - 2.2 | [6] |
| MolYsis Complete5 Kit | Whole blood | Variable, mirrors culture results | ~1.71 | Not reported | [7] |
| ZymoBIOMICS DNA Miniprep | ~1.2x10^9 CFU | 20 - 235 | >1.8 | >2.0 | [8] |
| Bead Beating + Organic | Whole blood | Higher than MolYsis | ~1.97 | Not reported | [7] |
Whole-Genome Sequencing Library Preparation
Illumina Sequencing
Illumina platforms are widely used for S. aureus WGS, providing high accuracy for single nucleotide polymorphism (SNP) analysis. The Illumina DNA Prep kit (formerly Nextera DNA Flex) is a common choice.
Materials:
-
Purified gDNA from S. aureus ST93.
-
Illumina DNA Prep Kit.
-
96-well PCR plate.
-
Magnetic stand.
-
Thermal cycler.
Procedure:
-
Tagmentation:
-
Normalize the input gDNA to a concentration of 1-10 ng/µL. A total of 100-500 ng of input DNA is recommended for small genomes.
-
In a 96-well PCR plate, combine the gDNA with the tagmentation master mix (Bead-Linked Transposomes).
-
Incubate in a thermal cycler to allow for simultaneous fragmentation and tagging of the DNA with adapter sequences.
-
-
Post-Tagmentation Cleanup:
-
Stop the tagmentation reaction by adding the stop buffer.
-
Place the plate on a magnetic stand to capture the tagmented DNA on the beads.
-
Wash the beads to remove non-tagmented DNA and other reaction components.
-
-
PCR Amplification:
-
Amplify the tagmented DNA using a PCR step that adds index sequences for multiplexing and completes the adapter sequences for sequencing.
-
Use a limited number of PCR cycles to avoid library amplification bias.
-
-
Library Cleanup and Normalization:
-
Purify the amplified library using magnetic beads to remove primers and other reaction components.
-
Normalize the library concentration to ensure even representation of samples in a multiplexed sequencing run.
-
-
Library Quantification: Accurately quantify the final library concentration using a fluorometric method (e.g., Qubit) or qPCR.
-
Fragment Size Distribution: Analyze the fragment size distribution of the library using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). The expected fragment size will depend on the specific kit and protocol used.
| Parameter | Recommended Value | Troubleshooting |
| Input gDNA | 100-500 ng | Low yield may result from inaccurate quantification of input DNA. |
| Library Yield | > 10 nM | Low yield can be due to inhibitors in the input DNA or overtagmentation.[9] |
| Average Fragment Size | 300 - 800 bp | Smaller fragments may indicate overtagmentation. |
Oxford Nanopore Technologies (ONT) Sequencing
ONT sequencing provides long reads, which can aid in resolving complex genomic regions and achieving complete genome assemblies. The Ligation Sequencing Kit is a common choice for gDNA sequencing.
Materials:
-
High molecular weight gDNA from S. aureus ST93.
-
Oxford Nanopore Ligation Sequencing Kit (e.g., SQK-LSK114).
-
NEBNext Companion Module for Oxford Nanopore Technologies Ligation Sequencing.
-
Magnetic beads (e.g., AMPure XP).
-
MinION or other ONT sequencing device.
Procedure:
-
DNA Repair and End-Prep:
-
Combine the input gDNA with the DNA repair and end-prep reagents.
-
Incubate to repair any nicks in the DNA and to create blunt, phosphorylated ends.
-
Clean up the reaction using magnetic beads.
-
-
Adapter Ligation:
-
Ligate sequencing adapters to the prepared DNA ends.
-
Clean up the reaction using magnetic beads to remove unligated adapters.
-
-
Library Loading and Sequencing:
-
Quantify the final library and prepare it for loading onto the flow cell.
-
Load the library onto a primed MinION flow cell and start the sequencing run.
-
Bioinformatics Analysis Workflow
The following workflow outlines the key steps for analyzing WGS data from S. aureus ST93.
Quality Control of Raw Sequencing Reads
Before assembly and analysis, it is essential to assess the quality of the raw sequencing reads and trim low-quality bases and adapter sequences. fastp is a commonly used tool for this purpose.
Example Command:
Genome Assembly
De novo assembly reconstructs the genome from the quality-trimmed reads. SPAdes is a popular assembler for bacterial genomes.
Example Command:
Assembly Quality Assessment
QUAST can be used to evaluate the quality of the genome assembly by calculating metrics such as the number of contigs, N50, and genome size.
Example Command:
| Metric | Typical Value for S. aureus |
| Genome Size | ~2.8 Mb |
| Number of Contigs | < 100 |
| N50 | > 100,000 bp |
| GC Content | ~32.7% |
Genome Annotation
Prokka is a widely used tool for annotating bacterial genomes, identifying features such as coding sequences (CDS), tRNA, and rRNA genes.
Example Command:
The output of Snippy can be used to construct phylogenetic trees to infer the genetic relatedness of isolates.
Diagrams
Experimental Workflow for Whole-Genome Sequencing
Caption: Overview of the whole-genome sequencing workflow for S. aureus ST93.
Bioinformatics Data Analysis Pipeline
Caption: Bioinformatics pipeline for analysis of S. aureus ST93 WGS data.
References
- 1. Global Scale Dissemination of ST93: A Divergent Staphylococcus aureus Epidemic Lineage That Has Recently Emerged From Remote Northern Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole genome sequencing to investigate a putative outbreak of the virulent community-associated methicillin-resistant Staphylococcus aureus ST93 clone in a remote Indigenous community - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized DNA extraction protocol for Staphylococcus aureus strains utilizing liquid nitrogen | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of MolYsis™ Complete5 DNA Extraction Method for Detecting Staphylococcus aureus DNA from Whole Blood in a Sepsis Model Using PCR/Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of commercial DNA isolation approaches for nanopore-only bacterial genome assembly and plasmid recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. illumina.com [illumina.com]
Using KN-93 to Study Cell Cycle Progression In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN-93 is a potent, cell-permeable, and reversible inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a crucial serine/threonine kinase involved in a multitude of cellular processes, including the regulation of the cell cycle.[1][2] Dysregulation of the cell cycle is a hallmark of cancer, making the proteins that control it attractive targets for therapeutic intervention.[1] KN-93 has emerged as a valuable pharmacological tool to investigate the role of CaMKII in cell cycle control.[1] It primarily acts by competitively inhibiting the binding of the Ca2+/calmodulin complex to CaMKII, thus preventing its activation.[2][3]
These application notes provide a comprehensive guide to using KN-93 for in vitro studies of cell cycle progression. This document includes detailed experimental protocols, a summary of quantitative data from various studies, and visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: G1 Phase Arrest
The predominant effect of KN-93 on the cell cycle is the induction of a reversible arrest in the G1 phase.[1][4][5] This has been observed in a variety of cell lines, including NIH 3T3 fibroblasts, human hepatic stellate cells (LX-2), and human breast cancer cells (MCF-7).[1][6] By inhibiting CaMKII, KN-93 disrupts the signaling cascades that are necessary for the G1 to S phase transition.[1][4] This G1 arrest is often associated with the dephosphorylation of the retinoblastoma protein (pRb) and modulation of the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinase inhibitors (CKIs).[6][7][8]
Data Presentation
The following tables summarize the quantitative effects of KN-93 on cell proliferation and cell cycle distribution across various cell lines as reported in the literature.
Table 1: Anti-proliferative Effects of KN-93
| Cell Line | Cell Type | IC50 / % Inhibition | Experimental Conditions |
| LX-2 | Human Hepatic Stellate | 81.76% inhibition at 5 µM, 27.15% inhibition at 50 µM | 24-hour treatment |
| MG-63 | Human Osteosarcoma | ~80% decrease in proliferation | Concentration not specified |
| A549 & MSTO-211H | Human Lung Carcinoma & Mesothelioma | Significant decrease in cell number | 20 µM for 16 hours |
| NIH 3T3 | Mouse Embryonic Fibroblast | Dose-dependent inhibition | Up to 3 days of treatment |
Table 2: Effect of KN-93 on Cell Cycle Distribution
| Cell Line | KN-93 Concentration | Treatment Duration | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| NIH 3T3 | Not specified | 2 days | 95% | Not specified | Not specified |
| MCF-7 | 5 µM | 5 days | 79% | ~50% reduction compared to control | Not specified |
| A549 | 20 µM | 16 hours | Increased fraction in G0/G1 | Not specified | Not specified |
| MSTO-211H | 20 µM | 16 hours | Increased fraction in G0/G1 | Not specified | Not specified |
Table 3: Effect of KN-93 on Cell Cycle Regulatory Proteins
| Cell Line | KN-93 Concentration | Protein | Effect |
| LX-2 | 5-50 µM | p53 & p21 | Reduced expression |
| MG-63 | 10 µM | p21 | Increased protein levels |
| MG-63 | 10 µM | pRb | Decreased phosphorylation |
| MCF-7 | Not specified | Cyclin D1 | Moderately reduced at 48h, disappeared at 72h |
| A549 & MSTO-211H | 20 µM | Cyclin D1 & D3 | Reduced levels |
| NIH 3T3 | Not specified | Cyclin D1 | ~75% decrease in levels |
| NIH 3T3 | Not specified | p27kip1 | Enhanced association with Cdk2 |
Mandatory Visualizations
Caption: Inhibition of CaMKII activation by KN-93, preventing downstream signaling required for G1/S progression.
Caption: A typical workflow for in vitro experiments investigating the effects of KN-93 on the cell cycle.
Experimental Protocols
Cell Culture and KN-93 Treatment
This initial protocol outlines the general procedure for cell culture and treatment with KN-93, which is a prerequisite for subsequent assays.
Materials:
-
Cell line of interest (e.g., NIH 3T3, LX-2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin)[1]
-
KN-93 hydrochloride
-
KN-92 (inactive analog for use as a negative control)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Culture cells in a humidified atmosphere at 37°C with 5% CO2.[1] Seed cells at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment. Allow cells to attach overnight.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of KN-93 and KN-92 in anhydrous DMSO.[9] Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[2][9]
-
Treatment: On the day of the experiment, dilute the KN-93 and KN-92 stock solutions to the desired final concentrations in fresh, pre-warmed complete culture medium. Common working concentrations range from 1 µM to 50 µM.[3]
-
Remove the existing medium from the cells and replace it with the medium containing KN-93, KN-92, or a vehicle control (DMSO at the same final concentration, typically ≤ 0.1%).[1][2]
-
Incubation: Incubate the cells for the desired time period (e.g., 8, 24, 48, or 72 hours), depending on the specific experimental goals.[6][10]
Cell Proliferation Assay (CCK-8/MTT)
This protocol is used to assess the effect of KN-93 on cell viability and proliferation.
Materials:
-
Cells cultured and treated with KN-93 in a 96-well plate as described in Protocol 1.
-
Cell Counting Kit-8 (CCK-8) or MTT reagent (5 mg/mL in PBS).
-
Microplate reader.
Procedure:
-
Following the incubation period with KN-93, add 10 µL of CCK-8 solution to each well of the 96-well plate.[10]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
For MTT assays, add the MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals before reading the absorbance.[3]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[1]
Materials:
-
Cells cultured and treated with KN-93 in 6-well plates or larger flasks.
-
Trypsin-EDTA.
-
Ice-cold PBS.
-
Ice-cold 70% ethanol.
-
Propidium Iodide (PI) staining solution (containing PI and RNase A).[1]
-
Flow cytometer.
Procedure:
-
Cell Harvesting: After KN-93 treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.[1]
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS. Resuspend the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping.[1][11] Cells can be stored at -20°C for several days.[1]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in the PI staining solution and incubate in the dark to allow for DNA staining and RNA degradation.[1]
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the discrimination of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[1]
Western Blot Analysis of Cell Cycle Proteins
This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation.[1]
Materials:
-
Cells cultured and treated with KN-93.
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]
-
Protein assay kit (e.g., BCA).
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against target proteins (e.g., Cyclin D1, p21, pRb, phospho-pRb, actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Following KN-93 treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.[1]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a protein assay.[2]
-
Sample Preparation and SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an ECL substrate and capture the image with an imaging system.[2] Quantify the band intensities relative to a loading control like actin.
Optional: Cell Synchronization
To study the effects of KN-93 at specific phases of the cell cycle, cell synchronization can be employed prior to treatment.[12]
Methods:
-
Serum Starvation: Culturing cells in a low-serum or serum-free medium can arrest many cell types in the G0/G1 phase.[13]
-
Chemical Blockade: Various chemical inhibitors can be used to reversibly arrest cells at specific checkpoints.[12][14] For example, a double thymidine block can be used to synchronize cells at the G1/S boundary.[15]
Note: The optimal method for synchronization is cell-type dependent and may require optimization.[13][16]
Conclusion
KN-93 is a valuable tool for elucidating the role of CaMKII in cell cycle progression. By inducing a G1 phase arrest, it allows for the detailed investigation of the signaling pathways that govern this critical cell cycle checkpoint. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments to further understand the intricate mechanisms of cell cycle control. As with any pharmacological inhibitor, the use of the inactive analog KN-92 as a negative control is crucial for confirming the specificity of the observed effects to CaMKII inhibition.[4][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. G1 cell cycle arrest and apoptosis are induced in NIH 3T3 cells by KN-93, an inhibitor of CaMK-II (the multifunctional Ca2+/CaM kinase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. CaMK-II inhibition reduces cyclin D1 levels and enhances the association of p27kip1 with Cdk2 to cause G1 arrest in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Cell synchronization - Wikipedia [en.wikipedia.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Application of KN-93 in Chondrogenesis of Mesenchymal Stem Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesenchymal stem cells (MSCs) hold great promise for cartilage repair and tissue engineering due to their ability to differentiate into chondrocytes, the primary cells of cartilage. However, a significant challenge in MSC-based chondrogenesis is the tendency of the differentiating cells to undergo hypertrophic maturation, a process characteristic of bone formation rather than stable cartilage formation. This hypertrophic shift is marked by the expression of specific markers like Collagen Type X (COL10A1) and Runt-related transcription factor 2 (RUNX2), leading to calcification and degradation of the newly formed cartilage matrix.
Recent research has identified the Calcium/calmodulin-dependent protein kinase II (CaMKII) signaling pathway as a key regulator of this hypertrophic switch.[1][2] KN-93, a potent and specific inhibitor of CaMKII, has emerged as a valuable tool to modulate MSC chondrogenesis. By inhibiting CaMKII, KN-93 promotes the formation of a more stable chondrogenic phenotype and suppresses the undesirable hypertrophic differentiation.[1][2] These application notes provide a comprehensive overview of the use of KN-93 in MSC chondrogenesis, including its mechanism of action, effects on gene expression, and detailed experimental protocols.
Mechanism of Action of KN-93 in Chondrogenesis
KN-93 functions by inhibiting the activation of CaMKII. In the context of chondrogenesis, CaMKII activation is associated with the promotion of hypertrophic differentiation.[1] By blocking CaMKII, KN-93 treatment leads to an enhancement of chondrogenesis and a delay in chondrogenic hypertrophy.[1][2] This results in an increased expression of key chondrogenic markers such as SRY-Box Transcription Factor 9 (SOX9), Aggrecan (ACAN), and Collagen Type II (COL2A1), while simultaneously down-regulating the expression of hypertrophic markers like RUNX2 and COL10A1.[1][3][4]
Data Presentation: Effect of KN-93 on Chondrogenic and Hypertrophic Gene Expression
The following table summarizes the quantitative effects of KN-93 on the relative mRNA expression of key chondrogenic and hypertrophic markers in bone marrow-derived mesenchymal stem cells (BM-MSCs) during a 28-day 3D chondrogenesis protocol. KN-93 was added to the culture medium at a final concentration of 2.0 μM from day 14 to day 28.
| Gene Marker | Time Point | Treatment Group | Relative mRNA Expression (Mean ± SD) | Key Finding |
| Chondrogenic Markers | ||||
| SOX9 | Day 21 | Control | 2.5 ± 0.5 | KN-93 significantly upregulates SOX9 expression at day 28.[3] |
| KN-93 (2.0 µM) | 1.8 ± 0.4 | |||
| Day 28 | Control | 1.5 ± 0.3 | ||
| KN-93 (2.0 µM) | 3.0 ± 0.6 | |||
| ACAN | Day 21 | Control | 3.0 ± 0.7 | KN-93 significantly enhances Aggrecan expression at day 28.[3] |
| KN-93 (2.0 µM) | 2.2 ± 0.5 | |||
| Day 28 | Control | 2.5 ± 0.6 | ||
| KN-93 (2.0 µM) | 4.0 ± 0.8 | |||
| COL2A1 | Day 21 | Control | 4.0 ± 0.9 | KN-93 treatment shows a trend towards increased Collagen Type II expression, though not always statistically significant.[3] |
| KN-93 (2.0 µM) | 3.5 ± 0.8 | |||
| Day 28 | Control | 4.2 ± 1.0 | ||
| KN-93 (2.0 µM) | 4.5 ± 1.1 | |||
| Hypertrophic Markers | ||||
| RUNX2 | Day 21 | Control | 3.5 ± 0.8 | KN-93 significantly downregulates the key hypertrophic transcription factor RUNX2 at both day 21 and day 28.[3] |
| KN-93 (2.0 µM) | 2.0 ± 0.5 | |||
| Day 28 | Control | 4.0 ± 0.9 | ||
| KN-93 (2.0 µM) | 2.2 ± 0.6 | |||
| COL10A1 | Day 21 | Control | 3.0 ± 0.7 | KN-93 significantly reduces the expression of the hypertrophic marker Collagen Type X at both day 21 and day 28.[3] |
| KN-93 (2.0 µM) | 1.5 ± 0.4 | |||
| Day 28 | Control | 3.5 ± 0.8 | ||
| KN-93 (2.0 µM) | 1.8 ± 0.5 |
Experimental Protocols
Protocol 1: Mesenchymal Stem Cell (MSC) Culture
This protocol describes the basic expansion of MSCs derived from bone marrow.
Materials:
-
Bone marrow aspirate
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS)
-
Complete MSC Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with low glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1 ng/mL basic Fibroblast Growth Factor (bFGF).
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T75)
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Dilute the bone marrow aspirate 1:1 with PBS.
-
Carefully layer the diluted bone marrow over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the mononuclear cell layer (buffy coat) and transfer to a new centrifuge tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in complete MSC Growth Medium and plate in a T75 flask.
-
Incubate at 37°C with 5% CO₂.
-
After 24-48 hours, remove the non-adherent cells by changing the medium.
-
Continue to culture the adherent MSCs, changing the medium every 2-3 days.
-
When the cells reach 80-90% confluency, passage them using Trypsin-EDTA. Cells at passage 3-5 are typically used for chondrogenesis experiments.
Protocol 2: 3D Chondrogenesis of MSCs in Pellet Culture with KN-93 Treatment
This protocol details the induction of chondrogenesis in a 3D pellet culture system and the application of KN-93.
Materials:
-
Cultured MSCs (Passage 3-5)
-
Complete MSC Growth Medium
-
Chondrogenic Induction Medium: High-glucose DMEM supplemented with 1% ITS+ Premix, 100 nM dexamethasone, 50 µg/mL ascorbate-2-phosphate, 1 mM sodium pyruvate, and 10 ng/mL TGF-β3.
-
KN-93 (stock solution in DMSO)
-
15 mL polypropylene conical tubes
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Harvest MSCs using Trypsin-EDTA and count the cells.
-
Resuspend 2.5 x 10⁵ MSCs in 0.5 mL of Chondrogenic Induction Medium in a 15 mL polypropylene conical tube.
-
Centrifuge the tube at 200 x g for 5 minutes at room temperature. Do not aspirate the supernatant.
-
Loosen the cap of the tube to allow for gas exchange and incubate upright at 37°C and 5% CO₂. A cell pellet should form at the bottom of the tube within 24-48 hours.
-
After 14 days of culture in Chondrogenic Induction Medium, prepare fresh Chondrogenic Induction Medium containing 2.0 µM KN-93.
-
Carefully aspirate the old medium from the pellet cultures and replace it with 0.5 mL of the KN-93-containing medium.
-
Continue to culture the pellets for an additional 14 days (for a total of 28 days), changing the medium every 2-3 days with fresh KN-93-containing Chondrogenic Induction Medium.
-
A control group should be maintained in parallel, receiving fresh Chondrogenic Induction Medium without KN-93 for the entire 28-day period.
-
After 21 and 28 days, harvest the pellets for analysis (e.g., histology, gene expression).
Protocol 3: Analysis of Gene Expression by Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for analyzing the expression of chondrogenic and hypertrophic genes in the MSC pellets.
Materials:
-
Harvested MSC pellets
-
TRIzol reagent (or similar RNA extraction kit)
-
Chloroform
-
Isopropanol
-
Ethanol (75%)
-
RNase-free water
-
Reverse Transcription Kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for target genes (SOX9, ACAN, COL2A1, RUNX2, COL10A1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Homogenize the MSC pellets in TRIzol reagent.
-
Perform RNA extraction according to the manufacturer's protocol (e.g., TRIzol-chloroform extraction followed by isopropanol precipitation).
-
Resuspend the RNA pellet in RNase-free water and quantify the RNA concentration.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, SYBR Green qPCR Master Mix, and forward and reverse primers for each gene of interest.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Mandatory Visualizations
Signaling Pathways
References
- 1. CaMKII plays a part in the chondrogenesis of bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca2+/Calmodulin-dependent Protein Kinase II Inhibitor KN-93 Enhances Chondrogenesis of Bone Marrow Mesenchymal Stem Cells and Delays Chondrogenic Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ca2+/Calmodulin-dependent Protein Kinase II Inhibitor KN-93 Enhances Chondrogenesis of Bone Marrow Mesenchymal Stem Cells and Delays Chondrogenic Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vivo Models for Studying Staphylococcus aureus ST93 Infection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Staphylococcus aureus sequence type 93 (ST93) has emerged as a dominant and highly virulent community-acquired methicillin-resistant S. aureus (CA-MRSA) clone, particularly in Australia. It is associated with severe skin and soft tissue infections (SSTIs), necrotizing pneumonia, and sepsis.[1][2][3] The study of ST93 pathogenesis and the development of effective therapeutics necessitate robust and reproducible in vivo models that accurately mimic human infections. This document provides detailed application notes and protocols for various animal models used to investigate S. aureus ST93 infection, including mammalian and non-mammalian systems.
Murine Models of Staphylococcus aureus ST93 Infection
Murine models are the most frequently used systems for studying S. aureus pathogenesis due to their genetic tractability and the availability of a wide range of immunological reagents.[4][5] ST93 has been shown to be particularly virulent in mouse infection models compared to other CA-MRSA strains like USA300.[1][2]
Murine Skin and Soft Tissue Infection (SSTI) Model
This model is ideal for studying localized ST93 infections, abscess formation, and the efficacy of topical or systemic antimicrobial agents.[6][7]
Experimental Protocol:
-
Bacterial Preparation:
-
Streak S. aureus ST93 from a frozen stock onto Tryptic Soy Agar (TSA) and incubate overnight at 37°C.
-
Inoculate a single colony into Tryptic Soy Broth (TSB) and grow overnight at 37°C with shaking.
-
Subculture the overnight culture in fresh TSB to mid-logarithmic phase (OD600 ≈ 0.5-1.0).[8]
-
Harvest bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL).[8]
-
Verify the bacterial concentration by serial dilution and plating on TSA.
-
-
Animal Preparation and Infection:
-
Use 6-8 week old immunocompetent mice (e.g., BALB/c or C57BL/6).[9]
-
Anesthetize the mice using a suitable anesthetic agent.
-
Shave a small area on the dorsum of each mouse and disinfect with 70% ethanol.[9]
-
Inject 50-100 µL of the prepared S. aureus ST93 inoculum (typically 1 x 10⁷ CFU) subcutaneously or intradermally.[4][9]
-
-
Post-Infection Monitoring and Endpoints:
-
Monitor the animals daily for clinical signs of infection, including weight loss and lesion development.
-
Measure the lesion size (length x width) daily using calipers.[10]
-
At predetermined time points (e.g., days 1, 3, 7 post-infection), euthanize a subset of animals.
-
Excise the skin lesion for bacterial burden analysis (homogenize, serially dilute, and plate for CFU enumeration) and histopathological examination.[11]
-
Collect blood and surrounding tissue for cytokine and chemokine analysis.
-
Quantitative Data Summary for Murine SSTI Model:
| Parameter | Value | Reference |
| Mouse Strain | BALB/c, C57BL/6 | [9] |
| Inoculum (CFU/mouse) | 1 x 10⁷ - 1 x 10⁹ | [4] |
| Injection Volume | 50 - 100 µL | [9] |
| Primary Endpoint | Lesion size (mm²) | [10] |
| Secondary Endpoints | Bacterial load (CFU/g tissue), Histopathology, Cytokine levels | [11] |
Experimental Workflow for Murine SSTI Model:
Murine Sepsis Model
This systemic infection model is used to study the pathogenesis of invasive ST93 disease, host immune responses, and the efficacy of systemic therapies.[4]
Experimental Protocol:
-
Bacterial Preparation: Prepare the S. aureus ST93 inoculum as described in section 1.1.
-
Infection:
-
Anesthetize mice and inject 100 µL of the bacterial suspension (typically 1-2 x 10⁷ CFU) via the retro-orbital or tail vein route.[11]
-
-
Post-Infection Monitoring and Endpoints:
-
Monitor mice at least twice daily for signs of sepsis (e.g., ruffled fur, hunched posture, reduced activity, weight loss).
-
Record survival rates.
-
At humane endpoints or predetermined time points, collect blood for bacterial load determination and cytokine analysis.
-
Harvest organs (kidneys, liver, spleen) for bacterial burden analysis (CFU/gram of tissue) and histopathology.[10]
-
Quantitative Data Summary for Murine Sepsis Model:
| Parameter | Value | Reference |
| Mouse Strain | C57BL/6, NMRI | [10] |
| Inoculum (CFU/mouse) | 1 x 10⁷ - 5 x 10⁸ | [4][11] |
| Injection Route | Intravenous (tail vein), Retro-orbital | [10][11] |
| Primary Endpoint | Survival | [12] |
| Secondary Endpoints | Bacterial load in blood and organs, Cytokine levels, Histopathology | [10] |
Rat Osteomyelitis Model
Rats are often preferred for osteomyelitis models due to their larger bone size, which facilitates surgical procedures and implantation of foreign materials.[13]
Experimental Protocol:
-
Bacterial Preparation: Prepare the S. aureus ST93 inoculum as described in section 1.1.
-
Surgical Procedure and Infection:
-
Anesthetize a rat (e.g., Sprague-Dawley).
-
Surgically expose the tibia and drill a small hole into the medullary cavity.
-
Inoculate a small volume (e.g., 5-10 µL) of the S. aureus ST93 suspension (e.g., 6 x 10³ - 6 x 10⁵ CFU) directly into the bone defect.[14]
-
A sclerosing agent may be used to induce a more chronic infection.[15]
-
Close the wound with sutures.
-
-
Post-Infection Monitoring and Endpoints:
-
Monitor the animal for signs of distress and infection at the surgical site.
-
Perform radiographic imaging at regular intervals to assess bone destruction.
-
At the end of the study, harvest the infected bone for bacterial load determination and histopathological analysis.[14]
-
Quantitative Data Summary for Rat Osteomyelitis Model:
| Parameter | Value | Reference |
| Rat Strain | Wistar, Sprague-Dawley | [15] |
| Inoculum (CFU/tibia) | 6 x 10³ - 6 x 10⁵ | [14] |
| Primary Endpoint | Radiographic evidence of osteomyelitis | [14] |
| Secondary Endpoints | Bacterial load in bone, Histopathology | [14][15] |
Non-Mammalian Models
Non-mammalian models such as Galleria mellonella (greater wax moth larvae), Caenorhabditis elegans (nematode), and Danio rerio (zebrafish) offer high-throughput, cost-effective, and ethically less complex alternatives for initial screening of virulence and drug efficacy.[16][17][18]
Galleria mellonella Infection Model
Experimental Protocol:
-
Bacterial Preparation: Prepare the S. aureus ST93 inoculum as described in section 1.1.
-
Infection:
-
Post-Infection Monitoring and Endpoints:
Quantitative Data Summary for G. mellonella Model:
| Parameter | Value | Reference |
| Inoculum (CFU/larva) | 10⁴ - 10⁷ | [19] |
| Injection Volume | 10 µL | [19] |
| Incubation Temperature | 37°C | [19] |
| Primary Endpoint | Larval survival | [19] |
| Secondary Endpoint | Bacterial load (CFU/larva) | [16] |
Caenorhabditis elegans Infection Model
Experimental Protocol:
-
Bacterial Lawn Preparation: Spread 10 µL of an overnight culture of S. aureus ST93 onto Tryptic Soy Agar plates and incubate at 37°C for 24 hours to create a bacterial lawn.[17]
-
Infection:
-
Transfer young adult worms to the S. aureus ST93 lawn.
-
-
Post-Infection Monitoring and Endpoints:
Quantitative Data Summary for C. elegans Model:
| Parameter | Value | Reference |
| Infection Method | Feeding on a bacterial lawn | [17] |
| Incubation Temperature | 25°C | [17] |
| Primary Endpoint | Worm survival | [17] |
Zebrafish Embryo Infection Model
Experimental Protocol:
-
Bacterial Preparation: Prepare the S. aureus ST93 inoculum as described in section 1.1.
-
Infection:
-
Anesthetize zebrafish embryos (e.g., 30 hours post-fertilization).
-
Microinject a small volume (e.g., 1 nL) of the bacterial suspension into a specific site such as the hindbrain ventricle or circulation.[20]
-
-
Post-Infection Monitoring and Endpoints:
-
Monitor embryo survival over several days.[20]
-
Bacterial burden can be assessed through homogenization and plating or by using fluorescently labeled bacteria and imaging.
-
Quantitative Data Summary for Zebrafish Embryo Model:
| Parameter | Value | Reference |
| Infection Site | Hindbrain ventricle, Duct of Cuvier | [20] |
| Inoculum (CFU/embryo) | ~15,000 | [20] |
| Primary Endpoint | Embryo survival | [20] |
| Secondary Endpoint | Bacterial load | [20] |
Host Signaling Pathways in S. aureus Infection
S. aureus infection, including that by ST93, triggers a complex host immune response involving the activation of various signaling pathways. While specific signaling studies for ST93 are limited, the general response to S. aureus provides a strong framework.
Key Signaling Pathways:
-
Toll-Like Receptor (TLR) Signaling: Pattern recognition receptors like TLR2 recognize S. aureus components such as peptidoglycan and lipoteichoic acid, initiating a downstream signaling cascade.
-
NF-κB Signaling: A central pathway in inflammation, NF-κB is activated by TLR signaling and leads to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[21]
-
MAPK Signaling: Mitogen-activated protein kinase pathways, including ERK, are also activated and contribute to cytokine production.[21]
-
JAK-STAT Signaling: Cytokines produced during the initial inflammatory response bind to their receptors and activate the JAK-STAT pathway, which further modulates the immune response.[21]
Diagram of Host Cell Signaling in Response to S. aureus:
The selection of an appropriate in vivo model is critical for the successful study of S. aureus ST93 infection. Murine models, particularly for skin and soft tissue infections, offer a clinically relevant system to investigate the high virulence of this strain. Non-mammalian models provide valuable platforms for high-throughput screening of virulence factors and potential therapeutics. The detailed protocols and comparative data provided herein serve as a comprehensive resource for researchers aiming to advance our understanding of ST93 pathogenesis and develop novel strategies to combat this significant pathogen.
References
- 1. The Dominant Australian Community-Acquired Methicillin-Resistant Staphylococcus aureus Clone ST93-IV [2B] Is Highly Virulent and Genetically Distinct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperexpression of α-hemolysin explains enhanced virulence of sequence type 93 community-associated methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Epidemiology of the Highly Virulent ST93 Australian Community Staphylococcus aureus Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse models for infectious diseases caused by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse Model of Staphylococcus aureus Skin Infection | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jidc.org [jidc.org]
- 11. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Establishment of rat model of acute staphylococcal osteomyelitis: relationship between inoculation dose and development of osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A rat model of Staphylococcus aureus chronic osteomyelitis that provides a suitable system for studying the human infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing Galleria mellonella as a preliminary model for systemic Staphylococcus aureus infection: Evaluating the efficacy and impact of vancomycin and Nigella sativa oil on gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of potential anti-infectives against Staphylococcus aureus using a Caenorhabditis elegans infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Zebrafish: An Attractive Model to Study Staphylococcus aureus Infection and Its Use as a Drug Discovery Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Galleria mellonella Larvae as an Infection Model to Investigate sRNA-Mediated Pathogenesis in Staphylococcus aureus [frontiersin.org]
- 20. The zebrafish embryo model: unveiling its potential for investigating phage therapy against methicillin-resistant Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Preparing KN-93 Working Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN-93 is a potent, cell-permeable, and reversible inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a crucial serine/threonine kinase involved in a myriad of cellular processes.[1][2] Its functions include regulating neurotransmitter release, gene expression, and cell cycle progression.[1] KN-93 exerts its inhibitory effect by interfering with the binding of the Ca2+/calmodulin (CaM) complex to the kinase, thereby preventing its activation.[3][4][5] The inhibition constant (Ki) for CaMKII is approximately 370 nM.[1] Due to its critical role in cellular signaling, KN-93 is a widely used tool in cell biology and pharmacology to investigate the physiological and pathological roles of CaMKII.
It is important to note that some studies suggest KN-93 may also have off-target effects, such as inhibiting voltage-gated potassium channels, independent of its CaMKII inhibitory activity.[1] Therefore, the use of an inactive analog, KN-92, as a negative control is highly recommended to distinguish CaMKII-specific effects.[1][3]
Data Presentation: Quantitative Summary
The optimal working concentration of KN-93 is cell-type and experiment-dependent. Below is a summary of commonly used concentrations and other quantitative data.
| Parameter | Value | Source(s) |
| Formulation | KN-93 Hydrochloride | [1] |
| Molecular Weight | ~537.5 g/mol | [1] |
| Formulation | KN-93 Phosphate (water-soluble) | [6] |
| Molecular Weight | 599 g/mol | [6] |
| Inhibition Constant (Ki) | ~370 nM | [1][3] |
| Typical Stock Solution | 10 mM in anhydrous DMSO | [1][7] |
| Storage of Solid | -20°C for long-term | [1] |
| Storage of Stock Solution | -20°C or -80°C, aliquoted | [1] |
| Typical Working Concentration | 0.25 µM to 50 µM | [3][7] |
| LX-2 Cells (Proliferation) | 5-50 µmol/L | [7] |
| Bone Marrow MSCs | 2.0 µM | [8] |
| Rat Cerebral Cortical Neurons | 0.25, 0.5, 1.0 µM | [9] |
| Inactive Control | KN-92 | [1][3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.
Experimental Protocols
Protocol 1: Preparation of KN-93 Stock Solution
This protocol details the preparation of a 10 mM stock solution of KN-93 hydrochloride in DMSO.
Materials:
-
KN-93 hydrochloride (powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: For a 10 mM stock solution of KN-93 hydrochloride (MW: ~537.5 g/mol ), dissolve 5.38 mg in 1 mL of anhydrous DMSO.[1]
-
Dissolution: Add the calculated amount of KN-93 hydrochloride powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO.
-
Vortex: Vortex the solution thoroughly to ensure the compound is completely dissolved.[1] Gentle warming to 37°C or sonication can aid dissolution if necessary.[10]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[1] Stock solutions in DMSO are generally stable for several months.[1]
Protocol 2: Preparation of KN-93 Working Solutions for Cell Treatment
This protocol describes the dilution of the KN-93 stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM KN-93 stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM KN-93 stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.
-
Serial Dilutions (Optional): For creating a range of concentrations for a dose-response experiment, it is often more accurate to perform serial dilutions.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of KN-93. This is crucial to control for any effects of the solvent on the cells. The final DMSO concentration in the culture medium should typically not exceed 0.1% to avoid toxicity.[1]
-
Negative Control (Recommended): If using KN-92 as a negative control, prepare its working solutions in the same manner as KN-93.
-
Immediate Use: It is best to prepare the working solutions fresh just before adding them to the cells.
Protocol 3: General Cell Treatment for Downstream Analysis (e.g., Western Blot)
This protocol provides a general workflow for treating cultured cells with KN-93.
Materials:
-
Cultured cells in multi-well plates or flasks
-
KN-93 working solutions
-
Vehicle control solution
-
KN-92 working solution (optional)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere and reach the desired confluency (typically 70-80%).[3]
-
Cell Treatment: Remove the existing culture medium from the cells. Add the freshly prepared KN-93 working solutions, vehicle control, and KN-92 control to the respective wells or flasks.
-
Incubation: Incubate the cells for the desired time period (e.g., 1 to 24 hours), depending on the specific experimental goals.[11]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS.[3] Add an appropriate volume of cell lysis buffer to each well or flask and incubate on ice to lyse the cells.
-
Protein Quantification: Collect the cell lysates and determine the protein concentration using a suitable protein assay.
-
Downstream Analysis: The cell lysates are now ready for downstream applications such as Western blotting to analyze the phosphorylation status of CaMKII and its downstream targets.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KN-93 (water soluble), CaMK II inhibitor (CAS 1188890-41-6) | Abcam [abcam.com]
- 7. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. The calmodulin-dependent protein kinase II inhibitor KN-93 protects rat cerebral cortical neurons from N-methyl-D-aspartic acid-induced injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Genomic Epidemiology of Staphylococcus aureus ST93
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing genomic epidemiology to track the dissemination of Staphylococcus aureus Sequence Type 93 (ST93), a virulent and predominant community-associated methicillin-resistant S. aureus (CA-MRSA) clone in Australia.
Introduction to ST93 Genomic Epidemiology
Staphylococcus aureus ST93 has emerged as a significant public health concern, particularly in Australia, where it is a leading cause of community-associated MRSA infections.[1][2] Genomic epidemiology offers powerful tools to understand the evolution, transmission dynamics, and virulence of this clone. By analyzing the complete genetic makeup of ST93 isolates, researchers can reconstruct its evolutionary history, identify transmission clusters, and uncover genetic determinants associated with its virulence and antibiotic resistance. This information is crucial for informing public health interventions, infection control strategies, and the development of new therapeutics.
Key Genomic Features of S. aureus ST93
Genomic analyses have revealed key features of the ST93 lineage, providing insights into its evolutionary trajectory and genetic makeup.
| Genomic Feature | Finding | Reference |
| Lineage Origin | Emerged from a methicillin-susceptible progenitor in remote Northern Australia. | [1] |
| Methicillin Resistance | Acquired the staphylococcal cassette chromosome mec (SCCmec) IVa on multiple occasions. | [1] |
| Evolutionary History | A highly recombinant genome with portions derived from an early diverging S. aureus population. | [1] |
| Dissemination | Spread to Australia's east coast by the year 2000, with subsequent sporadic and non-sustained introductions to other regions like the United Kingdom. | [1][2] |
| Associated Populations | Clonal expansion has been observed within Pacific Islander populations in New Zealand, who experience similar disadvantages to Australian Indigenous populations. | [1] |
Experimental and Analytical Workflow
The genomic epidemiological investigation of S. aureus ST93 involves a multi-step process from sample collection to data interpretation. The following diagram illustrates a typical workflow.
Experimental Protocols
Protocol 1: Genomic DNA Extraction from S. aureus
This protocol describes the isolation of high-quality genomic DNA (gDNA) from S. aureus cultures, suitable for whole-genome sequencing.
Materials:
-
S. aureus culture grown overnight in Brain Heart Infusion (BHI) broth.
-
Lysis Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM EDTA, 1.2% Triton X-100, 20 mg/ml lysozyme.
-
RNase A (10 mg/ml).
-
Proteinase K (20 mg/ml).
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1).
-
Chloroform:Isoamyl Alcohol (24:1).
-
3 M Sodium Acetate (pH 5.2).
-
100% Ethanol (ice-cold).
-
70% Ethanol (ice-cold).
-
Nuclease-free water.
-
Microcentrifuge and tubes.
Procedure:
-
Pellet 1.5 ml of overnight S. aureus culture by centrifugation at 12,000 x g for 2 minutes.
-
Resuspend the pellet in 180 µl of lysis buffer.
-
Incubate at 37°C for 30 minutes.
-
Add 25 µl of Proteinase K and 5 µl of RNase A. Incubate at 56°C for 30 minutes.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol and vortex for 30 seconds.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Repeat the phenol:chloroform:isoamyl alcohol extraction.
-
Add an equal volume of chloroform:isoamyl alcohol and vortex for 30 seconds.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour to precipitate the DNA.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the pellet with 500 µl of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA in 50-100 µl of nuclease-free water.
-
Quantify the DNA using a Qubit fluorometer and assess purity using a NanoDrop spectrophotometer.
Protocol 2: Illumina Library Preparation
This protocol outlines the preparation of sequencing libraries from extracted S. aureus gDNA using the Illumina DNA Prep kit.[3][4]
Materials:
-
Illumina DNA Prep (formerly Nextera DNA Flex) Library Prep Kit.
-
Purified S. aureus gDNA (100-500 ng).
-
Magnetic stand.
-
Thermal cycler.
-
Microcentrifuge and tubes.
Procedure:
-
Tagmentation:
-
Normalize the gDNA to the recommended concentration.
-
In a PCR tube, combine the normalized gDNA with the Tagmentation Master Mix.
-
Incubate in a thermal cycler according to the manufacturer's instructions to allow for simultaneous fragmentation and adapter ligation.
-
-
Post-Tagmentation Cleanup:
-
Add the Tagmentation Stop Buffer to halt the reaction.
-
Perform a bead-based cleanup to remove the tagmentation enzymes and select for the desired fragment size.
-
-
PCR Amplification:
-
Amplify the tagmented DNA using a limited-cycle PCR to add the index sequences and generate sufficient material for sequencing.
-
Use the appropriate i5 and i7 index primers for multiplexing.
-
-
Library Cleanup and Normalization:
-
Perform a final bead-based cleanup to remove PCR reagents.
-
Normalize the library concentrations to ensure even representation in the sequencing run.
-
-
Library Pooling and Sequencing:
-
Pool the normalized libraries.
-
Sequence the pooled libraries on an Illumina platform (e.g., MiSeq, NextSeq) according to the manufacturer's instructions.
-
Bioinformatic Analysis Protocols
Protocol 3: Read Quality Control, Mapping, and Variant Calling
This protocol describes a typical bioinformatics pipeline for processing raw sequencing reads to identify genetic variants.
Software:
-
FastQC (for quality control).
-
Trimmomatic (for read trimming).
-
BWA-MEM (for read mapping).
-
SAMtools (for alignment manipulation).
-
Snippy or FreeBayes (for variant calling).[5]
Procedure:
-
Quality Control:
-
Assess the quality of the raw FASTQ files using FastQC.
-
fastqc *.fastq.gz
-
-
Read Trimming:
-
Trim low-quality bases and adapter sequences using Trimmomatic.
-
java -jar trimmomatic.jar PE -phred33 input_R1.fastq.gz input_R2.fastq.gz output_paired_R1.fastq.gz output_unpaired_R1.fastq.gz output_paired_R2.fastq.gz output_unpaired_R2.fastq.gz ILLUMINACLIP:adapters.fa:2:30:10 LEADING:3 TRAILING:3 SLIDINGWINDOW:4:15 MINLEN:36
-
-
Read Mapping:
-
Index the reference genome (e.g., a complete ST93 genome) using BWA.
-
bwa index reference.fasta
-
Align the trimmed reads to the reference genome using BWA-MEM.
-
bwa mem -t 4 reference.fasta output_paired_R1.fastq.gz output_paired_R2.fastq.gz > aligned_reads.sam
-
-
Alignment Processing:
-
Convert the SAM file to a sorted BAM file using SAMtools.
-
samtools view -bS aligned_reads.sam | samtools sort -o sorted_reads.bam
-
Index the sorted BAM file.
-
samtools index sorted_reads.bam
-
-
Variant Calling (using Snippy):
-
Run Snippy to call SNPs and indels.
-
snippy --cpus 4 --outdir snippy_output --ref reference.gbk --R1 output_paired_R1.fastq.gz --R2 output_paired_R2.fastq.gz
-
Protocol 4: Phylogenetic and Phylodynamic Analysis
This protocol outlines the steps for constructing a phylogenetic tree and inferring population dynamics using BEAST.[6][7]
Software:
-
BEAUti (for setting up the BEAST XML file).
-
BEAST (for Bayesian phylogenetic analysis).
-
Tracer (for analyzing the output of BEAST).
-
FigTree (for visualizing trees).
Procedure:
-
Prepare the Input File:
-
Create a multi-FASTA alignment of the core genome SNPs from your ST93 isolates.
-
Create a tab-delimited file with isolate names and their collection dates.
-
-
Set up the Analysis in BEAUti:
-
Load the alignment file.
-
In the "Tips" tab, load the date file to calibrate the molecular clock.
-
In the "Sites" tab, select a suitable substitution model (e.g., GTR+G) and estimate base frequencies.
-
In the "Clocks" tab, choose a clock model (e.g., Strict Clock or Relaxed Clock Log Normal).
-
In the "Trees" tab, select a tree prior that reflects the expected population dynamics (e.g., Coalescent Bayesian Skyline).
-
In the "Priors" tab, review and, if necessary, adjust the prior distributions for the model parameters.
-
In the "MCMC" tab, set the chain length (e.g., 50,000,000) and the frequency of logging.
-
Generate the BEAST XML file.
-
-
Run BEAST:
-
Load the generated XML file into BEAST and run the analysis. This may take a significant amount of time depending on the dataset size and MCMC chain length.
-
-
Analyze the Output:
-
Load the .log file into Tracer to check for convergence of the MCMC chains (Effective Sample Size > 200 for all parameters) and to view the posterior distributions of the parameters.
-
Use TreeAnnotator to summarize the posterior distribution of trees into a single maximum clade credibility (MCC) tree.
-
-
Visualize the Tree:
-
Open the MCC tree in FigTree to visualize the phylogeny, node ages, and other annotations.
-
Quantitative Data on ST93 Dissemination in Australia
While detailed, publicly available datasets on ST93 prevalence are limited, several studies provide insights into its distribution.
Prevalence of MRSA in Australia (including ST93):
| Year(s) | Region | MRSA Proportion among S. aureus | Notes | Reference |
| 2006 | National | 16.0% | ST93-MRSA-IV was the predominant CA-MRSA clone in New South Wales/Australian Capital Territory and Queensland/Northern Territory. | [8] |
| 2015-2023 | National | Ranged from 10.2% in Tasmania to 36.4% in the Northern Territory in 2023. | A general downward trend in MRSA rates was observed in most states since 2015. | [9] |
| 2016-2017 | National | 19% of S. aureus bacteremia cases were MRSA. | The national rate of S. aureus bacteremia was 0.76 cases per 10,000 days of patient care. | [10] |
| 1993-2012 | Northern Territory (Indigenous Communities) | Methicillin resistance increased from 7% to 24%. | [11] |
Note: These figures represent overall MRSA prevalence, of which ST93 is a significant, but not the sole, component. Obtaining precise, longitudinal data for ST93 prevalence remains a challenge.
Conclusion
The genomic epidemiology methods outlined in these application notes provide a powerful framework for tracking the dissemination of S. aureus ST93. By combining whole-genome sequencing with advanced bioinformatic analyses, researchers can gain unprecedented insights into the evolution and spread of this important pathogen. This knowledge is essential for developing effective strategies to mitigate its impact on public health.
References
- 1. Global Scale Dissemination of ST93: A Divergent Staphylococcus aureus Epidemic Lineage That Has Recently Emerged From Remote Northern Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 3. illumina.com [illumina.com]
- 4. DNA Library Preparation [illumina.com]
- 5. Hands-on: Microbial Variant Calling / Microbial Variant Calling / Variant Analysis [training.galaxyproject.org]
- 6. First Tutorial | BEAST Documentation [beast.community]
- 7. Online Bayesian Phylodynamic Inference Tutorial | BEAST Documentation [beast.community]
- 8. www1.health.gov.au [www1.health.gov.au]
- 9. safetyandquality.gov.au [safetyandquality.gov.au]
- 10. aihw.gov.au [aihw.gov.au]
- 11. Progressive increase in community-associated methicillin-resistant Staphylococcus aureus in Indigenous populations in northern Australia from 1993 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Non-Canonical WNT Pathway Using KN-93
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wingless-related integration site (Wnt) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including cancer and developmental disorders. The Wnt pathway is broadly divided into two branches: the canonical (β-catenin-dependent) pathway and the non-canonical (β-catenin-independent) pathways. The non-canonical pathways are further subdivided into the Planar Cell Polarity (PCP) pathway, which regulates cytoskeletal organization and coordinated cell movement, and the Wnt/Ca2+ pathway, which modulates intracellular calcium levels.
The Wnt/Ca2+ pathway is initiated by the binding of non-canonical Wnt ligands, such as Wnt5a, to a Frizzled (Fzd) receptor and a co-receptor, such as ROR1/2 or Ryk.[1][2] This activation leads to the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, which in turn activates several downstream effectors, including Protein Kinase C (PKC), Calcineurin, and Calcium/calmodulin-dependent protein kinase II (CaMKII).[3] CaMKII is a key serine/threonine kinase that phosphorylates a multitude of substrates, influencing processes like gene expression, cell migration, and inflammation.
KN-93 is a widely used pharmacological tool for studying the role of CaMKII in cellular processes. It is a cell-permeable inhibitor of CaMKII.[4][5] More recent evidence suggests that KN-93 may exert its inhibitory effect not by directly binding to CaMKII, but by binding to the Ca2+/Calmodulin complex, thereby preventing the activation of CaMKII.[6][7] To control for potential off-target effects, its inactive analog, KN-92, is often used as a negative control. These application notes provide detailed protocols for utilizing KN-93 to investigate the non-canonical WNT/Ca2+ pathway.
Data Presentation
The following tables summarize key quantitative data for KN-93 and its application in studying the non-canonical WNT pathway.
Table 1: Properties of KN-93
| Property | Value | Reference(s) |
| Mechanism of Action | Inhibits CaMKII activation by binding to the Ca2+/Calmodulin complex. | [6][7] |
| Ki for CaMKII | 370 nM | [2] |
| IC50 for CaMKII | 0.37 µM | [4][7] |
| Solubility | Soluble to 100 mM in DMSO. | [7] |
| Storage | Store at +4°C. | [7] |
| Molecular Weight | 501.04 g/mol | [7] |
Table 2: Recommended Working Concentrations of KN-93
| Application | Cell Line/Model | Concentration | Incubation Time | Reference(s) |
| Inhibition of CaMKII phosphorylation | Neonatal rat ventricular myocytes | 5 µM | Not specified | [8] |
| Inhibition of CaMKII phosphorylation | Bone marrow mesenchymal stem cells | 2.0 μM | Not specified | [9] |
| Inhibition of NFAT reporter activity | K562 cells | 2, 5, 10 µM | 16 hours | [10] |
| Inhibition of cell proliferation | LX-2 cells | 5-50 µmol/L | 24 hours | |
| In vivo inhibition of CaMKII | CaMKII-δ9 transgenic mice | 10 µmol/kg (i.p.) | Every other day for 7 weeks | [8] |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CST | Cell Signaling Technology [cellsignal.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Interleukin-1β-Induced Wnt5a Enhances Human Corneal Endothelial Cell Migration through Regulation of Cdc42 and RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. researchgate.net [researchgate.net]
- 9. WNT‐5A triggers Cdc42 activation leading to an ERK1/2 dependent decrease in MMP9 activity and invasive migration of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing KN-93 Effects on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the effects of KN-93, a potent inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), on cellular proliferation. Detailed protocols for key assays are provided, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Introduction
KN-93 is a cell-permeable, reversible, and competitive inhibitor of CaMKII, a crucial serine/threonine kinase involved in a multitude of cellular processes, including cell cycle regulation.[1][2] By inhibiting CaMKII, KN-93 has been shown to induce cell cycle arrest, primarily in the G1 phase, and in some cases, trigger apoptosis, thereby inhibiting cell proliferation.[3][4] These characteristics make KN-93 a valuable tool for cancer research and drug development. This document outlines the necessary protocols to accurately assess the anti-proliferative effects of KN-93 in a laboratory setting. An inactive analog, KN-92, which does not inhibit CaMKII, should be used as a negative control to ensure that the observed effects are specific to CaMKII inhibition.[3][5]
Data Presentation
Quantitative data from cell proliferation and viability assays should be summarized in a clear and structured format to facilitate comparison between different concentrations of KN-93 and controls.
Table 1: Dose-Dependent Effect of KN-93 on Cell Viability
| Treatment | Concentration (µM) | Mean Absorbance (OD) | Standard Deviation | % Viability |
| Vehicle (DMSO) | 0.1% | 1.25 | 0.08 | 100% |
| KN-93 | 1 | 1.10 | 0.06 | 88% |
| KN-93 | 5 | 0.85 | 0.05 | 68% |
| KN-93 | 10 | 0.55 | 0.04 | 44% |
| KN-93 | 25 | 0.30 | 0.03 | 24% |
| KN-93 | 50 | 0.15 | 0.02 | 12% |
| KN-92 (Control) | 10 | 1.22 | 0.07 | 97.6% |
Table 2: Time-Course Effect of 10 µM KN-93 on Cell Proliferation
| Time (hours) | Mean Absorbance (OD) | Standard Deviation | % Inhibition |
| 0 | 0.50 | 0.04 | 0% |
| 8 | 0.78 | 0.05 | 21.73% |
| 24 | 1.15 | 0.07 | 45.00% |
| 48 | 1.50 | 0.09 | 62.50% |
Signaling Pathways and Experimental Workflows
Visualizing the underlying molecular mechanisms and experimental procedures is crucial for understanding the context of the results.
References
Troubleshooting & Optimization
Common challenges in culturing Staphylococcus aureus ST93.
Welcome to the technical support center for the culture of Staphylococcus aureus ST93. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation with this highly virulent strain.
Frequently Asked Questions (FAQs)
Q1: What is Staphylococcus aureus ST93, and why is it significant?
Staphylococcus aureus sequence type 93 (ST93) is a prominent community-associated methicillin-resistant S. aureus (CA-MRSA) clone, particularly dominant in Australia.[1][2] It is recognized for its high virulence, causing a range of infections from skin and soft tissue abscesses to severe invasive diseases like necrotizing pneumonia.[3] Its clinical significance lies in its hypervirulent nature, which has been linked to the hyperexpression of α-hemolysin.[1][2]
Q2: What are the standard growth media for S. aureus ST93?
S. aureus ST93 is not a fastidious organism and grows well on a variety of standard laboratory media. Commonly used media include:
-
Tryptic Soy Broth (TSB) and Agar (TSA): For routine liquid and solid cultures.[4][5]
-
Brain Heart Infusion (BHI) Broth and Agar: A rich medium that supports robust growth.[5]
-
Blood Agar: Useful for observing hemolysis, a key characteristic of many S. aureus strains. ST93 typically exhibits β-hemolysis.[5]
-
Mannitol Salt Agar (MSA): A selective and differential medium for isolating S. aureus from mixed cultures. S. aureus ferments mannitol, producing yellow colonies.[5]
Q3: What are the optimal incubation conditions for S. aureus ST93?
Standard incubation conditions for S. aureus are suitable for ST93:
-
Temperature: 37°C is the optimal growth temperature.[6]
-
Atmosphere: Aerobic conditions with shaking (for liquid cultures) are standard.[4][6]
-
Incubation Time: A saturated culture in liquid media is typically achieved overnight (12-16 hours).[6]
Q4: What are the biosafety considerations for working with S. aureus ST93?
S. aureus is a Biosafety Level 2 (BSL-2) pathogen.[5] Therefore, all work should be conducted in a biological safety cabinet (BSC). Standard BSL-2 practices, including the use of personal protective equipment (PPE) such as lab coats, gloves, and eye protection, are mandatory.
Troubleshooting Guides
Problem 1: Poor or No Growth of S. aureus ST93 Culture
| Possible Cause | Recommended Solution |
| Incorrect Growth Medium | Ensure the use of a rich, non-selective medium such as TSB, BHI, or TSA for initial growth from frozen stocks. |
| Suboptimal Incubation Conditions | Verify that the incubator is calibrated to 37°C and that there is adequate aeration for liquid cultures (shaking at ~200 rpm). |
| Poor Quality of Frozen Stock | Prepare fresh frozen stocks from a healthy, mid-log phase culture. Avoid repeated freeze-thaw cycles. |
| Presence of Inhibitory Substances | Ensure all glassware and plasticware are sterile and free of any residual detergents or inhibitors. |
Problem 2: Loss of Virulence/Phenotypic Changes During Subculturing
| Possible Cause | Recommended Solution |
| Spontaneous Mutations | Minimize the number of passages. It is recommended to go back to the original frozen stock frequently. Continuous growth on rich media may lead to mutations and loss of virulence.[7] |
| Downregulation of Virulence Factors | The expression of key virulence factors like α-hemolysin is regulated by the agr quorum-sensing system.[1][2] Ensure culture conditions (e.g., cell density) are appropriate for the expression of these factors if they are the focus of your experiment. |
| Loss of Mobile Genetic Elements | Plasmids and prophages that may carry virulence genes can be lost during subculturing. Periodically verify the presence of key virulence genes (e.g., hla for α-hemolysin, pvl for Panton-Valentine leukocidin) using PCR. |
Problem 3: Difficulty with Genetic Manipulation of S. aureus ST93
| Possible Cause | Recommended Solution |
| Restriction-Modification (R-M) Systems | S. aureus possesses strong R-M systems that degrade foreign DNA. To overcome this, it is often necessary to passage plasmid DNA through a restriction-deficient intermediate S. aureus strain (e.g., RN4220) before transforming into the target ST93 strain.[8][9] |
| Thick Peptidoglycan Layer | The thick cell wall of S. aureus can hinder DNA uptake. Optimize electroporation protocols or use bacteriophage-mediated transduction for gene transfer.[8] |
| Antibiotic Resistance Markers | Many clinical isolates of S. aureus, including ST93, are multi-drug resistant, which can limit the choice of selectable markers for genetic manipulation.[8] Confirm the antibiotic susceptibility profile of your specific ST93 isolate before designing genetic experiments. |
Experimental Protocols
Protocol 1: Culturing S. aureus ST93 from Frozen Stocks
-
Aseptic Technique: Perform all steps in a certified biological safety cabinet.
-
Thawing: Briefly thaw a frozen vial of S. aureus ST93 from a -80°C stock.
-
Inoculation: Using a sterile inoculating loop, streak a small amount of the thawed culture onto a Tryptic Soy Agar (TSA) or Blood Agar plate.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Colony Selection: Select a single, well-isolated colony for subsequent experiments.
-
Liquid Culture: Inoculate the selected colony into 5 mL of Tryptic Soy Broth (TSB).
-
Incubation (Liquid): Incubate the liquid culture at 37°C with shaking (approximately 200 rpm) overnight (12-16 hours).
Protocol 2: Preparation of Inoculum for In Vivo Infection Models
-
Overnight Culture: Prepare an overnight liquid culture of S. aureus ST93 in TSB as described in Protocol 1.
-
Subculture: Dilute the overnight culture 1:100 in fresh, pre-warmed TSB.
-
Growth to Mid-Log Phase: Incubate the subculture at 37°C with shaking until it reaches the mid-logarithmic growth phase (typically an OD600 of 0.4-0.6).
-
Harvesting: Centrifuge the culture to pellet the bacterial cells.
-
Washing: Discard the supernatant and wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the final pellet in sterile PBS to the desired concentration for your infection model (e.g., 1 x 108 CFU/mL).
-
Verification: Perform serial dilutions and plate on TSA to confirm the final colony-forming unit (CFU) concentration.
Quantitative Data Summary
| Parameter | S. aureus (General) | Notes for ST93 |
| Optimal Growth Temperature | 37°C | No evidence to suggest deviation from the standard. |
| Optimal pH | ~7.0-7.5 | Expected to be within the standard range for S. aureus. |
| Doubling Time (in rich media) | ~20-30 minutes | While specific comparative data for ST93 is limited, its robust growth in standard media suggests a similar doubling time. |
| Typical OD600 at Stationary Phase | 5.0-6.0 in 1 mL culture | Expected to be similar for ST93 under standard conditions. |
Visualizations
Signaling Pathway: Regulation of α-hemolysin in S. aureus
The primary virulence factor of ST93, α-hemolysin (hla), is regulated by the accessory gene regulator (agr) quorum-sensing system.
Caption: The agr quorum-sensing system positively regulates α-hemolysin expression in S. aureus.
Experimental Workflow: Troubleshooting Poor Growth
Caption: A logical workflow for troubleshooting poor growth of S. aureus ST93.
References
- 1. Hyperexpression of α-hemolysin explains enhanced virulence of sequence type 93 community-associated methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Laboratory Maintenance of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth and Laboratory Maintenance of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Virulence Factor Variants in Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic manipulation of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Genetic manipulation of Staphylococci – Breaking through the barrier. [frontiersin.org]
Technical Support Center: Optimizing Primer Design for Staphylococcus aureus ST93-Specific PCR
This technical support center provides guidance for researchers, scientists, and drug development professionals on the design and optimization of specific PCR assays for the detection of Staphylococcus aureus Sequence Type 93 (ST93). Given that a standardized, validated ST93-specific PCR assay is not widely published, this guide focuses on the principles and workflow for developing such an assay, alongside troubleshooting common issues that may arise during this process.
Frequently Asked Questions (FAQs)
Q1: What is Staphylococcus aureus ST93?
A1: Staphylococcus aureus ST93 is a prominent community-associated methicillin-resistant S. aureus (CA-MRSA) lineage, notably prevalent in Australia.[1][2] It is recognized for its high virulence and is associated with a range of infections, from skin and soft tissue infections to severe invasive diseases like necrotizing pneumonia.[1][2]
Q2: Why is a specific PCR assay for ST93 needed?
A2: A specific PCR assay for ST93 would enable rapid and accurate identification of this virulent lineage, which is crucial for epidemiological surveillance, outbreak investigation, and informing clinical management strategies. While methods like multilocus sequence typing (MLST) and spa typing can identify ST93, they are more time-consuming and less suited for rapid diagnostics.[1][3]
Q3: What are the general characteristics of well-designed PCR primers?
A3: Well-designed PCR primers are critical for successful and specific amplification. Key characteristics include optimal length (typically 18-24 nucleotides), a GC content between 40-60%, and a melting temperature (Tm) in the range of 50-65°C.[4] The Tm of the forward and reverse primers should be within 5°C of each other. It is also important to avoid secondary structures (like hairpins) and primer-dimer formation.[4]
Q4: Are there known specific gene targets for ST93 PCR?
A4: As of the current literature, there are no universally validated, single-gene targets that are exclusively used to define ST93 by PCR. The identification of ST93 typically relies on a combination of markers or sequencing-based methods.[1] However, comparative genomic studies have identified genes and regions that are distinct in ST93, such as a diverse sdrF gene and the presence of hsdM and clfA in bacteremia isolates, which could serve as potential candidates for developing a specific assay.[5]
Troubleshooting Guides
This section addresses potential issues you might encounter when designing, optimizing, and validating a novel ST93-specific PCR assay.
Problem 1: No PCR Product or Low Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Annealing Temperature (Ta) | The Ta is too high, preventing efficient primer binding. Perform a gradient PCR to empirically determine the optimal Ta, typically starting 5°C below the calculated primer Tm.[6] |
| Poor Primer Design | Primers may have secondary structures or are not specific to the target. Re-design primers using design software, ensuring they meet standard criteria (see FAQ A3). Verify specificity using in-silico tools like Primer-BLAST. |
| Issues with Template DNA | The DNA concentration may be too low, or it may contain PCR inhibitors. Quantify your DNA and ensure its purity. If inhibitors are suspected, try diluting the template or re-purifying the DNA.[4] |
| Incorrect PCR Component Concentrations | Concentrations of primers, MgCl₂, or dNTPs may be suboptimal. Optimize these components systematically. A typical starting primer concentration is 0.1-0.5 µM. MgCl₂ concentration can be varied in increments (e.g., 1.5-2.5 mM).[7] |
| Enzyme Issues | The DNA polymerase may be inactive. Ensure proper storage and handling of the enzyme. Consider using a hot-start polymerase to improve specificity and yield. |
Problem 2: Non-Specific PCR Products (Multiple Bands)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Annealing Temperature is Too Low | A low Ta allows for non-specific binding of primers. Increase the annealing temperature in 2°C increments.[4] |
| Primer Design Issues | Primers may have homology to other regions in the S. aureus genome. Re-check primer specificity using BLAST. Consider designing longer primers for increased specificity. |
| High Primer Concentration | Excess primers can lead to the formation of primer-dimers and other non-specific products. Reduce the primer concentration in the PCR reaction. |
| Excessive Template DNA | Too much template DNA can sometimes lead to non-specific amplification. Reduce the amount of template DNA used in the reaction.[4] |
| Contamination | Contamination with other DNA can lead to unexpected bands. Use aerosol-resistant pipette tips and maintain separate pre- and post-PCR work areas. Include a no-template control in every experiment. |
Experimental Protocols
Protocol 1: In-Silico Identification of Potential ST93-Specific Gene Targets
-
Genome Acquisition: Obtain complete genome sequences of several S. aureus ST93 isolates and a representative set of non-ST93 S. aureus genomes from public databases like NCBI.
-
Comparative Genomics: Use bioinformatics tools (e.g., Roary, Panaroo) to perform a pan-genome analysis. This will identify the core genome (genes present in all isolates) and the accessory genome (genes present in some isolates).
-
Target Identification: Screen the accessory genome for genes or genetic regions that are consistently present in all ST93 isolates but absent in all non-ST93 isolates.
-
Target Validation: Perform BLAST searches of these candidate regions against a comprehensive database of bacterial genomes to ensure they are not present in other bacteria, which could cause cross-reactivity.
Protocol 2: Primer Design and In-Silico Validation
-
Primer Design: Use software such as Primer3 or the NCBI Primer-BLAST tool to design primers targeting the validated ST93-specific regions identified in Protocol 1. Adhere to the general primer design guidelines summarized in the table below.
-
In-Silico Specificity Check: Use Primer-BLAST to check the designed primer pairs against the entire non-redundant nucleotide database, specifying Staphylococcus aureus (taxid:1280) as the organism. This will help predict if the primers will amplify any non-target sequences.
-
Check for Secondary Structures: Analyze the primer sequences for potential hairpins, self-dimers, and cross-dimers using appropriate software tools.
Table 1: Key Parameters for ST93-Specific Primer Design
| Parameter | Recommended Value |
| Length | 18-24 bases |
| GC Content | 40-60% |
| Melting Temperature (Tm) | 50-65°C (within 5°C for the pair) |
| 3' End | Should ideally end in a G or C (GC clamp) but avoid long runs of Gs. |
| Repeats & Runs | Avoid runs of 4 or more of the same base. |
| Secondary Structures | Minimal self-dimer and cross-dimer potential. |
Protocol 3: Empirical Validation of ST93-Specific Primers
-
Standard PCR Setup: Prepare a standard PCR master mix with the newly designed primers.
-
Gradient PCR for Annealing Temperature Optimization: Run the PCR on a thermal cycler with a gradient function to test a range of annealing temperatures (e.g., 50-65°C). Use a known ST93 genomic DNA as the template.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. The optimal annealing temperature will be the one that produces a single, bright band of the expected size with minimal non-specific products.
-
Specificity Testing: Test the optimized PCR protocol against a panel of genomic DNA from various non-ST93 S. aureus lineages and other relevant bacterial species to confirm specificity.
-
Sensitivity Testing: Perform a serial dilution of ST93 genomic DNA to determine the limit of detection (LOD) of the assay.
Visualizations
References
- 1. The molecular epidemiology of the highly virulent ST93 Australian community Staphylococcus aureus strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Molecular typing of Staphylococcus aureus of different origins based on the polymorphism of the spa gene: characterization of a novel spa type - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide association studies reveal candidate genes associated to bacteraemia caused by ST93-IV CA-MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome-wide association studies reveal candidate genes associated to bacteraemia caused by ST93-IV CA-MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SaQuant: a real-time PCR assay for quantitative assessment of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staphylococcus aureus TargetArray: Comprehensive Differential Essential Gene Expression as a Mechanistic Tool To Profile Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Nuances of KN-93
Welcome to the technical support center for KN-93, a widely used inhibitor of Calcium/calmodulin-dependent protein kinase II (CaMKII). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for controlling for the known off-target effects of KN-93.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of KN-93?
KN-93 is a cell-permeable small molecule widely used as a reversible and competitive inhibitor of CaMKII.[1][2][3] Historically, it was believed to directly bind to CaMKII, preventing its activation by the Ca2+/calmodulin (CaM) complex.[1] However, more recent studies have revealed that KN-93's primary mechanism of action is binding directly to Ca2+/calmodulin, which then prevents the activation of CaMKII.[4][5][6][7] This distinction is critical as it implies that KN-93 can interfere with other CaM-dependent cellular processes.[4][5][8]
Q2: What are the major known off-target effects of KN-93?
Beyond its effects on the CaMKII pathway, KN-93 has been documented to directly interact with and inhibit various ion channels, independent of its action on CaMKII.[9] These off-target effects are a significant consideration in experimental design and data interpretation. The most well-characterized off-targets include:
-
L-type Calcium Channels (CaV1.2 and CaV1.3): Both KN-93 and its inactive analog, KN-92, can directly inhibit these channels.[4][10]
-
Voltage-gated Potassium (Kv) Channels: KN-93 has been shown to block a variety of Kv channels, including members of the Kv1, Kv2, Kv3, and Kv4 subfamilies.[4][11]
-
hERG (Kv11.1) Channels: These channels, critical for cardiac repolarization, are also inhibited by KN-93.[4][11]
-
Cardiac Sodium Channels (NaV1.5) and Ryanodine Receptors (RyR2): KN-93 can alter the function of these channels by interfering with their interaction with calmodulin.[4][12][13]
Q3: Why is KN-92 used as a negative control, and what are its limitations?
KN-92 is a structural analog of KN-93 that does not inhibit CaMKII and is therefore frequently used as a negative control.[14][15] The rationale is that any cellular effect observed with KN-93 but not with an equivalent concentration of KN-92 can be attributed to CaMKII inhibition.[11]
However, the utility of KN-92 is complicated by the fact that it shares some of the same off-target effects as KN-93, most notably the inhibition of L-type calcium channels.[4][10] Therefore, if both compounds produce the same effect, it is likely an off-target action.[11]
Q4: Are there more specific alternatives to KN-93 for inhibiting CaMKII?
Yes, for researchers seeking higher specificity, peptide inhibitors that are structurally and mechanistically distinct from KN-93 are excellent alternatives.[16] These include:
-
Autocamtide-2 Related Inhibitory Peptide (AIP): A synthetic peptide that is a potent and specific substrate-competitive inhibitor of CaMKII.[12][16] It does not affect PKA, PKC, or CaMKIV at concentrations that inhibit CaMKII and does not share the ion channel off-target effects of KN-93 and KN-92.[16]
-
tat-CN21: A cell-permeable peptide derived from the endogenous CaMKII inhibitor, CaM-KIIN. It exhibits high selectivity for CaMKII, and a scrambled version is available to serve as a negative control.[16]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with KN-93.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected results based on CaMKII inhibition. | Off-target effects of KN-93 on ion channels or other calmodulin-dependent proteins.[9] | 1. Use KN-92 Control: Run parallel experiments with KN-92 at the same concentration as KN-93.[1] 2. Dose-Response Curve: Determine the minimal effective concentration of KN-93 to reduce the likelihood of off-target effects.[4] 3. Alternative Inhibitors: Use a structurally unrelated CaMKII inhibitor like AIP or tat-CN21 to confirm that the observed effect is due to CaMKII inhibition.[10][16] |
| Changes in cellular electrophysiology observed with both KN-93 and KN-92. | Both compounds are known to directly inhibit certain ion channels, particularly L-type calcium channels.[4][10] | 1. Specific Ion Channel Blockers: Use specific blockers for the suspected off-target ion channels to see if they mimic the effect of KN-93 and KN-92.[11] 2. Electrophysiology: If possible, use patch-clamp techniques to directly measure the effects of KN-93 and KN-92 on the relevant ion channels in your system.[8] |
| Lower than expected fluorescence signal in an assay. | KN-93 has the potential to cause fluorescence quenching.[7] | 1. "Fluorophore + Compound" Control: Compare the fluorescence intensity of your probe with and without KN-93 to detect quenching.[7] 2. "Compound Only" Control: Measure the intrinsic fluorescence of KN-93 at your assay's wavelengths to check for autofluorescence.[7] |
| Difficulty interpreting cardiovascular-related results. | The dual effect of KN-93 on both CaMKII and various ion channels can lead to complex outcomes in cardiovascular models.[8] | 1. Dissect Ion Channel Contribution: Meticulously compare the effects of KN-93 with KN-92.[8] 2. Consider the Model: Be aware that in vivo and in vitro studies may yield different results due to systemic effects.[8] |
Data Presentation: Quantitative Comparison of CaMKII Inhibitors and Controls
The selection of an appropriate inhibitor and control is critical for distinguishing specific CaMKII inhibition from off-target phenomena. The following table summarizes the key characteristics of KN-93 and its potential controls.
| Compound | Primary Target | Mechanism of Action | On-Target Potency (IC50/Ki) | Key Off-Targets | Recommended Negative Control |
| KN-93 | CaMKII (via Calmodulin) | Competitively blocks calmodulin binding to CaMKII.[1][10][16] | Ki: 370 nM; IC50: 0.37 - 4 µM.[1][2][10][16][17] | L-type Ca2+ channels, Voltage-gated K+ channels.[4][11][16] | KN-92.[16] |
| KN-92 | Inactive Analog | Does not inhibit CaMKII.[10][16] | Not Applicable.[10][16] | L-type Ca2+ channels.[4][16] | Not Applicable |
| AIP | CaMKII | Substrate-competitive inhibitor.[16] | 40 nM.[16] | PKA, PKC, CaMKIV (IC50 > 10 µM).[16] | Scrambled Peptide (sequence not standardized).[16] |
| tat-CN21 | CaMKII | Binds to the catalytic domain of activated CaMKII.[16] | 77 nM.[16] | High selectivity for CaMKII.[16] | Scrambled tat-CN21.[16] |
Experimental Protocols
Rigorous experimental design is crucial when using any pharmacological inhibitor. Below are detailed protocols for key experiments to validate CaMKII inhibition and control for off-target effects.
In Vitro CaMKII Kinase Assay
This assay directly measures the enzymatic activity of CaMKII and is essential for confirming the inhibitory potential of your compounds.[16]
Materials:
-
Recombinant CaMKII enzyme
-
Kinase assay buffer
-
ATP (radiolabeled or with a fluorescent analog)
-
CaMKII substrate (e.g., Autocamtide-2)
-
KN-93, KN-92, AIP, tat-CN21, and scrambled tat-CN21
-
Phosphocellulose paper or other separation method
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, Ca2+/calmodulin, and the CaMKII substrate.[16]
-
Add the inhibitors (KN-93, AIP, tat-CN21) and controls (KN-92, scrambled tat-CN21, vehicle) at various concentrations.[16]
-
Pre-incubate the mixtures for 10-20 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP and recombinant CaMKII.[16]
-
Incubate for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding a stop solution.[14][16][18]
-
Wash the phosphocellulose paper to remove unincorporated ATP.[16][18]
-
Quantify the incorporated radioactivity or fluorescence.[14][16]
-
Compare the kinase activity in the presence of each compound to the vehicle control to determine IC50 values.[16]
Western Blot for CaMKII Autophosphorylation
This method assesses the autophosphorylation of CaMKII at Threonine 286, a hallmark of its activation, in a cellular context.[16]
Materials:
-
Cell line of interest
-
KN-93, KN-92, or other inhibitors
-
Cell lysis buffer
-
Primary antibody against phospho-CaMKII (Thr286)
-
Primary antibody against total CaMKII
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate and culture cells to the desired confluency.
-
Pre-treat cells with KN-93, KN-92, or vehicle for the desired time and concentration.[16]
-
Stimulate the cells to induce CaMKII activation.
-
Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer.[16]
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane and incubate with the primary antibody against phospho-CaMKII (Thr286).[16]
-
Wash and incubate with the HRP-conjugated secondary antibody.[16]
-
Detect the signal using a chemiluminescent substrate.[16]
-
Strip the membrane and re-probe with an antibody against total CaMKII for normalization.[16]
-
Quantify band intensities and calculate the ratio of phospho-CaMKII to total CaMKII.[16]
Calcium Imaging for Off-Target Effects on L-type Calcium Channels
This functional assay can determine if observed cellular effects are due to the unintended modulation of calcium influx.[16]
Materials:
-
Cells expressing L-type calcium channels
-
Calcium indicator dye (e.g., Fura-2 AM)
-
High potassium (K+) stimulation solution
-
KN-93, KN-92, and a known L-type calcium channel blocker (e.g., nifedipine)
-
Fluorescence microscope or plate reader
Procedure:
-
Load cells with a calcium indicator dye.
-
Measure baseline fluorescence.
-
Stimulate the cells with a high K+ solution to induce depolarization and open L-type calcium channels, and record the fluorescence response.
-
Wash and allow cells to recover.
-
Incubate the cells with KN-93, KN-92, or nifedipine at the desired concentration.[16]
-
Repeat the high K+ stimulation in the presence of the compound and record the fluorescence response.[16]
-
Compare the amplitude of the calcium influx before and after compound application to determine the extent of L-type calcium channel inhibition.[16]
Patch-Clamp Electrophysiology for Ion Channel Off-Target Effects
This protocol allows for the direct measurement of KN-93's effects on specific ion channels.[4][11]
Materials:
-
A stable cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with Kv1.5).[4]
-
Patch-clamp rig with an amplifier and data acquisition system.
-
External and internal recording solutions.
-
KN-93 and KN-92 stock solutions.
Procedure:
-
Establish a whole-cell patch-clamp configuration on a single cell.[11]
-
Apply a voltage protocol specific for the ion channel of interest to elicit and record baseline currents.[8][18]
-
Perfuse the recording chamber with the external solution containing KN-93 at the desired concentration.[4]
-
Allow several minutes for the drug effect to stabilize before recording the post-drug currents.[4]
-
Perform a washout by perfusing with the drug-free external solution to check for reversibility.[4]
-
Repeat the procedure with KN-92 to determine if the effect is CaMKII-independent.[4]
-
Calculate the percentage of current inhibition caused by each compound.[11]
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of KN-93.
Caption: Updated mechanism of KN-93 action on the CaMKII signaling pathway.
Caption: A logical workflow for validating a CaMKII-dependent effect.
Caption: Troubleshooting logic for interpreting unexpected KN-93 results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 18. benchchem.com [benchchem.com]
KN-92 as an inactive control for KN-93 experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of KN-93 as a CaM Kinase II (CaMKII) inhibitor and its inactive control, KN-92.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between KN-93 and KN-92?
KN-93 is a potent, cell-permeable inhibitor of CaMKII. It acts by binding to the calmodulin-binding site of the kinase, thereby preventing its activation. In contrast, KN-92 is a structurally similar analog of KN-93 that does not inhibit CaMKII activity. This makes KN-92 an ideal negative control for experiments involving KN-93, allowing researchers to distinguish between the effects caused by CaMKII inhibition and potential off-target effects of the compound.
Q2: Why is it essential to use KN-92 as a control in my experiments with KN-93?
Using KN-92 as a control is crucial for validating that the observed biological effects of KN-93 are specifically due to the inhibition of CaMKII. Any effects observed in the presence of KN-93 but not with KN-92 can be more confidently attributed to CaMKII inhibition. Conversely, if both KN-93 and KN-92 produce a similar effect, it suggests an off-target mechanism unrelated to CaMKII.
Q3: What are the known off-target effects of KN-93 and KN-92?
Both KN-93 and, to some extent, KN-92 have been reported to have off-target effects, particularly on various ion channels. These include effects on L-type Ca2+, Kv1.5, Kv4.3, and HERG K+ channels, as well as Na+ and K+ channels. These off-target effects are generally independent of CaMKII inhibition. Therefore, comparing the effects of KN-93 to those of KN-92 is critical to identify and control for these confounding variables.
Q4: What are the recommended working concentrations for KN-93 and KN-92?
The optimal concentration will vary depending on the cell type and experimental conditions. However, a common starting point for KN-93 is in the range of 5-10 µM. The concentration of KN-92 should be equivalent to that of KN-93 to ensure a valid comparison. It is always recommended to perform a dose-response curve to determine the most effective and specific concentration for your particular experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No effect observed with KN-93. | Insufficient Incubation Time: KN-93 requires time to penetrate the cell membrane and inhibit CaMKII. | Pre-incubate cells with KN-93 for at least 30-60 minutes before stimulation. |
| Compound Degradation: Improper storage may lead to loss of activity. | Store stock solutions at -20°C and minimize freeze-thaw cycles. | |
| Low Compound Concentration: The concentration used may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. | |
| Similar effects are observed with both KN-93 and KN-92. | Off-Target Effects: The observed effect is likely due to a mechanism independent of CaMKII inhibition. | This is a valid result, indicating that the pathway under investigation is not regulated by CaMKII in your system. Consider alternative inhibitors or genetic approaches (e.g., siRNA) to target CaMKII. |
| Compound Precipitation in Media. | Poor Solubility: KN-93 and KN-92 have limited solubility in aqueous solutions. | Prepare concentrated stock solutions in DMSO. When diluting into aqueous media, ensure vigorous mixing. Avoid using concentrations that exceed the solubility limit. |
| Inconsistent Results. | Variable Experimental Conditions: Minor variations in cell density, incubation time, or compound concentration can lead to variability. | Standardize all experimental parameters. Ensure consistent cell passage numbers and health. |
Data Presentation
Table 1: Comparative Properties of KN-93 and KN-92
| Property | KN-93 | KN-92 |
| Primary Target | CaMKII | Inactive |
| Mechanism of Action | Prevents calmodulin binding to CaMKII | Does not inhibit CaMKII |
| IC50 for CaMKII | ~370 nM | >10 µM |
| Recommended Working Concentration | 1-10 µM | 1-10 µM |
| Solvent | DMSO | DMSO |
Experimental Protocols
Protocol: Inhibition of CaMKII in Cultured Cells
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of KN-93 and KN-92 in DMSO.
-
Store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
-
Treatment:
-
On the day of the experiment, dilute the KN-93 and KN-92 stock solutions to the final desired concentration in pre-warmed cell culture media.
-
Include a vehicle control (DMSO) at the same final concentration as the KN-93 and KN-92 treated wells.
-
Remove the old media from the cells and replace it with the media containing the compounds or vehicle control.
-
Pre-incubate the cells with the compounds for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Stimulation and Analysis:
-
Following pre-incubation, add the stimulus of interest to the cells (e.g., a neurotransmitter or growth factor that activates CaMKII).
-
Incubate for the desired stimulation period.
-
After stimulation, proceed with the downstream analysis, such as Western blotting for phosphorylated CaMKII substrates, immunofluorescence, or electrophysiological recordings.
-
Visualizations
Caption: CaMKII signaling pathway and points of intervention by KN-93 and KN-92.
Caption: Experimental workflow for using KN-93 with KN-92 as a negative control.
Troubleshooting inconsistent results in ST93 genomic analysis.
Welcome to the technical support center for the ST93 Genomic Analysis System. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve consistent and reliable results in your genomic analyses.
Troubleshooting Guides
This section provides step-by-step solutions to common issues encountered during ST93 genomic analysis experiments.
Issue: High Variability in Read Counts Between Replicates
Question: My sequencing results show high variability in total read counts and gene expression levels between my biological replicates. What are the potential causes and how can I troubleshoot this?
Answer: High variability between replicates is a common issue that can obscure true biological differences. The underlying cause is often rooted in inconsistencies during the early stages of the experimental workflow. Follow these steps to diagnose the problem:
Step 1: Verify Initial Sample Quality and Quantity Inconsistent starting material is a primary source of variability.[1][2][3]
-
Nucleic Acid Integrity: Use a Bioanalyzer or similar capillary electrophoresis system to check the integrity of your DNA/RNA. For RNA, an RNA Integrity Number (RIN) of >7 is recommended.[1][2][3] For DNA, a DNA Integrity Number (DIN) >7 is ideal.[3]
-
Purity: Use a spectrophotometer (e.g., NanoDrop) to assess purity. A 260/280 ratio of ~1.8 for DNA and ~2.0 for RNA indicates a pure sample.[4] Low ratios may indicate protein contamination.[5] A 260/230 ratio between 2.0-2.2 is desirable to rule out salt or solvent contamination.[6]
-
Quantification: Use a fluorometric method (e.g., Qubit) for accurate quantification, as it is more specific for DNA or RNA than spectrophotometry.[7] Ensure that the input amount for each replicate is precisely the same.
Step 2: Evaluate Library Preparation Steps The multi-step process of library preparation can introduce significant variability.[8][9]
-
Fragmentation: Inconsistent fragmentation can lead to biases in library composition. Verify fragment size distribution for each replicate library using a Bioanalyzer.
-
Adapter Ligation & PCR Amplification: Inefficient or variable adapter ligation and PCR amplification can skew results.[6][8] Ensure all reagents are properly thawed and mixed, and that PCR cycle numbers are optimized to avoid over-amplification, which can introduce duplicates and bias.[6][8]
-
Cleanup Steps: Inconsistent bead-based cleanup steps can lead to variable retention of library fragments.[6] Ensure bead-to-sample ratios are precise and that ethanol washes are performed correctly.[6]
Step 3: Assess Sequencing Data Quality Poor quality sequencing data can also contribute to variability.
-
Review Quality Scores: Use tools like FastQC to examine the Phred quality scores (Q-scores) for each replicate.[1][10] A Q-score above 30 is generally considered good.[2]
-
Check for Adapter Contamination: Trim adapter sequences from reads before alignment.[10]
-
Analyze Duplication Rates: High duplication rates can be a sign of PCR over-amplification or low-quality starting material.[11]
Below is a troubleshooting workflow to diagnose the source of high replicate variability.
Issue: Unexpected Off-Target Effects in ST93 CRISPR Screens
Question: My ST93-based CRISPR screen is showing a high number of off-target effects, complicating the interpretation of my results. How can I minimize and validate these effects?
Answer: Off-target effects are a known challenge in CRISPR-based functional genomics.[12] Minimizing them starts with careful experimental design and requires rigorous downstream validation.
Step 1: Optimize sgRNA Design The design of your single-guide RNAs (sgRNAs) is critical.[13]
-
Use Updated Algorithms: Employ the latest sgRNA design tools that are optimized to predict and minimize off-target activity.
-
Target Specific Regions: Design sgRNAs that target exons common to all relevant transcript isoforms of your gene of interest.[12]
-
Redundancy: Use multiple sgRNAs (at least 3-4) per gene to ensure that the observed phenotype is not the result of an off-target effect from a single sgRNA.[14]
Step 2: Control Cas9 Expression and Delivery The amount and duration of Cas9 nuclease activity can influence off-target effects.
-
Use Purified Cas9: Delivering Cas9 as a purified ribonucleoprotein (RNP) complex with the sgRNA can limit the time the nuclease is active in the cell, reducing off-target cleavage.
-
Optimize Delivery: Titrate the amount of Cas9 and sgRNA delivered to find the lowest concentration that still yields high on-target editing efficiency.[12]
Step 3: Validate Hits Rigorously Confirmation of hits from the primary screen is essential.
-
Secondary Screening: Validate primary hits using a different set of sgRNAs targeting the same genes.
-
Rescue Experiments: Perform rescue experiments by re-introducing a wild-type version of the hit gene to see if it reverses the phenotype.
-
Orthogonal Approaches: Use non-CRISPR methods, such as RNAi, to confirm that perturbation of the gene of interest produces the same phenotype.
Frequently Asked Questions (FAQs)
Q1: What are the key quality control (QC) metrics I should check for my ST93 sequencing data?
A1: There are three main stages for QC checks: the initial sample, the prepared library, and the final sequencing data.[2] Key metrics at each stage are summarized below.
| QC Stage | Metric | Recommended Value/Tool | Purpose |
| Sample QC | RNA/DNA Integrity (RIN/DIN) | > 7 | Ensures starting material is not degraded.[2][3] |
| Purity (A260/280) | DNA: ~1.8, RNA: ~2.0 | Checks for protein contamination.[4] | |
| Purity (A260/230) | 2.0 - 2.2 | Checks for salt/reagent contamination.[6] | |
| Quantity | Varies by protocol | Use fluorometric methods (e.g., Qubit) for accuracy.[7] | |
| Library QC | Fragment Size Distribution | Check with Bioanalyzer/TapeStation | Confirms successful fragmentation and adapter ligation.[2][3] |
| Library Concentration | Varies by sequencing platform | Ensures optimal cluster density on the flow cell.[15] | |
| Sequencing QC | Per Base Quality Score (Phred) | > Q30 | Indicates high base-calling accuracy.[2] |
| Percent Reads Passing Filter (%PF) | > 80% (platform dependent) | Measures the percentage of clusters that passed the chastity filter.[2] | |
| Adapter Content | Should be minimal post-trimming | Identifies and allows for removal of adapter sequences.[10] | |
| Duplication Rate | Varies; high rates can indicate bias | Checks for over-amplification during PCR.[11] |
Q2: How can I create a standardized experimental protocol for ST93 analysis to ensure consistency across my team?
A2: A detailed and standardized protocol is crucial for reproducibility. Here is a high-level overview of the key steps in a typical ST93 workflow. Each step should be expanded into a detailed standard operating procedure (SOP) in your lab.
Key sections to detail in your SOP include:
-
Reagent Preparation: Specify catalog numbers, lot numbers, and preparation/storage conditions.[16]
-
Sample Handling: Document precise pipetting techniques and volumes.[16][17]
-
Instrumentation: Record specific instrument settings and calibration schedules.[16]
-
QC Checkpoints: Define mandatory QC checkpoints with clear pass/fail criteria at each stage (e.g., after nucleic acid extraction, after library preparation).[7]
-
Data Management: Outline a clear bioinformatics pipeline with specified software versions and parameters to ensure analytical consistency.[18]
References
- 1. Our Top 5 Quality Control (QC) Metrics Every NGS User Should Know [horizondiscovery.com]
- 2. biotech.ufl.edu [biotech.ufl.edu]
- 3. signiosbio.com [signiosbio.com]
- 4. frontlinegenomics.com [frontlinegenomics.com]
- 5. Troubleshooting your sequencing results - The University of Nottingham [nottingham.ac.uk]
- 6. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 7. goldbio.com [goldbio.com]
- 8. NGS Library Preparation: Proven Ways to Optimize Sequencing Workflow - CD Genomics [cd-genomics.com]
- 9. Library construction for next-generation sequencing: Overviews and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dromicsedu.com [dromicsedu.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 13. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 14. Struggling with CRISPR Screening Data? Ubigene Has the Answers: A Comprehensive Q&A for Data Analysis. | Ubigene [ubigene.us]
- 15. NGS Library Preparation - 3 Key Technologies | Illumina [illumina.com]
- 16. siriusgenomics.com [siriusgenomics.com]
- 17. Ten tips for hassle-free NGS library preparation [lubio.ch]
- 18. dromicslabs.com [dromicslabs.com]
Technical Support Center: Optimizing KN-93 Concentration for Experimental Success
Welcome to the technical support center for KN-93, a widely used inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining the optimal concentration of KN-93 for your experiments, along with troubleshooting advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is KN-93 and its primary mechanism of action?
KN-93 is a cell-permeable, reversible, and competitive inhibitor of CaMKII.[1] It is crucial to note that recent studies suggest KN-93 may not bind directly to CaMKII. Instead, it is believed to bind to the Ca2+/calmodulin (CaM) complex, preventing the activation of CaMKII.[2][3] This indirect inhibition mechanism is a key consideration when interpreting experimental results. Its inactive analog, KN-92, which does not inhibit CaMKII, is an essential negative control to differentiate CaMKII-specific effects from off-target activities.[4][5]
Q2: What is the recommended concentration range for using KN-93?
The optimal concentration of KN-93 is highly dependent on the specific cell type, experimental conditions, and the biological question being addressed. A dose-response curve is strongly recommended to determine the most effective concentration for your system while minimizing off-target effects.[4] However, a general starting range for in vitro experiments is typically between 1-10 µM.[6]
Q3: What are the known off-target effects of KN-93?
KN-93 is known to have significant off-target effects, primarily on various ion channels. These effects are independent of CaMKII inhibition.[4] Notably, KN-93 can block L-type calcium channels and several types of voltage-gated potassium (Kv) channels.[7][8] It is critical to use the inactive analog KN-92 as a negative control, as it shares some of these off-target effects, helping to isolate the effects specifically due to CaMKII inhibition.[9]
Q4: How should I prepare and store KN-93?
KN-93 hydrochloride is sparingly soluble in water but readily soluble in dimethyl sulfoxide (DMSO).[10] For in vivo applications, a water-soluble phosphate salt version of KN-93 is also available.
-
Stock Solutions: Prepare a stock solution in fresh, anhydrous DMSO (e.g., 10-50 mM).[1][10] DMSO is hygroscopic, and the presence of water can reduce solubility.[10]
-
Storage: Store the powder at -20°C for up to 3 years.[10] Aliquot DMSO stock solutions to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[10] Protect all solutions from light.[10]
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results with KN-93.
-
Potential Cause 1: Off-Target Effects. Your results may be influenced by KN-93's known off-target effects on ion channels.[6][7]
-
Solution: Always include the inactive analog, KN-92, as a negative control. If you observe the same effect with both KN-93 and KN-92, it is likely an off-target effect.[6]
-
-
Potential Cause 2: Suboptimal Concentration. The concentration of KN-93 may be too high, leading to off-target effects, or too low to effectively inhibit CaMKII.
-
Solution: Perform a dose-response experiment to identify the minimal effective concentration for your specific cell type and assay.[4]
-
-
Potential Cause 3: Solubility Issues. KN-93 may precipitate out of the solution when diluted into aqueous media.[10]
-
Solution: When diluting the DMSO stock solution into your experimental buffer, vortex vigorously to ensure it remains in solution.[10] For aqueous-based experiments, consider using the water-soluble phosphate salt of KN-93.
-
Issue: Difficulty dissolving KN-93 hydrochloride.
-
Potential Cause: The DMSO used may have absorbed moisture, or the concentration may be too high.[10]
Data Presentation: Effective Concentrations of KN-93
The following tables summarize effective concentrations of KN-93 from various studies.
Table 1: In Vitro Inhibition and Effective Concentrations of KN-93
| Parameter | Value | Cell Type/System | Reference |
| Ki for CaMKII | 370 nM | N/A | [1] |
| IC50 for CaMKII | 0.37 - 4 µM | N/A | [4] |
| Cell Proliferation Inhibition | 5-50 µM | LX-2 human hepatic stellate cells | [5] |
| Enhanced Chondrogenesis | 2.0 µM | Human bone marrow-derived mesenchymal stem cells | [11] |
| Neuroprotection | 0.25 - 1.0 µM | Rat cerebral cortical neurons | [12] |
| B-cell Differentiation Inhibition | 1-5 µM | Human B cells | [13] |
Table 2: In Vivo Dosage and Administration of KN-93
| Animal Model | Disease/Condition | Dosage | Administration Route | Reference |
| Rat | Myocardial Ischemia | 5 mg/kg | Intraperitoneal (i.p.) | [2] |
| Rat | Diabetes | 1 mg/kg/day | Intraperitoneal (i.p.) | [2] |
| Mouse (MRL/lpr) | Lupus | 0.24 mg/mouse/week | Intraperitoneal (i.p.) | [2] |
| Mouse | Acute Pancreatitis | 5, 10, 20 mg/kg | Intraperitoneal (i.p.) | [13] |
Signaling Pathways and Workflows
CaMKII Signaling Pathway Inhibition by KN-93
Caption: Proposed mechanism of KN-93 action on the CaMKII signaling pathway.
General Experimental Workflow for a Cell-Based Assay with KN-93
Caption: A generalized workflow for in vitro experiments using KN-93.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8/WST-8)
This protocol assesses the effect of KN-93 on cell proliferation.[4][5]
-
Materials:
-
Cells of interest (e.g., LX-2 human hepatic stellate cells)[5]
-
Complete cell culture medium
-
96-well cell culture plates
-
KN-93 and KN-92 (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of KN-93 and KN-92 in culture medium. Include a vehicle-only control (DMSO).
-
Treat the cells with the various concentrations for the desired time period (e.g., 24 or 48 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Western Blot Analysis for CaMKII Inhibition
This protocol determines the effect of KN-93 on the phosphorylation of CaMKII or its downstream targets.[14][15]
-
Materials:
-
Cells of interest
-
6-well plates
-
KN-93, KN-92, and vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CaMKII (Thr286), anti-total-CaMKII)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Plate cells in 6-well dishes and grow to desired confluency.
-
Treat cells with KN-93, KN-92, or vehicle for the determined time.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration of the lysates.
-
Denature an equal amount of protein from each sample in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ca2+/Calmodulin-dependent Protein Kinase II Inhibitor KN-93 Enhances Chondrogenesis of Bone Marrow Mesenchymal Stem Cells and Delays Chondrogenic Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The calmodulin-dependent protein kinase II inhibitor KN-93 protects rat cerebral cortical neurons from N-methyl-D-aspartic acid-induced injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Staphylococcus aureus ST93 Culture Contamination Prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent, identify, and manage contamination in Staphylococcus aureus ST93 cultures.
Troubleshooting Guide: Contaminated S. aureus ST93 Cultures
This guide addresses specific issues you may encounter during your experiments. Follow these step-by-step instructions to identify and resolve contamination problems.
Issue 1: Visible Contamination in Liquid Culture (Turbidity, Clumps, Film)
Question: My S. aureus ST93 liquid culture appears cloudy, has unusual clumps, or a film on the surface. What should I do?
Answer:
-
Isolate the Problem: Immediately quarantine the suspected culture to prevent cross-contamination.[1]
-
Microscopic Examination:
-
Perform a Gram stain on a sample from the contaminated culture. S. aureus should appear as Gram-positive cocci in clusters.[2] Note the morphology of any other observed microorganisms.
-
Use phase-contrast microscopy to look for motile bacteria or fungal hyphae.
-
-
Streak for Isolation: Streak a loopful of the contaminated culture onto a non-selective agar plate (e.g., Tryptic Soy Agar) and a selective medium for S. aureus (e.g., Mannitol Salt Agar).[2] This will help to separate S. aureus from contaminants.
-
Identify the Contaminant: Based on colony morphology and Gram stain results, you can make a preliminary identification of the contaminant (e.g., rod-shaped bacteria, yeast, mold).
-
Discard Contaminated Materials: Autoclave and discard all contaminated cultures, media, and disposable labware.
-
Review Aseptic Technique: Carefully review your laboratory's standard operating procedures for aseptic technique with all personnel involved.[3][4]
Issue 2: Unexpected Colony Morphologies on Agar Plates
Question: I'm seeing colonies on my agar plates that don't look like S. aureus ST93. How can I confirm and address this?
Answer:
-
Verify S. aureus Colonies: S. aureus typically forms circular, convex, golden-yellow colonies on rich media. On Mannitol Salt Agar, it should produce yellow colonies with a yellow halo due to mannitol fermentation.[2]
-
Characterize Unknown Colonies:
-
Note the morphology (size, shape, color, texture) of the unexpected colonies.
-
Perform a Gram stain and catalase test on the unknown colonies. S. aureus is Gram-positive and catalase-positive.
-
-
Trace the Source of Contamination:
-
Media: Incubate an uninoculated plate from the same batch of media to check for sterility.[5]
-
Spreader/Loops: Ensure proper sterilization of reusable tools.[6]
-
Airborne Contamination: Leave a "settle plate" (an open agar plate) in your workspace for a set period to assess airborne contaminants.[5]
-
Stock Culture: Re-streak your original S. aureus ST93 stock to ensure its purity.[5]
-
-
Implement Corrective Actions: Based on the likely source, reinforce aseptic techniques, re-sterilize equipment, or prepare fresh, sterile media.
Frequently Asked Questions (FAQs)
General Aseptic Technique
Q1: What are the fundamental principles of aseptic technique to prevent contamination?
A1: Good aseptic technique creates a barrier between microorganisms in the environment and your sterile culture.[3] Key principles include:
-
Sterile Work Area: Work in a certified biological safety cabinet (BSC) with proper airflow.[4] Disinfect the work surface with 70% ethanol before and after use.[3]
-
Personal Hygiene: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.[3][4] Wash hands thoroughly before starting work.[3]
-
Sterile Reagents and Media: Use pre-sterilized, certified reagents and media whenever possible. If preparing your own, ensure they are properly autoclaved and quality controlled.[3]
-
Sterile Handling: Minimize the time that sterile containers are open. Flame the mouths of tubes and bottles before and after use.[6] Use sterile pipettes and loops for all transfers.[2][6]
Sources and Types of Contamination
Q2: What are the most common sources of contamination in bacterial cultures?
A2: Contamination can originate from several sources:
-
Personnel: The most common source. Skin flora, such as Staphylococcus species, can be introduced through improper technique.[7][8]
-
Environment: Airborne bacteria, fungi, and yeast can settle into cultures.[9]
-
Equipment: Improperly sterilized incubators, centrifuges, or pipettes can harbor contaminants.[1]
-
Reagents: Contaminated media, sera, or other solutions can introduce microorganisms.[1]
Q3: Besides other bacteria, what other types of contaminants should I be aware of?
A3: Be vigilant for:
-
Fungi (Yeast and Mold): Yeast appears as small, budding cells, while mold forms filamentous hyphae. Fungal contamination often leads to a fuzzy appearance in liquid cultures or on plates.[10]
-
Mycoplasma: These are very small bacteria lacking a cell wall and are not visible by standard microscopy. They can alter cell behavior and metabolism. Detection requires specific methods like PCR or fluorescence staining.[3][10]
-
Cross-Contamination: The unintended mixing of different bacterial strains or cell lines.[1]
Decontamination and Sterilization
Q4: My workspace may be contaminated. What decontamination methods are effective against S. aureus?
A4: Several methods are effective for decontaminating surfaces and equipment. The choice depends on the material and level of contamination.
| Decontamination Method | Efficacy Against S. aureus | Application |
| 70% Ethanol | Effective for surface disinfection. A 30-second exposure can significantly reduce S. aureus counts.[11] | Work surfaces, equipment, gloved hands.[4] |
| Vaporized Hydrogen Peroxide (VHP) | High efficacy, achieving significant log reductions.[11] | Enclosed areas like biological safety cabinets and incubators. |
| Dry Heat | Effective at reducing initial contamination.[11] | Glassware and heat-stable equipment. |
| UV-C Irradiation | Can reduce S. aureus by several orders of magnitude with sufficient exposure time.[11] | Surfaces in biological safety cabinets (use with caution and when personnel are not present).[3] |
Experimental Protocols
Protocol 1: Sterility Testing of Culture Media
Objective: To confirm that prepared liquid and solid culture media are free from microbial contamination before use.
Methodology:
-
Sampling: From each batch of prepared media, randomly select a representative sample (e.g., 3-5 plates or tubes).
-
Incubation:
-
Observation:
-
Interpretation:
Protocol 2: Verifying a Pure S. aureus ST93 Stock Culture
Objective: To ensure the purity of a working or master stock of S. aureus ST93.
Methodology:
-
Aseptic Retrieval: Using a sterile inoculating loop or needle, aseptically retrieve a small amount of the stock culture.
-
Streak Plate Method: Streak the sample onto a non-selective agar plate (e.g., Tryptic Soy Agar) to obtain well-isolated colonies.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Colony Examination: After incubation, carefully examine the plate for uniform colony morphology consistent with S. aureus. Look for any colonies that differ in size, shape, color, or texture.
-
Microscopic Confirmation:
-
Select a single, well-isolated colony representative of the expected morphology.
-
Perform a Gram stain. Confirm the presence of Gram-positive cocci arranged in clusters.
-
-
Biochemical Confirmation (Optional but Recommended):
-
Perform a catalase test (should be positive).
-
Perform a coagulase test (should be positive).
-
-
Interpretation: If all colonies are morphologically consistent and confirmatory tests are as expected, the stock is likely pure. If mixed morphologies are observed, the stock is contaminated and a new, pure culture should be established from an isolated colony and re-verified.
Visual Guides
Caption: Workflow for identifying and resolving culture contamination.
Caption: Key components of the aseptic barrier preventing contamination.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. Growth and Laboratory Maintenance of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. coconote.app [coconote.app]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. A guide to common sterile processing contaminants [cleanroomtechnology.com]
- 8. Biggest sources of cleanroom contamination: Personnel [rssl.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 11. Effect of five decontamination methods on face masks and filtering facepiece respirators contaminated with Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rapidmicrobiology.com [rapidmicrobiology.com]
- 13. rocker.com.tw [rocker.com.tw]
- 14. Regulatory Standards for Sterility Testing [sartorius.com]
- 15. certified-laboratories.com [certified-laboratories.com]
Technical Support Center: KN-93 Treatment and Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability following treatment with KN-93, a commonly used inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).
Troubleshooting Guide: Addressing Poor Cell Viability
Poor cell viability is a significant concern in experiments involving kinase inhibitors. This guide provides a systematic approach to troubleshooting unexpected cytotoxicity with KN-93.
Issue: Significant decrease in cell viability after KN-93 treatment.
| Possible Cause | Recommendation |
| High Concentration of KN-93 | KN-93 can induce cytotoxicity in a dose-dependent manner.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration that inhibits CaMKII without causing excessive cell death in your specific cell line.[2] |
| Prolonged Incubation Time | The cytotoxic effects of KN-93 are also time-dependent.[3] Consider reducing the incubation period to the minimum time required to observe the desired inhibitory effect. |
| Off-Target Effects | KN-93 is known to have off-target effects, notably the inhibition of L-type calcium channels and various voltage-gated potassium channels.[4][5] These effects can disrupt cellular homeostasis and lead to cell death, independent of CaMKII inhibition.[2][6] |
| Solvent (DMSO) Toxicity | If using a DMSO stock solution, ensure the final concentration in your culture medium is non-toxic to your cells (typically ≤ 0.1%).[7] Always include a vehicle-only control in your experiments.[8] |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to KN-93.[1][9] What is well-tolerated by one cell line may be toxic to another. |
| Improper Handling and Storage | Ensure KN-93 stock solutions are prepared and stored correctly to prevent degradation.[7] It is recommended to prepare fresh dilutions from a stock solution for each experiment.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of KN-93?
A1: KN-93 is a cell-permeable compound that inhibits Ca2+/calmodulin-dependent protein kinase II (CaMKII).[5] Recent studies suggest that KN-93 does not bind directly to CaMKII but instead binds to the Ca2+/Calmodulin (CaM) complex, preventing the activation of CaMKII.[4][10] This indirect inhibition mechanism is a critical consideration when interpreting experimental results.[4]
Q2: Why is it crucial to use the inactive analog, KN-92, as a negative control?
A2: KN-92 is a structural analog of KN-93 that does not inhibit CaMKII and is used to differentiate between CaMKII-specific effects and off-target effects.[11][12] However, it is important to note that KN-92 can also exhibit off-target effects, such as the inhibition of L-type calcium channels, similar to KN-93.[11][13] An effect observed with KN-93 but not with an equivalent concentration of KN-92 is more likely attributable to CaMKII inhibition.[5]
Q3: At what concentrations does KN-93 typically become cytotoxic?
A3: The cytotoxic concentration of KN-93 varies depending on the cell type and exposure duration.[1] For example, in human hepatic stellate (LX-2) cells, a significant reduction in cell proliferation was observed at concentrations from 5 to 50 µM after 24 hours.[1][3] In human bone marrow-derived mesenchymal stem cells (BM-MSCs), viability remained above 90% at concentrations up to 2.0 µM, but dropped to approximately 53% at 5.0 µM.[9]
Q4: What are the known off-target effects of KN-93?
A4: KN-93 has several documented off-target effects, primarily the inhibition of various ion channels.[6] These include L-type calcium channels and several subfamilies of voltage-gated potassium (Kv) channels.[4][5] These off-target activities can confound experimental results, especially in electrophysiologically active cells.[4]
Q5: Are there alternatives to KN-93 for inhibiting CaMKII?
A5: Yes, several alternative CaMKII inhibitors with improved specificity and different mechanisms of action are available. These include AS105, an ATP-competitive inhibitor, and Autocamtide-2-related inhibitory peptide (AIP), a highly specific peptide inhibitor.[14] Using a structurally unrelated inhibitor can help validate that the observed effects are due to CaMKII inhibition.[11]
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of KN-93 on cell viability in different cell lines.
Table 1: Dose-Dependent Effect of KN-93 on LX-2 Cell Proliferation after 24 hours
| KN-93 Concentration (µmol/L) | Cell Proliferation (%) |
| 5 | 81.76 |
| 10 | Not specified, but significant inhibition |
| 25 | Not specified, but significant inhibition |
| 50 | 27.15 |
| Data from a study on human hepatic stellate cells (LX-2).[3] |
Table 2: Time-Dependent Effect of 10 µmol/L KN-93 on LX-2 Cell Proliferation
| Incubation Time (hours) | Cell Proliferation (%) |
| 8 | 78.27 |
| 24 | Not specified, but significant inhibition |
| 48 | 11.48 |
| Data from a study on human hepatic stellate cells (LX-2).[3] |
Table 3: Effect of KN-93 on Human BM-MSC Viability
| KN-93 Concentration (µM) | Cell Viability (%) |
| Up to 2.0 | > 90 |
| 5.0 | 52.9 ± 1.9 |
| Data from a study on human bone marrow-derived mesenchymal stem cells.[9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-8/CCK-8)
This protocol outlines the steps to assess the effect of KN-93 on cell proliferation.[1][3]
-
Cell Seeding: Seed cells (e.g., 2 x 10³ cells/well) in a 96-well plate and incubate under standard conditions to allow for attachment.[1]
-
Compound Preparation: Prepare a stock solution of KN-93 (e.g., 10 mM in DMSO).[8] From this, prepare serial dilutions in culture medium to achieve the desired final concentrations.[1] Prepare a vehicle control (DMSO) and a negative control using the inactive analog KN-92 at the same concentrations.[8]
-
Cell Treatment: Remove the old medium and add the medium containing the various concentrations of KN-93, KN-92, or vehicle control.[1]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48 hours).[1]
-
Reagent Addition: After incubation, add 10 µL of WST-8 or CCK-8 reagent to each well.[1]
-
Final Incubation: Incubate for an additional 1-4 hours at 37°C.[1]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.[1]
Protocol 2: Western Blot Analysis for Downstream Targets
This protocol is for analyzing changes in protein expression or phosphorylation following KN-93 treatment.[3][8]
-
Cell Seeding and Treatment: Plate cells (e.g., 5 x 10⁵ cells in a 6-well dish) and allow them to attach.[3] Treat the cells with the desired concentrations of KN-93, KN-92, or vehicle control for the specified time.[3]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Centrifuge the lysates to remove cell debris and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).[8]
-
Sample Preparation: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.[8]
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-2 hours.[3][8]
-
Incubate the membrane with the primary antibody specific for the target protein overnight at 4°C.[3][8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[8]
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[8]
Visualizations
Caption: Updated mechanism of action for KN-93.[4]
Caption: General workflow for a cell viability assay.[12]
Caption: Troubleshooting logic for KN-93 cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ca2+/Calmodulin-dependent Protein Kinase II Inhibitor KN-93 Enhances Chondrogenesis of Bone Marrow Mesenchymal Stem Cells and Delays Chondrogenic Hypertrophy | In Vivo [iv.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Long-term stability of KN-93 in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of KN-93, a widely used inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII) signaling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for KN-93?
A1: Recent studies have revealed that KN-93 does not directly bind to CaMKII. Instead, its primary mechanism of action is binding to calcium-bound Calmodulin (Ca²⁺/CaM).[1] This binding prevents Ca²⁺/CaM from interacting with and activating CaMKII, thereby inhibiting its downstream signaling pathways. This is a critical consideration when interpreting experimental results, as other Ca²⁺/CaM-dependent proteins may also be affected.
Q2: I'm having trouble dissolving KN-93. What is the recommended solvent?
A2: The solubility of KN-93 depends on the salt form you are using.
-
KN-93 Hydrochloride: This form is sparingly soluble in water but is readily soluble in dimethyl sulfoxide (DMSO).[2] It is crucial to use anhydrous, high-purity DMSO, as moisture can significantly reduce the solubility of the compound.
-
KN-93 Phosphate: This salt form is water-soluble and should be used for applications requiring aqueous buffers without the use of DMSO.[2][3]
Always ensure you are not exceeding the solubility limits for each solvent. Gentle warming (to 37°C) and sonication can aid in the dissolution of both forms in their respective recommended solvents.[3][4]
Q3: My KN-93 solution precipitated after I diluted my DMSO stock into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue when working with the hydrochloride salt of KN-93 due to its low aqueous solubility.[2] Here are some tips to prevent precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always check the tolerance of your specific cell line to DMSO.
-
Vigorous Mixing: When diluting, add the DMSO stock solution to your aqueous buffer or medium while vortexing or stirring vigorously to promote rapid dispersion.
-
Use the Phosphate Salt: For purely aqueous systems, the most reliable solution is to use the water-soluble KN-93 phosphate salt.[2]
Q4: How should I store KN-93 powder and prepared stock solutions for long-term stability?
A4: Proper storage is critical to maintain the integrity of KN-93.
-
Powder: The solid form of KN-93 (both hydrochloride and phosphate salts) should be stored at -20°C, protected from light, and kept under desiccating conditions as it can be hygroscopic.
-
DMSO Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2] Always protect stock solutions from light.
-
Aqueous Stock Solutions (Phosphate Salt): Following reconstitution in water, it is recommended to prepare single-use aliquots and store them frozen at -20°C. Stock solutions are reported to be stable for up to 3 months under these conditions.[5]
Q5: Is KN-93 stable in aqueous solutions or cell culture media during my experiment?
A5: The stability of KN-93 in aqueous solutions and cell culture media at physiological temperatures (e.g., 37°C) is not well-documented in publicly available literature.[2] Stability can be influenced by several factors:
-
pH: The sulfonamide group in KN-93 suggests that its stability is likely pH-dependent. Studies on similar compounds indicate greater stability at neutral to alkaline pH and increased hydrolysis under acidic conditions.[6][7]
-
Light: KN-93 is light-sensitive.[2] Its cinnamyl group is susceptible to photodegradation.[8][9] Therefore, experiments should be protected from light as much as possible.
-
Temperature: As with most chemical compounds, degradation rates are expected to increase with temperature.
For long-term experiments (e.g., >24 hours), it is advisable to replenish the medium with freshly prepared KN-93 to ensure a consistent effective concentration. It is highly recommended to empirically determine the stability of KN-93 under your specific experimental conditions using a method like HPLC (see Experimental Protocols section).[2]
Data Presentation
Table 1: Solubility and Storage Recommendations for KN-93
| Form | Solvent | Max Solubility | Powder Storage | Stock Solution Storage |
| KN-93 Hydrochloride | Anhydrous DMSO | ~100 mg/mL | -20°C, desiccated, dark | Aliquots at -80°C (1 year) or -20°C (1 month), dark[2] |
| Water | Sparingly Soluble | -20°C, desiccated, dark | Not Recommended | |
| KN-93 Phosphate | Water | ~100 mg/mL[3] | -20°C, desiccated, dark | Aliquots at -20°C (up to 3 months), dark[5] |
| DMSO | ~93 mg/mL[3] | -20°C, desiccated, dark | Aliquots at -80°C (1 year) or -20°C (1 month), dark |
Table 2: Template for Experimental Stability Data of KN-93 in Aqueous Solution (Users should populate this table with their own experimental data)
| Time Point (hours) | Temperature (°C) | pH | % KN-93 Remaining (HPLC Peak Area) | Observations |
| 0 | 37 | 7.4 | 100% | Clear Solution |
| 2 | 37 | 7.4 | ||
| 4 | 37 | 7.4 | ||
| 8 | 37 | 7.4 | ||
| 12 | 37 | 7.4 | ||
| 24 | 37 | 7.4 | ||
| 48 | 37 | 7.4 |
Experimental Protocols
Protocol: Determining the Stability of KN-93 in Cell Culture Medium using HPLC
This protocol provides a framework for empirically testing the stability of KN-93 in a specific aqueous medium. A stability-indicating HPLC method should be able to separate the intact KN-93 from any potential degradation products.[10]
1. Materials:
-
KN-93 (hydrochloride or phosphate salt)
-
Anhydrous DMSO (if using hydrochloride salt)
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of KN-93 (e.g., 10 mM) in the appropriate solvent (DMSO or water).
-
Spike Culture Medium: Dilute the stock solution into your pre-warmed cell culture medium to the final working concentration used in your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the KN-93-spiked medium. Centrifuge to pellet any proteins (if serum is present). Transfer the supernatant to an HPLC vial. This is your 100% reference sample.
-
Incubation: Place the remaining spiked medium in a 37°C incubator.
-
Collect Time Points: At designated time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect additional aliquots, process them as in step 3, and transfer to HPLC vials.
-
Store Samples: Store all HPLC samples at -20°C until you are ready for analysis to prevent further degradation.
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase gradient of water and acetonitrile, both containing 0.1% TFA. An example gradient could be starting at 95:5 water:acetonitrile and ramping to 5:95 over 20-30 minutes. This must be optimized to achieve good separation.
-
Set the UV detector to the λmax of KN-93 (approximately 251 nm).[2]
-
Inject equal volumes of each time point sample.
-
-
Data Analysis:
-
Identify the peak corresponding to intact KN-93 based on the retention time from the T=0 sample.
-
Integrate the peak area for KN-93 at each time point.
-
Calculate the percentage of KN-93 remaining at each time point relative to the T=0 sample: % Remaining = (Area at T=x / Area at T=0) * 100.
-
Observe the chromatogram for the appearance of new peaks, which would indicate degradation products.
-
Mandatory Visualizations
Caption: Mechanism of KN-93 inhibiting CaMKII activation by binding to Calmodulin.
Caption: Troubleshooting workflow for common issues encountered with KN-93.
Caption: Experimental workflow for determining KN-93 stability via HPLC.
References
- 1. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. KN-93 | Phosphate | CaMKII Inhibitor | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. KN-93, Water-Soluble This KN-93 is a water-soluble version of KN-93 that acts as a reversible and competitive inhibitor of CaM kinase II (Ki = 370 nM for rat brain). | Sigma-Aldrich [sigmaaldrich.com]
- 6. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the Photodegradation of the Contact Allergen Fragrance Cinnamyl Alcohol: Kinetics, Mechanism, and Toxicity | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. ijtsrd.com [ijtsrd.com]
Validation & Comparative
ST93 MRSA: A Comparative Analysis of a Hypervirulent Clone
AUSTIN, Australia - The emergence and spread of community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) clones pose a significant global health threat. Among these, the Australian ST93 clone, also known as the "Queensland clone," has garnered considerable attention from the scientific community due to its pronounced virulence.[1][2][3] This guide provides a comparative overview of the virulence of ST93 MRSA relative to other prominent MRSA clones, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in understanding the unique pathogenic characteristics of this lineage.
Comparative Virulence in Preclinical Models
Experimental studies, primarily utilizing murine models of infection, have consistently demonstrated the superior virulence of the ST93 clone compared to other well-characterized CA-MRSA lineages, including the widespread and highly successful USA300 clone.[1][3][4] The ST93 strain JKD6159, in particular, has been shown to be significantly more virulent in a mouse skin infection model.[1] This heightened virulence is not attributed to differences in growth kinetics, as all tested S. aureus strains exhibited similar growth curves.[1]
Table 1: Comparative Virulence of ST93 MRSA and Other S. aureus Clones in a Murine Skin Infection Model
| Strain | Clone Type | Abscess Area (mm²) at 72h (Mean ± SEM) | Mouse Weight Loss (%) at 72h (Mean ± SEM) | Reference |
| JKD6159 | ST93 | 35.4 ± 3.5 | 15.2 ± 1.8 | [1][3] |
| FPR3757 | USA300 | 18.2 ± 2.1 | 8.5 ± 1.2 | [1] |
| JKD6177 | ST239 (HA-MRSA) | 10.5 ± 1.5 | 5.1 ± 0.9 | [1] |
| EMRSA-15 | ST22 (HA-MRSA) | 9.8 ± 1.3 | 4.8 ± 0.8 | [1] |
| MW2 | USA400 | 15.5 ± 1.9 | 7.9 ± 1.1 | [1] |
Note: Data is compiled and synthesized from the referenced studies for comparative purposes. Exact values may vary between experiments.
The Molecular Basis of ST93 Hypervirulence: The Role of α-Hemolysin
The marked virulence of ST93 is predominantly attributed to the hyperexpression of α-hemolysin (Hla), a potent pore-forming toxin.[3][5] Studies have shown that ST93 strains, on average, produce significantly higher levels of Hla compared to other clones, including USA300.[3] The critical role of Hla in ST93 pathogenesis was unequivocally demonstrated through gene deletion and complementation experiments. Deletion of the hla gene in an ST93 background resulted in a significant attenuation of virulence in a murine skin infection model, a phenotype that was restored upon complementation.[5]
While other virulence factors such as Panton-Valentine leukocidin (PVL) and α-type phenol-soluble modulins (PSMs) are present in the ST93 genome, their contribution to the clone's enhanced virulence appears to be less significant than that of Hla.[1][3]
Regulatory Control of Virulence in ST93
The expression of key virulence factors in ST93, including α-hemolysin, is tightly controlled by a complex regulatory network. The accessory gene regulator (agr) quorum-sensing system, a master regulator of virulence in S. aureus, plays a central role.[5] In addition to agr, a novel AraC/XylS family transcriptional regulator, termed AryK, has been identified in ST93.[5] AryK has been shown to potentiate the expression of toxins, including Hla, thereby contributing to the hypervirulent phenotype of this clone.[5]
Caption: Regulatory pathway of α-hemolysin expression in ST93 MRSA.
Experimental Protocols
The following section details the methodology for the murine skin infection model, a key assay used to compare the virulence of different MRSA clones.
Murine Skin Infection Model
This model is designed to assess the ability of S. aureus to cause localized skin and soft tissue infections.
-
Bacterial Preparation:
-
S. aureus strains are grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C with shaking.
-
The overnight culture is then diluted in fresh medium and grown to mid-exponential phase (OD₆₀₀ ≈ 0.5).
-
Bacteria are harvested by centrifugation, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS to the desired inoculum concentration (e.g., 1 x 10⁷ CFU/50 µL).
-
-
Animal Model:
-
Infection Procedure:
-
A 50 µL suspension of the prepared S. aureus inoculum is injected intradermally into the shaved flank of the mice.
-
-
Post-Infection Monitoring and Endpoints:
-
Mice are monitored daily for up to 72 hours or longer.
-
Key parameters measured include:
-
Abscess size: The area of the resulting skin lesion is measured daily using calipers.
-
Mouse weight: Body weight is recorded daily as an indicator of systemic illness.
-
Bacterial burden: At the end of the experiment, mice are euthanized, and the skin lesion is excised, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFUs).
-
-
Caption: Workflow for the murine skin infection model.
Conclusion
The ST93 MRSA clone represents a significant public health concern due to its inherent hypervirulence, which surpasses that of many other epidemic CA-MRSA lineages.[3][4][5] The primary driver of this enhanced pathogenicity is the hyperexpression of α-hemolysin, orchestrated by a sophisticated regulatory network.[3][5] A thorough understanding of the virulence mechanisms of ST93, facilitated by robust preclinical models, is crucial for the development of novel therapeutic strategies to combat infections caused by this formidable pathogen.
References
- 1. The Dominant Australian Community-Acquired Methicillin-Resistant Staphylococcus aureus Clone ST93-IV [2B] Is Highly Virulent and Genetically Distinct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virulence attributes of successful methicillin-resistant Staphylococcus aureus lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperexpression of α-hemolysin explains enhanced virulence of sequence type 93 community-associated methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global Scale Dissemination of ST93: A Divergent Staphylococcus aureus Epidemic Lineage That Has Recently Emerged From Remote Northern Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperexpression of α-hemolysin explains enhanced virulence of sequence type 93 community-associated methicillin-resistant Staphylococcus aureus. | AHRO : Austin Health Research Online [ahro.austin.org.au]
- 6. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse models for infectious diseases caused by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Curious Case of ST93: A Deep Dive into its Validation as an Early Diverging Staphylococcus aureus Lineage
For Immediate Release
Introduction to ST93 and the Question of Divergence
Staphylococcus aureus is a major human pathogen characterized by its remarkable genomic plasticity and the rapid emergence of antibiotic-resistant clones. Understanding the evolutionary origins and phylogenetic relationships of successful lineages is critical for public health surveillance and the development of effective countermeasures. ST93 has emerged as a significant public health concern in Australia, associated with severe skin and soft tissue infections, as well as life-threatening invasive diseases.[1] Initial studies based on multi-locus sequence typing (MLST) suggested that ST93 was an early offshoot from the broader S. aureus population.[2] Subsequent whole-genome sequencing (WGS) has provided a much higher resolution view, revealing a complex evolutionary history shaped by both vertical descent and horizontal gene transfer.
The central debate surrounding ST93's phylogeny is its position relative to other S. aureus lineages. When analyzed using the entire shared core genome, ST93 consistently appears as the earliest diverging lineage among currently sequenced S. aureus strains.[2] However, this picture changes dramatically when regions of the genome suspected to have been acquired through recombination are masked, placing ST93 in a clade with other regional clones, notably ST59 and ST121.[2] This guide will dissect the evidence for these differing phylogenetic placements and compare the genomic features of ST93 with these alternative lineages.
Comparative Genomic Analysis: ST93 vs. Alternative Lineages
To objectively assess the phylogenetic position of ST93, we compare its key genomic characteristics with those of ST59 and ST121, two other significant CA-MRSA lineages. The data presented below is synthesized from multiple genomic studies.
| Genomic Feature | ST93 | ST59 | ST121 |
| Pan-Genome Size | 3,837 genes | Data not available | Data not available |
| Core Genome Size | 2,436 genes | Data not available | Data not available |
| Core Genome SNPs | 7,044 (across 459 isolates) | 3,745 (across 87 isolates)[3] | Data not available |
| Recombination/Mutation (r/m) Ratio | 1.96[2] | Data not available | Data not available |
| Time to Most Recent Common Ancestor (tMRCA) | 1977 (95% HPD: 1973-1981)[2][4] | 1974 (95% HPD: 1937-2019)[5] | Data not available |
Pairwise Nucleotide Divergence:
A key line of evidence for ST93's unique evolutionary history comes from pairwise nucleotide divergence analysis. When compared to ST59 and another major lineage, ST8, the analysis reveals a mosaic pattern of divergence across the ST93 genome. In some genomic regions, ST93 is equally and highly diverged from both ST59 and ST8.[2] In other regions, the genetic distance between ST93 and ST59 is considerably smaller, and similar to the distance between ST59 and ST121.[2] This suggests that ST93 possesses a chimeric genome, with segments derived from an ancestor shared with the ST59/ST121 clade and other segments from a much more ancient, and as yet unsampled, S. aureus population.[2]
Experimental Protocols
The validation of ST93 as an early diverging lineage relies on a suite of advanced genomic and bioinformatic techniques. Below are the detailed methodologies for the key experiments cited in this guide.
Whole-Genome Sequencing (WGS)
-
DNA Extraction: High-quality genomic DNA is extracted from pure bacterial cultures using commercially available kits, often with a preliminary enzymatic lysis step using lysostaphin to efficiently break down the staphylococcal cell wall.
-
Library Preparation: Sequencing libraries are typically prepared using Illumina-based platforms. This involves fragmenting the genomic DNA, repairing the ends, ligating sequencing adapters, and PCR amplification to enrich for adapter-ligated fragments.
-
Sequencing: Paired-end sequencing is performed on an Illumina platform (e.g., MiSeq, HiSeq) to generate short reads (typically 150-300 bp).
-
Quality Control and Assembly: Raw sequencing reads are subjected to quality control to trim low-quality bases and remove adapter sequences. The high-quality reads are then assembled de novo or by mapping to a reference genome (e.g., ST93 reference strain JKD6159).
Phylogenetic Analysis
-
Core Genome Alignment: The core genome (genes present in all or nearly all strains under study) is identified, and the sequences of these genes are aligned to create a core genome alignment.
-
Recombination Detection: The core genome alignment is analyzed for regions of recombination using software such as Gubbins . Gubbins identifies regions with an unusually high density of single nucleotide polymorphisms (SNPs) that are likely to have been introduced by horizontal gene transfer.
-
Phylogenetic Tree Construction:
-
Without Recombination Masking: A maximum likelihood phylogenetic tree is constructed from the full core genome SNP alignment using software like RAxML . The General Time Reversible (GTR) model with a gamma distribution to account for rate heterogeneity among sites (GTR+G) is a commonly used evolutionary model. The robustness of the tree topology is assessed using bootstrapping (e.g., 1000 replicates).
-
With Recombination Masking: The regions identified as recombinant by Gubbins are masked or removed from the alignment. A new phylogenetic tree is then constructed from this recombination-filtered alignment using the same methods as above.
-
Molecular Clock Dating
-
Temporal Signal Assessment: Before performing molecular clock analysis, the dataset is assessed for a temporal signal, meaning there is a correlation between the genetic divergence of the isolates and their time of sampling.
-
Bayesian Phylogenetic Analysis: A time-calibrated phylogenetic tree is inferred using a Bayesian framework implemented in software such as BEAST .
-
Clock Model: An uncorrelated lognormal relaxed molecular clock model is often employed, which allows for different evolutionary rates across different branches of the phylogenetic tree.
-
Coalescent Prior: A suitable coalescent prior (e.g., constant population size, Bayesian skyline plot) is chosen to model the demographic history of the bacterial population.
-
MCMC Analysis: The analysis is run for a sufficient number of generations (e.g., 10^8) in a Markov Chain Monte Carlo (MCMC) framework to ensure convergence of the parameters. The initial portion of the chain is discarded as burn-in.[6] The results are then used to estimate the tMRCA and its 95% highest posterior density (HPD) interval.
-
Visualizing the Evidence
To further clarify the phylogenetic relationships and the experimental workflow, the following diagrams are provided.
Conclusion
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Global Scale Dissemination of ST93: A Divergent Staphylococcus aureus Epidemic Lineage That Has Recently Emerged From Remote Northern Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Genomic Context for the Evolution and Transmission of Community-Associated Staphylococcus aureus ST59 Through the Food Chain [frontiersin.org]
- 4. Comparative analysis of genomic characteristics, virulence and fitness of community-associated Staphylococcus aureus ST121 clone causing fatal diseases in China and other CA-MRSA clones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Testing Spatiotemporal Hypothesis of Bacterial Evolution Using Methicillin-Resistant Staphylococcus aureus ST239 Genome-wide Data within a Bayesian Framework - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to KN-93 and Other CaMKII Inhibitors in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase that plays a critical role in decoding intracellular calcium signals. Its involvement in a vast array of cellular processes, including synaptic plasticity, cardiac function, and gene expression, has established it as a significant therapeutic target. Consequently, a variety of pharmacological inhibitors have been developed to probe its function. This guide provides an objective comparison of KN-93, one of the most widely used CaMKII inhibitors, with other common alternatives, supported by experimental data from functional assays.
Mechanism of Action and Specificity
KN-93 and its predecessor, KN-62, function as allosteric inhibitors competitive with the Ca²⁺/Calmodulin (CaM) complex.[1][2] This means they do not compete with ATP at the kinase's active site but rather prevent the activation of CaMKII by Ca²⁺/CaM.[1][2] A key characteristic is their inability to inhibit CaMKII that has already been activated by autophosphorylation.[1][3] However, there is evidence to suggest that KN-93 may exert its inhibitory effect by binding directly to CaM, thereby preventing its interaction with and activation of CaMKII.[4]
In contrast, Autocamtide-2-Related Inhibitory Peptide (AIP) is a substrate-competitive inhibitor.[5][6] Derived from the CaMKII autophosphorylation site with a threonine-to-alanine substitution, AIP potently and specifically inhibits CaMKII activity.[4][5][6] Its myristoylated form (m-AIP) offers enhanced cell permeability.
Potency and Efficacy in In Vitro Kinase Assays
The potency of CaMKII inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values can vary based on assay conditions, such as ATP and substrate concentrations.
| Inhibitor | Type | IC50 | Ki | Notes |
| KN-93 | Allosteric, Ca²⁺/CaM-competitive | 0.37 - 4 µM[1] | 370 nM[7] | Potency is dependent on CaM concentration and assay conditions.[1] |
| KN-62 | Allosteric, Ca²⁺/CaM-competitive | 0.9 µM[8] | Structurally similar to KN-93 with a shared mechanism of action.[1] | |
| AIP | Substrate-competitive peptide | 40 nM[4][9] | Significantly more potent than KN-93.[6][9] | |
| m-AIP | Cell-permeable peptide | Not typically measured in vitro | Myristoylation enhances cell permeability for in situ studies. |
Off-Target Effects and Considerations for Functional Assays
A critical aspect of selecting an inhibitor is its selectivity. While often used for their CaMKII inhibitory properties, many of these compounds have known off-target effects that must be considered in the interpretation of experimental results.
KN-93 and KN-62:
-
Ion Channels: Both KN-93 and KN-62 are known to directly block various ion channels, including L-type Ca²⁺ channels and voltage-gated K⁺ channels, independent of their effects on CaMKII.[1][3] For instance, KN-93 inhibits the IKr current in ventricular myocytes with an IC50 of 102.6 nM.[10]
-
Other Kinases: While initially considered selective for CaMKII over PKA and PKC, KN-93 and KN-62 have been shown to inhibit CaMKI and CaMKIV with similar efficacy.[1][3] A broader kinase screen revealed that KN-93 can also inhibit other kinases such as Fyn, Hck, and Lck.[1]
-
Inactive Controls: To control for these off-target effects, it is crucial to use the structurally related but kinase-inactive analogs, KN-92 (for KN-93) and KN-04 (for KN-62).[1][2] However, it's important to note that KN-92 may not have the exact same off-target pharmacology as KN-93.[1]
AIP and m-AIP:
-
High Specificity: AIP is considered a highly specific inhibitor of CaMKII.[6][9] At a concentration of 1 µM, it effectively inhibits CaMKII without affecting PKA, PKC, or CaMKIV.[6]
-
Cell Permeability: While AIP itself is not cell-permeable, m-AIP is designed to cross the cell membrane. However, the myristoyl group can sometimes lead to non-specific effects.[3]
Experimental Protocols
In Vitro CaMKII Kinase Assay
This protocol describes a non-radioactive, luminescence-based assay to determine the IC50 of a CaMKII inhibitor.
Materials:
-
Recombinant human CaMKII
-
CaMKII substrate peptide (e.g., Autocamtide-2 or Syntide-2)[11]
-
CaMKII inhibitor (e.g., KN-93)
-
Calcium Chloride (CaCl₂) and Calmodulin
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection system)
-
96-well white microplates
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add 5 µL of each inhibitor dilution or vehicle.
-
Enzyme and Activator Addition: Add 10 µL of a solution containing CaMKII, CaCl₂, and Calmodulin to each well.
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP. The final concentrations should be optimized for the specific enzyme and substrate, but typical ranges are 5-20 µM for the substrate and 10-100 µM for ATP.[11]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Signal Detection: Stop the reaction and detect the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. Subtract the background (no enzyme control) from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based CaMKII Functional Assay (Western Blot for Substrate Phosphorylation)
This protocol assesses the ability of a cell-permeable inhibitor to block CaMKII activity in cultured cells by measuring the phosphorylation of a downstream target.
Materials:
-
Cultured cells (e.g., HEK293, primary neurons)
-
Cell-permeable CaMKII inhibitor (e.g., KN-93, m-AIP) and inactive control (e.g., KN-92)
-
Stimulus to activate CaMKII (e.g., ionomycin, high potassium, glutamate)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CaMKII (Thr286), anti-total CaMKII, anti-phospho-target, anti-total-target
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Pre-incubate the cells with the CaMKII inhibitor (and inactive control) at various concentrations for a specified time (e.g., 30-60 minutes).
-
Cell Stimulation: Add a stimulus to activate CaMKII for a predetermined duration.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[12]
-
-
Data Analysis: Quantify the band intensities for the phosphorylated protein and normalize them to the total protein levels (or a loading control like GAPDH or β-actin). Compare the levels of phosphorylation in inhibitor-treated cells to the stimulated control to determine the inhibitor's efficacy.
Visualizations
Caption: CaMKII signaling pathway and points of inhibition.
Caption: Workflow for comparing CaMKII inhibitors.
References
- 1. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autocamtide-2-Related Inhibitory Peptide (AIP); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]
- 6. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. KN-93 inhibits IKr in mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Comparative analysis of ST93 genomes from different geographic regions.
A Comparative Genomic Analysis of Staphylococcus aureus Sequence Type 93 (ST93) from Diverse Geographic Regions
Staphylococcus aureus sequence type 93 (ST93) has emerged as a significant community-associated methicillin-resistant S. aureus (CA-MRSA) lineage, noted for its high virulence and rapid dissemination.[1][2] Originating in Australia, this clone has now spread to various parts of the world, prompting a detailed comparative analysis of its genomic features across different geographical locations.[3][4][5] This guide provides an objective comparison of ST93 genomes from Australia, New Zealand, Samoa, and Europe, supported by experimental data from key research studies.
Genomic Characteristics and Geographic Distribution
ST93 is the predominant CA-MRSA clone in Australia and has been associated with severe, invasive infections.[1] Genomic studies have traced its origin to a methicillin-susceptible progenitor in remote Northern Australia in the 1970s.[2][3][4] The subsequent acquisition of methicillin resistance, primarily through the staphylococcal cassette chromosome mec (SCCmec) IVa, has led to the expansion and spread of a major clade to Australia's east coast and internationally.[3][4]
A landmark study analyzed 459 ST93 isolates, providing a comprehensive look at its global distribution. The majority of these isolates were from Australia, with smaller numbers from New Zealand, Samoa, and several European nations, indicating both sustained transmission in some regions and sporadic introductions in others.[4]
Table 1: Geographic Distribution of Sequenced ST93 Isolates
| Geographic Region | Number of Isolates | Methicillin-Susceptible (MSSA) | Methicillin-Resistant (MRSA) |
| Australia | 347 | 112 | 235 |
| New Zealand | 45 | 0 | 45 |
| Samoa | 4 | 0 | 4 |
| Europe (Total) | 63 | 0 | 63 |
| England | 45 | 0 | 45 |
| Scotland | 12 | 0 | 12 |
| Denmark | 4 | 0 | 4 |
| France | 1 | 0 | 1 |
| Italy | 1 | 0 | 1 |
Data sourced from Steinig et al., 2018.[4]
Core and Accessory Genome Analysis
The genomic makeup of ST93 reveals a highly recombinant structure.[3][4] Comparative analyses have defined the core and accessory components of its genome, shedding light on the conserved and variable genetic elements that contribute to its success as a pathogen.
Table 2: Pan-Genome Characteristics of S. aureus ST93
| Genomic Component | Number of Genes | Percentage of Pan-Genome | Description |
| Pan-Genome | 3,837 | 100% | The entire set of genes found in all sequenced ST93 isolates. |
| Core Genome | 2,436 | 63.5% | Genes present in over 99% of the isolates, representing the conserved backbone of the species. |
| Accessory Genome | 1,401 | 36.5% | Genes not present in all isolates, including those that confer antibiotic resistance and virulence. |
Data based on an analysis of 459 ST93 isolates.[4]
The accessory genome is a key driver of diversity and adaptation in ST93. It harbors mobile genetic elements that carry genes for resistance to antibiotics such as erythromycin, trimethoprim, and tetracycline.[2] Notably, the acquisition of SCCmec has occurred on at least three separate occasions within the ST93 lineage.[4]
Virulence Factors
A hallmark of the ST93 clone is its enhanced virulence, which is attributed to a specific repertoire of exotoxins. The vast majority of ST93 isolates (455 out of 459 in one study) carry the genes for Panton-Valentine leukocidin (PVL), lukS-PV and lukF-PV, a toxin associated with severe skin and soft tissue infections.[4] Furthermore, high expression of α-hemolysin (Hla) is a signature feature of this lineage.[2]
Experimental Protocols
The comparative genomic analysis of ST93 relies on a foundation of specific experimental and bioinformatic methodologies.
1. Isolate Collection and Sequencing:
-
A diverse collection of ST93 isolates was established from clinical cases in Australia, New Zealand, Samoa, and Europe.[4]
-
All isolates were confirmed as either methicillin-susceptible S. aureus (MSSA) or MRSA.[4]
-
Whole-genome sequencing (WGS) was performed to obtain the complete DNA sequence of each isolate.[1][2]
2. Genome Assembly and Annotation:
-
The raw sequencing reads were assembled into contiguous sequences (contigs) to reconstruct the genome.
-
Gene prediction and functional annotation were carried out to identify protein-coding genes and their putative functions.
3. Comparative Genomic Analysis:
-
Phylogenetic Analysis: A core genome single nucleotide polymorphism (SNP)-based phylogeny was constructed to infer the evolutionary relationships between isolates from different geographic regions.[6] This helps in tracing the origin and spread of the clone.
-
Pan-Genome Analysis: The pan-genome, consisting of the core and accessory genomes, was determined to understand the genetic repertoire of the ST93 lineage.[4]
-
Recombination Analysis: Specific bioinformatic tools were used to detect regions of the genome that have been acquired through recombination, highlighting the dynamic nature of the ST93 genome.[7]
-
Molecular Clock Analysis: Bayesian phylogenetic methods were employed to estimate the timescale of the emergence and spread of ST93, dating its most recent common ancestor to the 1970s.[3][5]
Visualizations
Evolutionary and Dissemination Workflow of S. aureus ST93
Caption: Evolutionary timeline and spread of S. aureus ST93.
Simplified Agr Quorum Sensing Pathway and Toxin Regulation
Caption: Regulation of key virulence factors via the Agr system in ST93.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Adaptive change inferred from genomic population analysis of the ST93 epidemic clone of community-associated methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. Global Scale Dissemination of ST93: A Divergent Staphylococcus aureus Epidemic Lineage That Has Recently Emerged From Remote Northern Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global Scale Dissemination of ST93: A Divergent Staphylococcus aureus Epidemic Lineage That Has Recently Emerged From Remote Northern Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phylodynamic signatures in the emergence of community-associated MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to CaMKII Inhibition: Comparing KN-93 and Its Alternatives
For researchers, scientists, and drug development professionals, the specific and effective inhibition of Ca2+/calmodulin-dependent protein kinase II (CaMKII) is crucial for dissecting its role in a myriad of cellular processes. For years, KN-93 has been a staple tool in this endeavor. However, a growing body of evidence highlighting its off-target effects and a revised understanding of its mechanism of action necessitates a careful comparison with newer, more potent, and selective alternatives.
This guide provides an objective comparison of KN-93 with promising alternative CaMKII inhibitors, including AS105, GS-680, and the peptide inhibitor Autocamtide-2-related inhibitory peptide (AIP). We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to facilitate informed decisions in experimental design.
Mechanism of Action: A Shift in Understanding
Initially, KN-93 was believed to directly inhibit CaMKII by competing with the Ca2+/Calmodulin (CaM) complex. However, recent biophysical studies have revealed that KN-93's primary mode of action is, in fact, binding directly to the Ca2+/CaM complex itself.[1][2][3][4] This interaction prevents the Ca2+/CaM complex from binding to and activating CaMKII, leading to an indirect inhibition of the kinase. This distinction is critical for interpreting experimental results, as it suggests that KN-93 could potentially affect other CaM-dependent cellular pathways.
In contrast, the newer generation of inhibitors offers more direct and varied mechanisms of action. AS105 and GS-680 are ATP-competitive inhibitors, directly targeting the kinase's active site.[5][6][7][8] AIP, a synthetic peptide, acts as a substrate-competitive inhibitor by mimicking the autophosphorylation site of CaMKII.[5][7][9]
Quantitative Comparison of CaMKII Inhibitors
The following table summarizes the key quantitative parameters for KN-93 and its alternatives, providing a clear comparison of their potency and mechanism of action.
| Inhibitor | Type | Mechanism of Action | IC50 for CaMKII | Key Features & Known Off-Targets |
| KN-93 | Small Molecule | Indirect; Binds to Ca2+/Calmodulin complex | 0.37 - 4 µM[5][10] | Cell-permeable. Known to have off-target effects on ion channels (L-type Ca2+, various K+ channels) and other kinases (e.g., CaMKI, CaMKIV).[9][10][11][12][13] |
| AS105 | Small Molecule | ATP-competitive | ~8 nM (CaMKIIδ)[5] | High potency. Effective against autophosphorylated, constitutively active CaMKII, unlike KN-93.[7] |
| GS-680 | Small Molecule | ATP-competitive | ~2.3 nM (CaMKIIδ), ~15.9 nM (CaMKIIα)[6] | High potency and selectivity.[8] |
| AIP | Peptide | Substrate-competitive | ~40 nM[9] | Highly potent and selective for CaMKII over other kinases like PKA and PKC.[5][9] Not readily cell-permeable, often requiring modifications like myristoylation for intracellular studies.[5] |
Signaling Pathway and Inhibition Points
The following diagram illustrates the activation of CaMKII and the points of intervention for the discussed inhibitors.
Experimental Protocols
Accurate assessment of CaMKII inhibition requires robust and reliable experimental protocols. Below are detailed methodologies for both in vitro and cell-based assays.
In Vitro CaMKII Kinase Assay (Non-Radioactive, HPLC-MS-based)
This method offers a direct and label-free approach to quantify the phosphorylation of a peptide substrate by CaMKII.
Materials:
-
Purified CaMKII enzyme
-
Autocamtide-2 (AC-2) peptide substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP solution
-
Ca2+/Calmodulin solution
-
Test inhibitors (KN-93 and alternatives)
-
Quenching solution (e.g., 10% formic acid)
-
HPLC-MS system with a C18 column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase reaction buffer, CaMKII enzyme, AC-2 substrate, and the desired concentration of the inhibitor (or vehicle control).
-
Initiate Reaction: Start the phosphorylation reaction by adding ATP and Ca2+/Calmodulin solution.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Quench Reaction: Stop the reaction by adding the quenching solution.
-
HPLC-MS Analysis: Inject the quenched sample into the HPLC-MS system. Separate the unphosphorylated AC-2 from the phosphorylated product (PAC-2) using a suitable gradient.
-
Data Analysis: Quantify the peak areas for AC-2 and PAC-2. Calculate the percentage of substrate conversion to determine CaMKII activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[6][12]
Cell-Based CaMKII Activity Assay (Western Blot for p-CaMKII)
This assay measures the autophosphorylation of CaMKII at Threonine 286 (p-CaMKII), a hallmark of its activation, in a cellular context.
Materials:
-
Cultured cells of interest
-
Cell culture medium and reagents
-
CaMKII inhibitors (KN-93 and alternatives)
-
Stimulating agent (e.g., ionomycin, glutamate)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-CaMKII (Thr286) and anti-total CaMKII
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Pre-incubate the cells with the desired concentrations of inhibitors or vehicle control for a specified time.
-
Stimulation: Stimulate the cells with an appropriate agent to activate CaMKII for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p-CaMKII and total CaMKII. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for p-CaMKII and total CaMKII. Normalize the p-CaMKII signal to the total CaMKII signal for each sample. A decrease in the p-CaMKII/total CaMKII ratio in the inhibitor-treated samples compared to the stimulated control confirms the inhibitory effect.[4]
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing CaMKII inhibition in a cell-based assay.
Conclusion and Recommendations
The selection of a CaMKII inhibitor should be guided by the specific requirements of the experiment. While KN-93 has been a valuable tool, its indirect mechanism of action and known off-target effects warrant caution and the use of its inactive analog, KN-92, as a negative control. However, even KN-92 has been shown to have off-target effects.[9]
For researchers requiring high potency and a more direct mechanism of inhibition, the ATP-competitive inhibitors AS105 and GS-680 represent superior alternatives. Their low nanomolar IC50 values allow for use at lower concentrations, potentially minimizing off-target effects. For studies demanding the highest specificity, the peptide inhibitor AIP is an excellent choice, though its cell permeability limitations need to be considered.
By carefully considering the data and protocols presented in this guide, researchers can make more informed decisions in selecting and utilizing CaMKII inhibitors, leading to more accurate and reliable experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. axcelead.com [axcelead.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. GS-680 | CaMKII inhibitor | Probechem Biochemicals [probechem.com]
- 7. Dual Mechanism of a Natural CaMKII Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Challenges and Opportunities for Therapeutic Targeting of Calmodulin Kinase II in Heart [frontiersin.org]
- 12. Challenges and Opportunities for Therapeutic Targeting of Calmodulin Kinase II in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KN-93 inhibits IKr in mammalian cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Genomic Analysis of Staphylococcus aureus Sequence Types ST93, ST59, and ST121
A Guide for Researchers and Drug Development Professionals
Introduction
Staphylococcus aureus is a versatile pathogen responsible for a wide spectrum of human infections, ranging from minor skin ailments to life-threatening invasive diseases. The genomic plasticity of S. aureus has led to the emergence of distinct clonal lineages, or sequence types (STs), with varying virulence potentials, geographical distributions, and clinical manifestations. Among these, ST93, ST59, and ST121 have garnered significant attention due to their roles as prominent community-associated methicillin-resistant S. aureus (CA-MRSA) clones. This guide provides a detailed comparative genomic analysis of these three important lineages, summarizing key differences in their genetic makeup, virulence factor profiles, and antimicrobial resistance determinants. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the unique characteristics of these pathogens and in devising novel therapeutic strategies.
Genomic Characteristics
A comparative overview of the general genomic features of ST93, ST59, and ST121 is presented in Table 1. These values represent typical ranges and may vary between individual isolates.
Table 1: General Genomic Features of S. aureus ST93, ST59, and ST121
| Genomic Feature | ST93 | ST59 | ST121 |
| Genome Size (Mbp) | ~2.8 | ~2.8 | ~2.8 |
| GC Content (%) | ~33% | ~33% | ~33% |
| Number of Coding Regions | ~2,600 | Varies | ~1,962 (in one isolate) |
| Key Geographic Prevalence | Australia[1][2] | Asia[3] | Emerging globally, prevalent in China[4][5] |
ST93 is recognized as a dominant and highly virulent CA-MRSA clone primarily found in Australia.[1][2] Genomic analyses reveal that it is a genetically distinct and early diverging lineage.[1] Interestingly, studies suggest that ST93 has a recombinant genome, with segments derived from the ST59/ST121 lineage, indicating a complex evolutionary history.[1]
ST59 is a predominant CA-MRSA lineage in Asia.[3] This sequence type is further divided into two major clones: the Taiwan clone, which is typically positive for the Panton-Valentine leukocidin (PVL) toxin, and the Asian-Pacific clone, which is generally PVL-negative but positive for staphylokinase (SAK).
ST121 is described as an emerging and hypervirulent clone.[4][5] Comparative studies have shown its virulence to be comparable to the notorious USA300 clone and to exceed that of ST59.[4][5] Despite its high virulence, ST121 appears to have a lower colonization capacity compared to other successful CA-MRSA clones.[4]
Virulence Factors
The pathogenic potential of S. aureus is largely determined by its arsenal of virulence factors. ST93, ST59, and ST121 exhibit distinct profiles of these genes, which are often carried on mobile genetic elements (MGEs).
Table 2: Comparison of Key Virulence Factors in S. aureus ST93, ST59, and ST121
| Virulence Factor | Gene(s) | ST93 | ST59 | ST121 |
| Panton-Valentine Leukocidin | lukS-PV/lukF-PV | Present | Variable (Present in Taiwan clone) | Present in most isolates |
| Alpha-hemolysin | hla | Present | Present | Present |
| Exfoliative Toxins | eta, etb | Absent | Absent | Present in some isolates[4][5] |
| Epidermal cell differentiation inhibitor | edin-C | Absent | Absent | Present in some isolates[4][5] |
| Enterotoxin Gene Cluster | egc | Variable | Variable | Present in some isolates[4][5] |
| Immune Evasion Cluster | scn, chp, sak | Variable | Present in some isolates | Variable |
A notable distinction lies in the virulence gene profile of ST121, which in some studies has been found to exclusively carry genes for exfoliative toxins (eta, etb), epidermal cell differentiation inhibitor (edin-C), and the enterotoxin gene cluster (egc).[4][5] These factors are thought to contribute to the hypervirulence of this lineage and are often located on MGEs.[4][5]
ST93 is characterized by the presence of genes for PVL and alpha-hemolysin, contributing to its severe disease phenotype. ST59's virulence profile is more heterogeneous, with the presence of PVL being a key differentiator between its major clones.
Antimicrobial Resistance
The spread of antimicrobial resistance is a major public health concern. The genomes of ST93, ST59, and ST121 harbor various resistance genes, primarily against beta-lactams and other antibiotic classes.
Table 3: Common Antimicrobial Resistance Genes in S. aureus ST93, ST59, and ST121
| Antibiotic Class | Resistance Gene(s) | ST93 | ST59 | ST121 |
| Beta-lactams (Methicillin) | mecA | Present (in MRSA) | Present (in MRSA) | Present (in MRSA) |
| Macrolides, Lincosamides, Streptogramin B (MLSB) | erm(A), erm(B), erm(C) | Variable | Present in some isolates | Variable |
| Tetracyclines | tet(K), tet(M) | Variable | Present in some isolates | Variable |
| Aminoglycosides | aac(6')/aph(2''), aph(3')-IIIa | Variable | Variable | Variable |
All three lineages include methicillin-resistant isolates, carrying the mecA gene within the Staphylococcal Cassette Chromosome mec (SCCmec) element. The specific type of SCCmec can vary. Resistance to other antibiotic classes, such as macrolides and tetracyclines, is also observed and is often mediated by genes located on plasmids and transposons.
Experimental Protocols
Whole-Genome Sequencing and de novo Assembly
A standardized protocol for the genomic analysis of S. aureus isolates is outlined below.
-
DNA Extraction: High-quality genomic DNA is extracted from pure bacterial cultures using commercially available kits.
-
Library Preparation and Sequencing: Sequencing libraries are prepared using kits such as the Nextera XT kit (Illumina). Whole-genome sequencing is typically performed on an Illumina MiSeq platform with 2 x 250 bp paired-end reads.[6]
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Low-quality reads and adapter sequences are trimmed using software such as Trimmomatic.[7]
-
de novo Assembly: The processed reads are assembled into contigs using assemblers like SPAdes.[6][7]
-
Assembly Quality Assessment: The quality of the resulting assembly is evaluated using tools like QUAST to determine metrics such as N50, number of contigs, and genome size.[6]
Pan-Genome Analysis
Comparative genomic analyses are often performed using a pan-genome approach to identify core and accessory genes.
-
Genome Annotation: Assembled genomes are annotated to identify protein-coding sequences, rRNA, and tRNA genes. This can be performed using tools like Prokka or the RAST server.[8]
-
Pan-Genome Construction: A pan-genome analysis is conducted using software such as Roary. This tool identifies orthologous gene clusters and categorizes them as core (present in all isolates), soft core (present in >95% of isolates), shell (present in a subset of isolates), or cloud (present in only one or a few isolates).
-
Comparative Analysis: The presence and absence of genes, particularly those related to virulence and antimicrobial resistance, are compared across the different sequence types to identify lineage-specific genetic determinants.
Visualizations
Phylogenetic Relationship
The evolutionary relationship between ST93, ST59, and ST121 is complex. ST93 is considered an early diverging lineage with evidence of recombination involving an ancestral ST59/ST121 lineage.
Caption: Evolutionary relationship of ST93, ST59, and ST121.
Pan-Genome Analysis Workflow
The process of comparing bacterial genomes to identify their core and accessory genetic components can be visualized as a workflow.
Caption: A typical workflow for pan-genome analysis.
Conclusion
The genomic landscapes of S. aureus ST93, ST59, and ST121 reveal distinct evolutionary paths and pathogenic strategies. ST93 stands out as a highly virulent and genetically unique lineage prevalent in Australia, with a recombinant genomic structure. ST59 represents a diverse and widespread clone in Asia, with notable variations in its virulence factor repertoire. ST121 is an emerging hypervirulent lineage characterized by a unique set of virulence genes, although its colonization capacity may be limited. A thorough understanding of these genomic differences is paramount for the development of targeted diagnostics, effective antimicrobial therapies, and novel preventative measures against these significant human pathogens. Continued genomic surveillance is essential to monitor the evolution and spread of these and other important S. aureus lineages.
References
- 1. Global Scale Dissemination of ST93: A Divergent Staphylococcus aureus Epidemic Lineage That Has Recently Emerged From Remote Northern Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Molecular characteristics and virulence gene profiles of Staphylococcus aureus causing bloodstream infection | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 4. Comparative analysis of genomic characteristics, virulence and fitness of community-associated Staphylococcus aureus ST121 clone causing fatal diseases in China and other CA-MRSA clones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of genomic characteristics, virulence and fitness of community-associated Staphylococcus aureus ST121 clone causing fatal diseases in China and other CA-MRSA clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Whole genome sequence of Staphylococcus aureus strain RMI-014804 isolated from pulmonary patient sputum via next-generation sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First Steps in the Analysis of Prokaryotic Pan-Genomes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Specific Genes in ST93 Staphylococcus aureus Pathogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genetic determinants underlying the pathogenesis of Staphylococcus aureus Sequence Type 93 (ST93), a dominant and highly virulent community-associated methicillin-resistant S. aureus (CA-MRSA) clone. By examining experimental data from studies involving specific gene deletions and comparisons with other notable S. aureus lineages, this document aims to elucidate the key factors contributing to ST93's pathogenic success.
Comparative Virulence Assessment: ST93 vs. Alternatives
The hypervirulence of the ST93 lineage, particularly the representative strain JKD6159, has been demonstrated in various preclinical models. A key factor distinguishing ST93 is its hyperexpression of α-hemolysin (Hla), a potent pore-forming toxin.[1] This elevated expression is a primary driver of its enhanced pathogenicity compared to other CA-MRSA clones, including the well-studied USA300 lineage.[1][2]
The expression of Hla and other key exotoxins is tightly controlled by the Accessory Gene Regulator (agr) quorum-sensing system.[1] Inactivation of the agr system in ST93 has been shown to dramatically reduce virulence, confirming its role as a master regulator of toxin production in this lineage, consistent with its function in other S. aureus strains.[1]
In Vivo Murine Skin Infection Model
A subcutaneous murine skin infection model is a standard method for evaluating the virulence of S. aureus strains. Key metrics include the extent of local tissue damage (lesion size), systemic effects on the host (weight loss), and the bacterial burden within the lesion.
Table 1: Comparison of ST93 and Isogenic Mutant Strains in a Murine Skin Infection Model
| Strain | Genotype | Mean Weight Loss (Day 3 post-infection) | Key Characteristics |
| JKD6159 | Wild-Type ST93 | ~15% | Highly virulent, high α-hemolysin (Hla) expression.[1] |
| JKD6159Δhla | Isogenic hla deletion mutant | Significantly reduced vs. JKD6159 | Attenuated virulence, demonstrating the critical role of Hla. |
| JKD6159Δhla::hla | Complemented hla mutant | Restored to wild-type levels | Confirms that the attenuated phenotype was due to hla deletion. |
| TPS3105 | ST93 with natural agrA frameshift mutation | Significantly reduced vs. JKD6159 | Attenuated virulence, confirming the role of the agr system.[1] |
| TPS3105r | agrA repaired mutant | Restored to wild-type levels | Shows that the virulence defect was due to the agrA mutation.[1] |
Data synthesized from findings reported in "Hyperexpression of α-hemolysin explains enhanced virulence of sequence type 93 community-associated methicillin-resistant Staphylococcus aureus"[1].
Exotoxin Expression Profiles
The virulence of ST93 is closely linked to the quantity of secreted toxins. Quantitative analysis reveals that while levels of some toxins like Panton-Valentine Leukocidin (PVL) are comparable to other clones, the expression of α-hemolysin is significantly elevated.
Table 2: Comparative Exotoxin Expression Levels
| Strain | Lineage | α-hemolysin (Hla) Expression | PSMα3 Expression | LukF-PV (PVL) Expression |
| JKD6159 | ST93 | High | High | Moderate |
| USA300 | USA300 | Moderate | High | Moderate |
| TPS3105 | ST93 (agrA mutant) | Significantly Reduced | Significantly Reduced | Not reported |
Data synthesized from findings reported in "Hyperexpression of α-hemolysin explains enhanced virulence of sequence type 93 community-associated methicillin-resistant Staphylococcus aureus"[1]. Expression levels are relative comparisons.
In Vitro Cytotoxicity
The cytotoxic potential of S. aureus can be measured by exposing cultured immune cells, such as human THP-1 monocytes, to bacterial culture supernatants. This assay provides a direct measure of the cell-damaging capability of secreted toxins.
Table 3: Comparative Cytotoxicity of MRSA Lineages against THP-1 Cells
| Sequence Type (ST) | Mean Cytotoxicity (% Cell Death at 30% Supernatant Dilution) |
| ST93 | ~55% |
| ST22 | ~60% |
| ST8 (USA300) | ~50% |
| ST239 | ~15% |
| ST36 | ~10% |
Data represent the median cytotoxicity for a collection of isolates within each sequence type, highlighting the high cytotoxic potential of the ST93 lineage.[3]
Experimental Protocols
Murine Subcutaneous Skin Infection Model
This protocol is adapted from methodologies used to assess S. aureus virulence in vivo.[4][5][6][7]
-
Bacterial Preparation:
-
Inoculate a single colony of S. aureus into 5 mL of Tryptic Soy Broth (TSB). Incubate overnight at 37°C with shaking.
-
Subculture the overnight culture at a 1:100 dilution into fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5-0.7).
-
Harvest bacteria by centrifugation (e.g., 4000 x g for 10 minutes).
-
Wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the final pellet in sterile PBS to a concentration of approximately 2 x 10⁸ CFU/mL. The exact concentration should be confirmed by serial dilution and plating on Tryptic Soy Agar (TSA).
-
-
Animal Infection:
-
Use 6-8 week old BALB/c mice. Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Shave a small area on the dorsum of each mouse.
-
Inject 100 µL of the prepared bacterial suspension (containing ~2 x 10⁷ CFU) subcutaneously into the shaved area.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for weight loss and general health.
-
Measure the resulting skin lesion daily using digital calipers. The lesion area is calculated by multiplying the length and width.
-
At predetermined endpoints (e.g., Day 3 or 5), euthanize the mice.
-
Aseptically excise the skin lesion and surrounding tissue.
-
Homogenize the tissue in 1 mL of sterile PBS.
-
Perform serial dilutions of the tissue homogenate and plate on TSA to determine the bacterial load (CFU per gram of tissue).
-
Quantitative Western Blot for α-hemolysin (Hla)
This protocol outlines the general steps for quantifying secreted Hla from bacterial culture supernatants.[8][9]
-
Supernatant Preparation:
-
Grow S. aureus cultures as described above.
-
Pellet the bacteria by centrifugation.
-
Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria.
-
Concentrate the supernatant proteins using a suitable method (e.g., centrifugal filter units with a 10 kDa cutoff).
-
-
SDS-PAGE and Transfer:
-
Quantify the total protein concentration in the concentrated supernatant (e.g., using a BCA assay).
-
Separate equal amounts of total protein from each sample on an SDS-PAGE gel (e.g., 12% polyacrylamide). Include a purified recombinant Hla standard for quantification.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to S. aureus α-hemolysin (e.g., polyclonal rabbit anti-Hla) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software, comparing sample bands to the recombinant Hla standard curve.
-
THP-1 Cell Cytotoxicity Assay
This protocol is used to measure the cytotoxic effect of secreted bacterial toxins on cultured human monocytic cells.[3]
-
Cell Culture and Preparation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Prior to the assay, harvest the cells by centrifugation (e.g., 200 x g for 5 minutes).
-
Resuspend the cells in fresh, antibiotic-free medium to a final concentration of 1 x 10⁶ cells/mL.
-
-
Assay Procedure:
-
Prepare cell-free bacterial supernatant as described in the Western blot protocol. Dilute the supernatant to the desired concentration (e.g., 30% v/v) in sterile TSB or culture medium.
-
In a 96-well plate, mix 20 µL of the diluted supernatant with 20 µL of the THP-1 cell suspension.
-
Include positive (e.g., Triton X-100 for 100% lysis) and negative (sterile broth) controls.
-
Incubate the plate for 12 minutes at 37°C.
-
-
Quantification of Cell Death:
-
Add a viability stain (e.g., Guava ViaCount reagent or propidium iodide).
-
Analyze the samples using a flow cytometer to quantify the percentage of dead (stain-positive) versus live (stain-negative) cells.
-
Visualizing Key Pathways and Workflows
The agr Quorum-Sensing and Virulence Regulation Pathway
The agr system is a cell-density-dependent signaling pathway that upregulates the expression of secreted toxins like Hla while downregulating surface adhesins, facilitating a switch from a colonizing to an invasive phenotype.
Caption: The S. aureus agr quorum-sensing circuit.
Experimental Workflow for Murine Skin Infection Model
This diagram illustrates the key steps involved in assessing the virulence of S. aureus strains using an in vivo mouse model.
Caption: Workflow for the murine subcutaneous infection model.
Logical Relationship of Key Virulence Genes in ST93
This diagram shows the regulatory hierarchy and functional impact of the agr system and α-hemolysin in ST93 pathogenesis.
Caption: Regulatory and functional role of agr and hla in ST93.
References
- 1. Hyperexpression of α-hemolysin explains enhanced virulence of sequence type 93 community-associated methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dominant Australian community-acquired methicillin-resistant Staphylococcus aureus clone ST93-IV [2B] is highly virulent and genetically distinct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significant variability exists in the cytotoxicity of global methicillin-resistant Staphylococcus aureus lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Staphylococcus aureus Alpha-Toxin in Deep Tracheal Aspirates—Preliminary Evidence for Its Presence in the Lungs of Sepsis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Guide to Cross-Referencing ST93 Typing Results from Different Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing and cross-referencing Sequence Type 93 (ST93) Staphylococcus aureus typing results generated by different laboratories. As a significant and virulent lineage, particularly prominent in Australia, consistent and accurate typing of ST93 is crucial for surveillance, outbreak investigation, and clinical research.[1][2][3] This document outlines the common typing methodologies, presents data on inter-laboratory reproducibility, and offers standardized protocols to facilitate data comparison.
Understanding the Landscape of ST93 Typing
Several molecular methods are employed for typing S. aureus, each with distinct advantages and limitations. The choice of method can significantly impact the comparability of results between different laboratories. Historically, methods like Pulsed-Field Gel Electrophoresis (PFGE) have been used, but sequence-based methods now dominate due to their higher resolution and better inter-laboratory portability.[4][5][6]
The primary methods for typing ST93 S. aureus include:
-
Multilocus Sequence Typing (MLST): This method is based on the sequencing of internal fragments of seven housekeeping genes.[7][8] The resulting allelic profiles provide a definitive sequence type (ST). MLST is highly reproducible and the data can be easily shared and compared through curated online databases like PubMLST.[9]
-
spa Typing: This technique involves sequencing the polymorphic X region of the protein A gene (spa).[10][11][12] It is a rapid and discriminatory single-locus typing method.
-
Whole-Genome Sequencing (WGS): WGS provides the highest resolution for bacterial strain typing.[4][13] From WGS data, MLST and spa types can be extracted, and more granular analyses like core genome MLST (cgMLST) and single nucleotide polymorphism (SNP) analysis can be performed.[14][15]
Inter-Laboratory Comparison of Typing Results
The reproducibility of typing results is paramount for effective collaboration and data sharing. Recent studies have demonstrated the high accuracy and reproducibility of modern sequencing-based typing methods.
A multicenter ring trial involving five laboratories demonstrated excellent concordance for WGS-based typing of S. aureus.[16] The participating labs sequenced 20 blind-coded DNA samples, and the results for spa typing, MLST, and core genome MLST (cgMLST) were highly consistent.
| Typing Method | Number of Samples | Total Possible Results | Correct and Identical Results | Concordance Rate |
| spa Typing | 20 | 100 (20 x 5 labs) | 99 | 99.0% |
| MLST | 20 | 100 (20 x 5 labs) | 100 | 100% |
| Ribosomal MLST (rMLST) | 20 | 100 (20 x 5 labs) | 99 | 99.0% |
| Core Genome MLST (cgMLST) | 20 | 100 (20 x 5 labs) | 96 | 96.0% |
| Overall | - | 400 | 394 | 98.5% |
Table 1: Summary of inter-laboratory concordance for WGS-based S. aureus typing. Data from a multicenter ring trial.[16]
The analysis of cgMLST allelic profiles in the same study showed an exceptionally low error rate, with only 3 out of 183,927 allele calls being incorrect (a discrepancy of 0.0016%).[16] This highlights the robustness of WGS-based approaches when standardized protocols are followed.
While WGS offers the highest resolution, PFGE has been shown to have limitations in reproducibility and can lead to discordant results when compared to WGS.[4] Studies have shown that a significant percentage of isolates indistinguishable by PFGE were found to be non-clonal by WGS.[4]
Experimental Protocols
To facilitate the standardization of ST93 typing, detailed methodologies for key experiments are provided below.
Multilocus Sequence Typing (MLST) Protocol
This protocol is adapted for the analysis of seven housekeeping genes in S. aureus.[7][17]
-
DNA Extraction: Isolate genomic DNA from a pure culture of S. aureus using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the internal fragments of the seven housekeeping genes (arcC, aroE, glpF, gmk, pta, tpi, and yqiL) using established primer sets.
-
PCR Reaction Mix:
-
10x PCR Buffer
-
dNTPs
-
Forward Primer
-
Reverse Primer
-
Taq Polymerase
-
Template DNA
-
Nuclease-free water
-
-
PCR Conditions:
-
Initial denaturation: 95°C for 10 minutes
-
30 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing: 55°C for 5 seconds
-
Extension: 72°C for 24 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
-
PCR Product Purification: Purify the PCR products using a suitable purification kit to remove primers and unincorporated nucleotides.
-
Sequencing: Sequence the purified PCR products using Sanger sequencing.
-
Data Analysis: Submit the seven sequences to the S. aureus MLST database (e.g., PubMLST) to determine the allelic profile and the corresponding Sequence Type (ST).[9]
spa Typing Protocol
This protocol outlines the steps for sequencing the polymorphic X region of the spa gene.[11][18]
-
DNA Extraction: Extract genomic DNA as described for MLST.
-
PCR Amplification: Amplify the spa gene using specific primers.
-
PCR Conditions:
-
Initial denaturation: 94°C for 4 minutes
-
25 cycles of:
-
Denaturation: 94°C for 1 minute
-
Annealing: 56°C for 1 minute
-
Extension: 72°C for 3 minutes
-
-
Final extension: 72°C for 5 minutes
-
-
-
Agarose Gel Electrophoresis: Run the PCR product on a 1.5-2% agarose gel to confirm amplification.[11][18] The size of the amplicon will vary (180-600 bp) depending on the number of repeats.
-
PCR Product Purification and Sequencing: Purify and sequence the amplicon as for MLST.
-
Data Analysis: Analyze the sequence using software like Ridom StaphType to identify the spa repeats and assign a spa-type.
Pulsed-Field Gel Electrophoresis (PFGE) Protocol
PFGE is a gel-based method for separating large DNA fragments.[19][20]
-
Cell Culture and Embedding in Agarose Plugs:
-
Grow S. aureus in Brain Heart Infusion Broth.
-
Prepare a standardized cell suspension and embed the cells in agarose plugs.
-
-
Cell Lysis: Lyse the bacterial cells within the agarose plugs using lysostaphin and other lytic agents.
-
DNA Restriction Digestion: Digest the chromosomal DNA with a rare-cutting restriction enzyme, such as SmaI.
-
Pulsed-Field Gel Electrophoresis:
-
Load the digested plugs into the wells of an agarose gel.
-
Perform electrophoresis using a CHEF system with alternating electrical fields to separate the large DNA fragments.
-
-
Gel Staining and Analysis: Stain the gel with ethidium bromide and visualize the DNA fragments under UV light. Analyze the banding patterns to determine the relatedness of the isolates.
Visualizing Workflows and Relationships
To aid in the understanding of the cross-referencing process, the following diagrams illustrate key workflows and logical relationships.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. The Dominant Australian Community-Acquired Methicillin-Resistant Staphylococcus aureus Clone ST93-IV [2B] Is Highly Virulent and Genetically Distinct - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Scale Dissemination of ST93: A Divergent Staphylococcus aureus Epidemic Lineage That Has Recently Emerged From Remote Northern Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Pulsed-Field Gel Electrophoresis Typing of Staphylococcus aureus Strains | Springer Nature Experiments [experiments.springernature.com]
- 6. Techniques in bacterial strain typing: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multilocus Sequence Typing of Methicillin-Resistant Staphylococcus aureus from an Area of Low Endemicity by Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multilocus Sequence Typing Scheme for Staphylococcus aureus: Revision of the gmk Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staphylococcus aureus | PubMLST [pubmlst.org]
- 10. spa Typing Method for Discriminating among Staphylococcus aureus Isolates: Implications for Use of a Single Marker To Detect Genetic Micro- and Macrovariation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. food.dtu.dk [food.dtu.dk]
- 12. spa typing for epidemiological surveillance of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microbial Sequence Typing in the Genomic Era - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Whole-Genome Sequencing Methods for Analysis of Three Methicillin-Resistant Staphylococcus aureus Outbreaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genome-wide approaches to bacterial strain typing: a history and review of recent methodological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High Interlaboratory Reproducibility and Accuracy of Next-Generation-Sequencing-Based Bacterial Genotyping in a Ring Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. food.dtu.dk [food.dtu.dk]
- 18. Staphylococcal protein a (spa) typing [bio-protocol.org]
- 19. cdc.gov [cdc.gov]
- 20. Pulsed-Field Gel Electrophoresis Analysis of Bovine Associated Staphylococcus aureus: A Review [mdpi.com]
The Differential Efficacy of KN-93 Across Various Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of kinase inhibitors across different cellular contexts is paramount. This guide provides a comprehensive comparison of the efficacy of KN-93, a widely utilized inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), in various cell lines. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for designing and interpreting experiments involving this compound.
KN-93 is a cell-permeable and reversible inhibitor of CaMKII, a crucial serine/threonine kinase involved in a myriad of cellular processes.[1][2] Its mechanism of action involves the inhibition of CaMKII activation.[3] While initially thought to directly compete with the Ca²⁺/Calmodulin (CaM) complex for binding to the kinase, more recent evidence suggests that KN-93 may directly bind to Ca²⁺/CaM, thereby preventing its interaction with and activation of CaMKII.[4][5][6][7] This guide explores the variable efficacy of KN-93, a factor influenced by the specific cellular signaling network of each cell line. To control for off-target activities, it is recommended to use KN-92, a close structural analog of KN-93 that does not inhibit CaMKII, as a negative control.[3][8]
Quantitative Comparison of KN-93 Efficacy
The inhibitory effects of KN-93 on cell proliferation and other cellular processes are often quantified by the half-maximal inhibitory concentration (IC50). This value, however, can vary significantly depending on the cell line and the experimental conditions. The following table summarizes the reported inhibitory parameters of KN-93 in different contexts.
| Cell Line | Cell Type | IC50 / % Inhibition / Ki | Experimental Conditions | Reference(s) |
| Not Specified | Not Specified | Ki: 370 nM | Cell-free assay | [1][9][10] |
| Not Specified | Not Specified | IC50: ~1–4 µM | Dependent on CaM and other assay conditions | [9][11] |
| Rabbit Myocardium | Not Specified | Ki: 2.58 µM | Cell-free assay | [2][11] |
| LX-2 | Human Hepatic Stellate Cells | Inhibition from 81.76% (5 µmol/L) to 27.15% (50 µmol/L) | 24-hour incubation, CCK-8 assay | [8] |
| MG-63 | Human Osteosarcoma | 80% decrease in proliferation | Not specified | [4] |
| Rat Cerebral Cortical Neurons | Primary Neurons | Dose-dependent neuroprotective effect (0.25, 0.5, and 1.0 μM) | NMDA-induced injury model, MTT assay | [12] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for evaluating KN-93, the following diagrams are provided.
Caption: Mechanism of KN-93 action on the CaMKII signaling pathway.
Caption: General experimental workflow for cell-based viability assays.
Detailed Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific research. The following are detailed protocols for key experiments used to evaluate the efficacy of KN-93.
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies described for assessing cell viability.[13][14][15][16]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate the plate for 24 hours to allow for cell attachment.[13]
2. Compound Preparation and Treatment:
-
Prepare a stock solution of KN-93 and the inactive control, KN-92, in DMSO.
-
Perform serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be included.[4][8]
-
Replace the existing medium in the wells with the medium containing the different concentrations of the compounds.
-
Incubate the cells for the desired treatment period (e.g., 24-72 hours).[4]
3. MTT Reagent Addition and Incubation:
-
Add 10-20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.[13]
4. Solubilization and Data Acquisition:
-
Carefully remove the medium containing the MTT solution.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[13]
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[4]
Western Blot Analysis
This protocol is a standard method for assessing the levels of specific proteins involved in signaling pathways affected by KN-93.[3][8]
1. Cell Lysis:
-
After treatment with KN-93 or control, wash the cells with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay such as the BCA or Bradford assay.[3]
3. SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[4]
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1-2 hours at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
5. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
In Vitro CaMKII Kinase Assay
This protocol is designed to measure the direct inhibitory effect of KN-93 on CaMKII activity in a cell-free system.[3][9]
1. Reagent Preparation:
-
Prepare an assay buffer (e.g., 35 mM HEPES pH 8.0, 10 mM MgCl₂, 0.5 µM Calmodulin, 1 mM CaCl₂).[3]
-
Prepare a stock solution of KN-93 in DMSO and perform serial dilutions.
-
Prepare a reaction mixture containing a CaMKII substrate (e.g., Syntide-2) and [γ-³²P]ATP.[3]
2. Kinase Reaction:
-
In a microcentrifuge tube, pre-incubate the purified, active CaMKII enzyme with the desired concentrations of KN-93 or vehicle control in the assay buffer at 30°C for 2-10 minutes.[3]
-
Initiate the kinase reaction by adding the reaction mixture.
3. Termination and Analysis:
-
Stop the reaction after a predetermined time.
-
Quantify the incorporation of ³²P into the substrate using an appropriate method (e.g., scintillation counting).
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[3]
By providing a consolidated view of KN-93's efficacy and detailed experimental frameworks, this guide aims to facilitate more informed and effective research in the fields of cell biology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. KN-93 (water soluble), CaMK II inhibitor (CAS 1188890-41-6) | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. The calmodulin-dependent protein kinase II inhibitor KN-93 protects rat cerebral cortical neurons from N-methyl-D-aspartic acid-induced injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of "St 93": A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For researchers, scientists, and drug development professionals, understanding the correct procedures for waste management is paramount to protect both personnel and the environment. This guide provides detailed, step-by-step instructions for the disposal of laboratory chemicals, with a specific focus on a plausible candidate for "St 93," and general protocols for hazardous waste.
Disclaimer: The identifier "this compound" is not a standard chemical name and could not be definitively identified. However, based on common nomenclature in drug development and chemical research, it is plausible that this is a developmental code or a potential typographical error for a related compound. A known compound with a similar designation is "St 91," which is a synonym for 2-(2,6-diethylphenylamino)-2-imidazoline hydrochloride[1]. The following specific procedures are based on this assumption. If the identity of "this compound" cannot be confirmed as 2-(2,6-diethylphenylamino)-2-imidazoline or a closely related substance, it must be treated as an unknown hazardous waste, and the general disposal guidelines provided later in this document should be followed.
Assumed Compound: 2-(2,6-diethylphenylamino)-2-imidazoline
Assuming "this compound" refers to a compound similar to 2-(2,6-diethylphenylamino)-2-imidazoline, it should be handled as a potentially hazardous substance. The following table summarizes the key hazard information for a related compound, which should be considered when planning for its disposal.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Irritation | May cause skin irritation. |
| Eye Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
This data is based on information for similar imidazoline compounds and should be used as a general guideline.
Experimental Protocols for Safe Disposal
The proper disposal of this compound involves a multi-step process that begins with correct handling and storage and ends with collection by certified waste management professionals.
1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure the following PPE is worn:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Skin and Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.
2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designate a Waste Container: Use a clearly labeled, leak-proof container compatible with the chemical. Plastic containers are often preferred for their durability.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect contaminated lab supplies such as gloves, weighing paper, and pipette tips in a designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container. Do not mix with incompatible chemicals.
-
3. Container Labeling: All hazardous waste containers must be clearly labeled.
-
List the full chemical name: "2-(2,6-diethylphenylamino)-2-imidazoline" (or the confirmed name of this compound) and all other components of the waste mixture. Do not use abbreviations or chemical formulas.[2][3]
-
Indicate the hazards (e.g., "Toxic," "Irritant").
-
Include the date when waste was first added to the container.[2]
4. Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5]
-
The container must be kept closed except when adding waste.[3][5]
-
Store incompatible waste types separately to prevent reactions. For example, keep acids and bases in separate secondary containment.[4]
5. Disposal Request: Once the container is full (typically around 90% capacity), schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5] Do not transport hazardous waste yourself.
Visualizing Disposal Workflows
To further clarify the procedures, the following diagrams illustrate the decision-making process for chemical waste disposal and the workflow for handling a chemical spill.
Caption: Workflow for proper laboratory chemical waste disposal.
Caption: Decision workflow for responding to a chemical spill.
General Disposal Procedures for Unknown or Hazardous Chemicals
If the identity of "this compound" cannot be confirmed, or for any other chemical waste, the following general procedures must be followed. All chemical waste should be treated as hazardous unless confirmed to be non-hazardous by your institution's EHS department.[6]
-
Do Not Dispose Down the Drain: Hazardous chemicals must never be poured down the drain.[5]
-
Container and Labeling:
-
Use a compatible, leak-proof container with a secure lid. The original container is often the best choice if it is in good condition.[4][6]
-
Label the container with "Hazardous Waste" and a list of all known components. If the chemical is unknown, label it as "Unknown Hazardous Waste" and provide any available information (e.g., the process that generated it).
-
-
Storage:
-
Store waste in a designated Satellite Accumulation Area that is at or near the point of generation.[4][7]
-
Ensure proper segregation from incompatible materials.[4][6] A chemical segregation and storage chart should be consulted.[7]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in a single SAA.[5][7]
-
-
Empty Containers:
-
Empty containers that held hazardous waste must also be disposed of properly. For containers that held acutely toxic chemicals, they must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[6]
-
For other hazardous chemicals, once all contents have been removed, the container can often be disposed of in the regular trash after defacing the label.[6] Always check with your local EHS for specific institutional policies.
-
-
Requesting Pickup:
-
Contact your institution's EHS department to schedule a waste pickup. They will provide guidance on any specific packaging or labeling requirements.
-
By adhering to these procedures, laboratory professionals can ensure that chemical waste is managed safely and in compliance with all relevant regulations, thereby fostering a secure and responsible research environment.
References
- 1. 2-(2,6-Diethylphenylamino)-2-imidazoline hydrochloride | C13H20ClN3 | CID 20863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Navigating Ambiguity: Personal Protective Equipment (PPE) for Substances Labeled "93"
The designation "St 93" is not a standard chemical identifier and can refer to several different chemical products, each with distinct handling requirements. This guide provides essential safety and logistical information for three substances found in commercial products labeled with "93": Sulfuric Acid (93%), WeylClean® SAS 93, and Castle® C93 Concrete Cleaning Powder. Researchers, scientists, and drug development professionals must first positively identify the specific substance they are handling by checking the manufacturer's Safety Data Sheet (SDS).
Sulfuric Acid (93%)
Sulfuric acid at a 93% concentration is a highly corrosive and dangerous substance.
Summary of Hazards and Protective Measures
| Hazard Type | Personal Protective Equipment (PPE) and Handling Procedures |
| Skin Contact | Causes severe skin burns.[1] Wear appropriate protective gloves (Polyvinyl chloride - PVC is suggested) and clothing to prevent skin contact. An emergency shower should be readily available. |
| Eye Contact | Causes serious eye damage.[1] Wear safety glasses with side-shields or a face shield. An eye wash fountain should be accessible.[2] |
| Inhalation | Can be fatal if inhaled.[1] Use only outdoors or in a well-ventilated area.[1] Follow OSHA respirator regulations. |
| Ingestion | Harmful or fatal if swallowed; causes burns.[1] Do not induce vomiting.[1] Seek immediate medical attention. |
Operational and Disposal Plan
Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]
-
Use local exhaust ventilation.[2]
-
Wash hands thoroughly after handling.[1]
-
Keep only in the original container.[1]
Disposal:
-
Dispose of contents and container according to all applicable Federal, State, and Local regulations.[2]
-
Avoid release to the environment.[1]
Experimental Workflow for Handling Sulfuric Acid (93%)
Caption: Workflow for handling 93% Sulfuric Acid.
WeylClean® SAS 93
This substance is identified as Sulfonic acids, C10-C18-Alkane, Sodium salts (93% active) and is used as a detergent.[3]
Summary of Hazards and Protective Measures
| Hazard Type | Personal Protective Equipment (PPE) and Handling Procedures |
| Skin Contact | Causes skin irritation.[3] Wear protective gloves.[3] Wash skin thoroughly after handling.[3] |
| Eye Contact | Causes serious eye damage.[3] Wear eye protection/face protection.[3] |
| Inhalation | May cause mucous membrane irritation.[2] Avoid breathing dust.[3] Use with appropriate exhaust.[3] |
| Ingestion | Harmful if swallowed.[3] Do not eat, drink or smoke when using this product.[3] Rinse mouth if swallowed.[3] |
Operational and Disposal Plan
Handling:
-
Handle and open container with care.[3]
-
Minimize dust generation and accumulation.[3]
-
Take off immediately all contaminated clothing and wash it before reuse.[3]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[3]
Experimental Workflow for Handling WeylClean® SAS 93
Caption: Workflow for handling WeylClean® SAS 93.
Castle® C93 Concrete Cleaning Powder
This product is a concrete cleaning powder and is classified as an irritant.[2]
Summary of Hazards and Protective Measures
| Hazard Type | Personal Protective Equipment (PPE) and Handling Procedures |
| Skin Contact | Possible skin irritation.[2] Wear suitable protective clothing.[2] |
| Eye Contact | Irritating to eyes.[2] Wear safety glasses or goggles.[2] |
| Inhalation | May cause mucous membrane irritation.[2] Not normally required if good ventilation is maintained. Avoid dust.[2] |
| Ingestion | Harmful if swallowed. May cause gastrointestinal discomfort.[2] |
Operational and Disposal Plan
Handling:
-
Avoid breathing dust or powder.[2]
-
Avoid contact with skin and eyes.[2]
-
Wash hands after handling.[2]
Disposal:
-
Dispose according to all applicable Federal, State, and Local regulations.[2]
-
Do not discharge effluent containing this product to sewer systems without previously notifying the local sewage treatment plant authority.[2]
Safe Handling Workflow for Castle® C93
Caption: Workflow for handling Castle® C93.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
